Product packaging for 3-Chloro-4-methoxy-1-methyl-1H-indazole(Cat. No.:CAS No. 1780480-20-7)

3-Chloro-4-methoxy-1-methyl-1H-indazole

Cat. No.: B1433181
CAS No.: 1780480-20-7
M. Wt: 196.63 g/mol
InChI Key: FPZIECGZKLKWLE-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B1433181 3-Chloro-4-methoxy-1-methyl-1H-indazole CAS No. 1780480-20-7

Properties

IUPAC Name

3-chloro-4-methoxy-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZIECGZKLKWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4-methoxy-1-methyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 1780480-20-7). As a substituted indazole, this compound is a valuable heterocyclic building block for medicinal chemistry and drug development. Its unique arrangement of chloro, methoxy, and N-methyl functional groups offers a versatile platform for constructing more complex molecular architectures. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its physicochemical characteristics, spectroscopic profile, potential synthetic routes, and key chemical transformations. Furthermore, it outlines its applications as a research intermediate, particularly in the development of novel therapeutics targeting the central nervous system, and provides essential safety and handling protocols.[1][2]

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The ability of the indazole core to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions contribute to its frequent use in drug design.

This compound is a specifically functionalized derivative poised for further chemical modification. The key structural features include:

  • An Indazole Core: Provides the fundamental bicyclic aromatic structure.

  • A Chlorine Atom at C3: This is the primary reactive site, ideal for cross-coupling reactions to introduce molecular diversity.

  • A Methoxy Group at C4: This electron-donating group can influence the electronic properties and reactivity of the aromatic system.

  • A Methyl Group at N1: This substitution prevents tautomerization and directs reactivity, ensuring regiochemical control in subsequent reactions.

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely published. The properties listed below are based on its chemical structure and data from closely related analogues.

Physicochemical Data
PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
CAS Number 1780480-20-7[4]
Molecular Formula C₉H₉ClN₂OCalculated
Molecular Weight 196.64 g/mol Calculated
Appearance Predicted to be an off-white to yellow solid.Based on similar indazole derivatives.[5][6]
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; poorly soluble in water.Based on its predominantly nonpolar structure.
Melting Point Not available in cited literature.-
Boiling Point Not available in cited literature.-
Predicted Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are predicted spectral characteristics:

SpectroscopyPredicted Features
¹H NMR - Aromatic Protons (3H): Expected in the δ 7.0-7.8 ppm range, exhibiting coupling patterns dictated by their positions on the benzene ring. - N-Methyl Protons (3H): A singlet expected around δ 3.8-4.0 ppm. - Methoxy Protons (3H): A singlet expected around δ 3.9-4.1 ppm.
¹³C NMR - Aromatic Carbons: Signals expected in the δ 110-155 ppm range. - N-Methyl Carbon: Signal expected around δ 30-35 ppm. - Methoxy Carbon: Signal expected around δ 55-60 ppm.
Mass Spectrometry (EI/ESI) - Molecular Ion (M⁺): A peak at m/z ≈ 196. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 198 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Infrared (IR) - C-H (aromatic): ~3050-3150 cm⁻¹. - C-H (aliphatic): ~2850-3000 cm⁻¹. - C=C (aromatic): ~1500-1600 cm⁻¹. - C-O (ether): ~1050-1250 cm⁻¹. - C-Cl: ~700-800 cm⁻¹.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the primary functionalities to identify readily available starting materials. The N1-methyl and C3-chloro groups are prime candidates for disconnection.

G target This compound intermediate1 4-Methoxy-1-methyl-1H-indazole target->intermediate1 C-Cl Formation (Chlorination) intermediate2 3-Chloro-4-methoxy-1H-indazole target->intermediate2 N-C Formation (N-Methylation) starting_material 4-Methoxy-1H-indazole intermediate1->starting_material N-C Formation (N-Methylation) intermediate2->starting_material C-Cl Formation (Chlorination)

Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a substituted aniline. A common strategy involves the formation of the indazole ring, followed by regioselective functionalization.

node_start node_start node_intermediate node_intermediate node_final node_final A 2-Amino-6-methoxybenzonitrile B Diazonium Salt Intermediate A->B 1. Diazotization (NaNO₂, HCl, 0°C) C 4-Methoxy-1H-indazole B->C 2. Intramolecular Cyclization (Reduction, e.g., SnCl₂) D 3-Chloro-4-methoxy-1H-indazole C->D 3. Chlorination (NCS, MeCN) E This compound D->E 4. N-Methylation (CH₃I, K₂CO₃, Acetone)

Proposed multi-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for safety and yield.

Step 1 & 2: Synthesis of 4-Methoxy-1H-indazole (C)

  • Rationale: This procedure, known as the Jacobson indazole synthesis, involves diazotization of an ortho-substituted aniline followed by reductive cyclization.

  • Procedure:

    • Dissolve 2-Amino-6-methoxybenzonitrile (1.0 eq) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • To this solution, add a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Basify the mixture with a saturated NaOH solution to pH > 10 and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-1H-indazole.

Step 3: Chlorination to 3-Chloro-4-methoxy-1H-indazole (D)

  • Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems like indazoles.[8]

  • Procedure:

    • Dissolve 4-Methoxy-1H-indazole (1.0 eq) in acetonitrile (MeCN).

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C3-chlorinated product.

Step 4: N-Methylation to this compound (E)

  • Rationale: The indazole nitrogen is nucleophilic and can be readily alkylated using an electrophile like methyl iodide in the presence of a mild base to neutralize the HI byproduct.

  • Procedure:

    • Dissolve 3-Chloro-4-methoxy-1H-indazole (1.0 eq) in acetone.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by methyl iodide (CH₃I, 1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product via column chromatography to yield the final compound.

Chemical Reactivity and Derivatization Potential

The primary utility of this compound lies in its potential for derivatization, mainly through reactions involving the C3-chloro substituent. This position is activated for various metal-catalyzed cross-coupling reactions, making it an excellent starting point for library synthesis in drug discovery programs.

G node_start This compound node_product node_product start start suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) start->suzuki Forms C-C bond (Aryl/Alkyl Introduction) buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, R₂NH) start->buchwald Forms C-N bond (Amine Introduction) sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base, R-C≡CH) start->sonogashira Forms C-C bond (Alkyne Introduction) cyanation Cyanation (Pd or Cu catalyst, CN source) start->cyanation Forms C-C bond (Nitrile Introduction)

Key derivatization reactions from the C3-chloro position.
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloro-indazole with various primary or secondary amines. It is a cornerstone of modern medicinal chemistry for accessing aniline and related structures.

  • Sonogashira Coupling: Provides a direct route to 3-alkynylindazoles by coupling with terminal alkynes, a valuable functional group for further transformations or as a structural element in bioactive molecules.

Applications in Research and Drug Development

This compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules.[1][2]

  • CNS-Active Compounds: The indazole scaffold is present in numerous compounds that modulate central nervous system (CNS) targets. This intermediate is valuable for developing novel compounds aimed at neuroreceptors.[1]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The functional handles on this molecule allow for its elaboration into potent and selective inhibitors for oncological and immunological targets.

  • Analytical Standards: Due to its specific structure, it can be used as a reference standard in forensic and analytical chemistry for the identification of related compounds.[1]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this exact compound. The following recommendations are based on data for structurally similar chloro- and methoxy-indazoles.[9][10][11]

  • Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[10][11] Handle with care, assuming it is a hazardous substance.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dusts are generated, a full-face respirator may be necessary.[9]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation. Prevent dust formation.[10]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed and store locked up.[10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.[10]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical advice.[10]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

References

An In-depth Technical Guide to 3-Chloro-4-methoxy-1-methyl-1H-indazole (CAS 1780480-20-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

3-Chloro-4-methoxy-1-methyl-1H-indazole is a substituted indazole derivative that holds potential as a key intermediate in the synthesis of complex pharmaceutical compounds. The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group on the indazole nitrogen, suggests its utility in the development of novel therapeutics, particularly those targeting the central nervous system.[1]

This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, proposed synthesis, and anticipated physicochemical and spectroscopic properties based on related structures.

Section 2: Chemical Identity and Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. It is important to note that experimental data for properties such as melting and boiling points are not publicly available and would need to be determined empirically.

PropertyValueSource
CAS Number 1780480-20-7Internal Knowledge
Molecular Formula C₉H₉ClN₂OInternal Knowledge
Molecular Weight 196.63 g/mol Internal Knowledge
IUPAC Name This compoundInternal Knowledge
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.Inferred from related compounds
Melting Point Not available.-
Boiling Point Not available.-

Section 3: Proposed Synthesis Protocol

While a specific protocol for the synthesis of this compound is not published, a plausible and scientifically sound synthetic route can be proposed based on established indazole synthesis methodologies and protocols for structurally similar compounds.[2][3][4][5][6][7] The following multi-step synthesis is presented as a robust starting point for laboratory investigation.

Causality Behind Experimental Choices:

The proposed synthesis begins with a commercially available substituted nitrotoluene, leveraging a classical approach to building the indazole core. The choice of a tin(II) chloride reduction is a standard and effective method for the chemoselective reduction of a nitro group in the presence of other functional groups. The subsequent diazotization and cyclization are fundamental reactions in heterocyclic chemistry for the formation of the indazole ring system. The final N-methylation is a common step to introduce the desired methyl group onto the indazole nitrogen.

Experimental Workflow Diagram:

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Diazotization and Cyclization cluster_2 Step 3: N-Methylation A 2-Methyl-3-nitro-4-chloroanisole B SnCl2·2H2O, HCl, Ethanol A->B Reduction C 2-Chloro-3-methoxy-6-methylaniline B->C D 2-Chloro-3-methoxy-6-methylaniline E NaNO2, HCl, H2O, 0-5 °C D->E Diazotization F Diazonium Salt Intermediate E->F G Heat or suitable catalyst F->G Cyclization H 3-Chloro-4-methoxy-1H-indazole G->H I 3-Chloro-4-methoxy-1H-indazole J Methyl iodide, Base (e.g., K2CO3), Acetone I->J Methylation K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Chloro-3-methoxy-6-methylaniline

  • To a stirred solution of 2-methyl-3-nitro-4-chloroanisole in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.

Step 2: Synthesis of 3-Chloro-4-methoxy-1H-indazole

  • Dissolve the crude 2-chloro-3-methoxy-6-methylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Gently heat the reaction mixture to induce cyclization. The formation of the indazole can be monitored by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 1H-indazole.

Step 3: Synthesis of this compound

  • Dissolve the crude 3-chloro-4-methoxy-1H-indazole in a suitable solvent such as acetone.

  • Add a base, for example, potassium carbonate, to the solution.

  • Add methyl iodide dropwise and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Section 4: Predicted Spectroscopic and Analytical Data

The following spectroscopic data are predictions based on the analysis of structurally similar indazole derivatives found in the literature.[8][9] Experimental verification is essential.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methoxy group, and the N-methyl group. The chemical shifts (δ) are predicted to be in the following ranges:

  • Aromatic Protons (indazole ring): δ 7.0-8.0 ppm (multiplets)

  • N-Methyl Protons: δ 3.8-4.2 ppm (singlet)

  • Methoxy Protons: δ 3.9-4.1 ppm (singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Predicted chemical shift ranges are:

  • Aromatic Carbons (indazole ring): δ 110-150 ppm

  • N-Methyl Carbon: δ 30-35 ppm

  • Methoxy Carbon: δ 55-60 ppm

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 196.63 g/mol . The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with a characteristic M and M+2 peak pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (methoxy): ~1020-1250 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Section 5: Applications in Drug Discovery and Development

Substituted indazoles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Specifically, its use as an intermediate in the development of compounds targeting the central nervous system has been noted.[1] The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing binding affinity, metabolic stability, or cell permeability.

Section 6: Safety, Handling, and Storage

As specific safety data for this compound is not available, precautions for handling related chloro- and methoxy-substituted aromatic and heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Section 7: Conclusion

This compound is a chemical intermediate with clear potential for application in pharmaceutical research and development. While a complete, experimentally validated dataset for this specific compound is not publicly available, this guide provides a robust framework based on established chemical principles and data from analogous structures. Researchers and scientists are strongly encouraged to use this information as a starting point for their work, with the understanding that all proposed protocols and predicted data require rigorous experimental verification.

References

1H NMR analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic entities, the unambiguous confirmation of molecular structure is paramount. Compounds built upon the indazole scaffold are of significant interest due to their diverse biological activities. This compound represents a classic example of a substituted heterocycle where precise atomic arrangement dictates its potential as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary, non-destructive tool for elucidating this structure in solution.

This guide moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a comprehensive framework for understanding the ¹H NMR analysis of this specific molecule. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust and validated experimental protocol, and interpret the resulting data with the rigor required in a professional research environment.

Theoretical Spectral Prediction: Deconstructing the Molecule

Before any experiment, a seasoned scientist predicts the outcome. The structure of this compound contains several distinct proton environments, each influenced by the electronic and spatial arrangement of its neighbors. Understanding these influences is key to an accurate spectral assignment.

The Indazole Core and Substituent Effects:

The 1H-indazole core is an aromatic bicyclic system. The N-methylation at the N1 position is a crucial feature; it locks the tautomeric form of the ring, simplifying the spectrum and preventing the complexities of tautomerism often seen in N-unsubstituted indazoles.[1][2]

The chemical shifts of the aromatic protons (H-5, H-6, and H-7) are governed by the interplay of the substituents:

  • 3-Chloro Group: Chlorine exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M) from its lone pairs.[3] The net result is typically a weak deactivation of the ring and a complex influence on proton shifts. It will most significantly influence the proximate H-7 proton.

  • 4-Methoxy Group (-OCH₃): This is a powerful electron-donating group through resonance (+M) and moderately withdrawing through induction (-I). The resonance effect is dominant, increasing electron density primarily at the ortho (H-5) and para (H-7) positions.[4] This increased electron density leads to greater shielding and a characteristic upfield (lower ppm) shift for these protons. The methoxy protons themselves will appear as a sharp singlet.

  • 1-Methyl Group (-CH₃): The N-methyl group is weakly electron-donating and will appear as a distinct singlet. Its presence confirms the N1 substitution pattern, which can be diagnostically different from N2 substitution.[2]

Spin-Spin Coupling Network:

In the benzene-like ring of the indazole, the protons will exhibit spin-spin coupling, providing connectivity information. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled protons:

  • Ortho Coupling (³J): H-5 and H-6, as well as H-6 and H-7, are ortho to each other (separated by three bonds). This typically results in a large coupling constant, on the order of 7-9 Hz.

  • Meta Coupling (⁴J): H-5 and H-7 are meta to each other (four bonds). This coupling is much smaller, typically 1-3 Hz.

  • Para Coupling (⁵J): Not present in this three-proton system.

This coupling pattern allows us to distinguish the protons. H-6, being coupled to both H-5 and H-7, is expected to appear as a triplet (or more accurately, a doublet of doublets). H-5 and H-7 will each appear as a doublet, though they may show evidence of smaller meta-coupling.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is a direct reflection of the quality of the sample and the precision of the acquisition. The following protocol is designed to ensure high-quality, reproducible data.

Diagram: ¹H NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg) B 2. Select Solvent (e.g., CDCl₃, 0.6 mL) A->B C 3. Dissolve & Vortex (in separate vial) B->C D 4. Filter Sample (Pasteur pipette with glass wool) C->D E 5. Transfer to NMR Tube D->E F 6. Insert & Lock E->F G 7. Shim Spectrometer F->G H 8. Set Parameters (Pulse, D1, AQ, NS) G->H I 9. Acquire FID H->I J 10. Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate & Integrate L->M N 14. Assign Peaks & Report M->N

Caption: A validated workflow for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is the most critical step for obtaining a high-resolution spectrum. Contaminants and particulate matter will degrade spectral quality.[5][6]

    • Protocol:

      • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

      • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used, but be aware that solvent-induced chemical shifts can be significant.[9][10][11]

      • Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.

      • Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the constriction. Do not use cotton, as it can leach impurities.[5]

      • Filter the sample solution through the prepared pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[5] This removes any dust or undissolved microparticulates that would severely degrade the magnetic field homogeneity (shimming).

      • Cap the NMR tube securely. Label it clearly.

  • Data Acquisition:

    • Rationale: The chosen acquisition parameters determine the trade-off between resolution, signal-to-noise ratio (S/N), and total experiment time. The parameters below are optimized for a typical small molecule on a 400-600 MHz spectrometer.

    • Parameters:

      • Pulse Angle: 30-45°. A 90° pulse gives the maximum signal in a single scan, but requires a longer relaxation delay. Using a smaller pulse angle allows for a shorter delay, increasing the number of scans possible in a given time without saturating the signals.[12]

      • Acquisition Time (AQ): 3-4 seconds. This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution in the transformed spectrum.[13][14]

      • Relaxation Delay (D1): 1.5-2 seconds. For most small molecules, T₁ relaxation times are in the range of 0.2-3.0 seconds.[13] A delay of 1.5-2s, combined with the acquisition time, provides a total inter-pulse time that is sufficient for the majority of protons to relax, allowing for reasonably accurate integration.

      • Number of Scans (NS): 8-16. Co-adding multiple scans improves the S/N ratio, which scales with the square root of the number of scans.[14] For a 5-10 mg sample, 8 or 16 scans are typically sufficient to obtain a high-quality spectrum.

      • Spectral Width (SW): Typically -2 to 12 ppm. This range comfortably covers the expected proton signals for most organic molecules.

Spectral Interpretation and Data Presentation

Upon processing the acquired FID (Fourier transform, phasing, baseline correction), the final spectrum is ready for interpretation. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5][15]

Diagram: Molecular Structure and Proton Assignments

Molecule mol H7 H-7 H6 H-6 H5 H-5 OCH3 O-CH₃ NCH3 N-CH₃

References

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and drug development.[1][2] As researchers and professionals in these fields know, unambiguous structural elucidation is the bedrock of chemical synthesis and pharmacological validation. ¹³C NMR spectroscopy serves as a primary tool for mapping the carbon skeleton of a molecule, offering profound insights into its electronic and steric environment.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven, logical workflow that embodies scientific integrity. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative spectroscopic principles.

Part 1: Molecular Architecture and Electronic Landscape

The target molecule, this compound, possesses a bicyclic heteroaromatic core. The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in many FDA-approved drugs.[3] Understanding the influence of each substituent on the carbon framework is critical for accurate spectral assignment.

  • Indazole Core: A nine-carbon, two-nitrogen heterocyclic system. The aromatic nature of the fused rings dictates that most of the core carbons will resonate in the downfield region of the spectrum (typically 110-150 ppm).[4][5]

  • C3-Chloro Substituent: The electronegative chlorine atom is expected to deshield the carbon to which it is attached (C3), causing a significant downfield shift.

  • C4-Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance. It will strongly shield the attached carbon (C4), causing an upfield shift relative to an unsubstituted carbon. Its presence also influences the electronic density of other carbons in the benzene portion of the ring system. The methoxy carbon itself will appear as a sharp signal in the typical range for sp³ carbons bonded to oxygen (~55-65 ppm).[6][7]

  • N1-Methyl Group (-CH₃): The methyl group attached to the nitrogen atom will introduce a signal in the sp³ region of the spectrum. Its electronic effect on the indazole ring is less pronounced than the other substituents but will still subtly influence the chemical shifts of nearby carbons, particularly C7a and C3.

Below is the structure with the standard IUPAC numbering for the indazole ring, which will be used for all spectral assignments.

Chemical structure of this compound with numbered carbons

Part 2: A Validated Protocol for ¹³C NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution, high signal-to-noise ¹³C NMR spectrum for a small molecule like this compound.

Sample Preparation: The Foundation of Quality Data
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

  • Mass Requirement: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is necessary.[8] Aim for 50-100 mg of the compound for a standard acquisition.[9] For modern instruments equipped with cryoprobes, as little as 10-20 mg may suffice.[10]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The solvent should be free of particulate matter.

  • Sample Dissolution & Transfer:

    • In a small, clean vial, dissolve the weighed sample in approximately 0.5 - 0.6 mL of the chosen deuterated solvent.[8]

    • Gently swirl the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[8]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to provide a reference peak at 0.0 ppm. However, the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) is often sufficient for routine characterization.[9][11]

Spectrometer Setup & Acquisition Parameters

The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 pulse program). This common experiment provides a spectrum with a single peak for each unique carbon atom, simplifying interpretation.

  • Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

  • Transmitter Frequency Offset (O1P): Centered in the middle of the spectral width, around 110 ppm.

  • Acquisition Time (AQ): Typically 1-2 seconds. A longer acquisition time can provide better resolution.

  • Relaxation Delay (D1): A crucial parameter, especially for quaternary carbons which relax slowly. A delay of 2-5 seconds is recommended to allow for near-complete relaxation and more accurate signal integration.[12]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is required. A starting point is 1024 scans, which can be increased for dilute samples to improve the signal-to-noise ratio.[8]

  • Temperature: Standard room temperature (e.g., 298 K).

Experimental Workflow Diagram

The entire process, from sample preparation to final analysis, follows a logical sequence to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 50-100 mg of Compound prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 acq1 Load Sample & Lock/Shim prep3->acq1 acq2 Set ¹³C Parameters (zgpg30) acq1->acq2 acq3 Acquire Data (NS=1024, D1=2s) acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate Spectrum (CDCl₃ @ 77.16 ppm) proc3->proc4 an1 Peak Picking & Integration proc4->an1 an2 Assign Signals to Carbons an1->an2 an3 Final Structure Confirmation an2->an3

References

The Structural Elucidation of 3-Chloro-4-methoxy-1-methyl-1H-indazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the synthesis, characterization, and, most critically, the crystal structure of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a key heterocyclic building block. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a detailed and predictive structural overview. We will explore the nuanced interplay of substituent effects on the indazole scaffold and discuss the experimental methodologies required for its definitive structural characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2] Its rigid, yet subtly flexible, nature allows for precise three-dimensional positioning of substituents to interact with biological targets. This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The specific substitution pattern of this compound imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration. The chloro group at the 3-position can serve as a handle for cross-coupling reactions, the methoxy group at the 4-position influences the electronics of the aromatic system, and the methyl group at the 1-position prevents tautomerization and provides a key steric element.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be approached through several established routes for indazole formation.[5] A plausible and efficient synthetic strategy is outlined below, drawing from established methodologies for related indazole derivatives.

Proposed Synthetic Protocol

A potential synthetic route could involve the cyclization of a suitably substituted hydrazone, a common strategy in indazole synthesis.[6]

Step 1: Synthesis of 2-amino-6-methoxybenzonitrile. This starting material can be prepared from commercially available precursors through standard aromatic substitution and functional group manipulations.

Step 2: Diazotization and Chlorination. The amino group of 2-amino-6-methoxybenzonitrile can be diazotized followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position, yielding 2-chloro-6-methoxybenzonitrile.

Step 3: Hydrazinolysis. Reaction of the nitrile with hydrazine hydrate would furnish the corresponding hydrazide.

Step 4: N-Methylation. Selective methylation of the pyrazole nitrogen can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Step 5: Cyclization. Intramolecular cyclization of the N-methylated hydrazide, potentially under thermal or acid-catalyzed conditions, would yield the desired this compound.

Synthesis_Workflow A 2-amino-6-methoxybenzonitrile B Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl) A->B Step 1 C 2-chloro-6-methoxybenzonitrile B->C D Hydrazinolysis (N2H4·H2O) C->D Step 2 E Intermediate Hydrazide D->E F N-Methylation (CH3I, Base) E->F Step 3 G N-Methylated Hydrazide F->G H Intramolecular Cyclization G->H Step 4 I This compound H->I

Caption: Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization

The successful synthesis of the target compound would be confirmed through a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methoxy group protons, and the N-methyl protons, with chemical shifts and coupling constants consistent with the proposed structure.[7]

    • ¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the quaternary carbons of the indazole core and the carbons of the substituents.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-O, and aromatic C-H bonds.

Crystalline Structure: A Predictive Analysis Based on Analogs

While the crystal structure of this compound has not been reported, a detailed analysis of closely related structures provides a strong foundation for predicting its key structural features. We will draw comparisons with the crystal structures of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and 3-chloro-1-methyl-5-nitro-1H-indazole.[9][10]

Expected Crystallographic Parameters

Based on the analysis of analogous structures, this compound is expected to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions will be influenced by the packing of the molecules in the crystal lattice.

ParameterExpected Range/ValueReference Analog(s)
Crystal SystemMonoclinic or Triclinic[9][10]
Space GroupP2₁/c or P-1[9][10]
a (Å)8 - 10[9][10]
b (Å)8 - 15[9][10]
c (Å)10 - 16[9][10]
β (°)90 - 110[10]
Z2 or 4[9][10]

Table 1: Predicted Crystallographic Parameters for this compound.

Molecular Geometry and Conformation

The indazole ring system itself is expected to be essentially planar, a characteristic feature of this heterocyclic system.[10] The substituents will, however, influence the overall molecular conformation. The methoxy group at the 4-position is likely to be coplanar with the benzene ring to maximize resonance stabilization. The methyl group on the pyrazole nitrogen will be sp³ hybridized.

The bond lengths and angles within the indazole core are anticipated to be consistent with those observed in similar structures. For instance, the C-Cl bond length is expected to be in the range of 1.70-1.74 Å.[10][11]

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound will likely be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. The presence of the polar C-Cl and C-O bonds will contribute to the dipole moment of the molecule. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.[9]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_indazole Indazole Core A_Cl Cl A_indazole->A_Cl A_OMe OMe A_indazole->A_OMe A_Me Me A_indazole->A_Me B_indazole Indazole Core A_indazole->B_indazole π-π Stacking B_OMe OMe A_Cl->B_OMe Dipole-Dipole B_Cl Cl B_indazole->B_Cl B_indazole->B_OMe B_Me Me B_indazole->B_Me

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of this compound, single-crystal X-ray diffraction is the gold-standard technique.

Crystallization

Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) at room temperature is a common method for obtaining high-quality single crystals.

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a Mo Kα radiation source.[12] Data collection would involve rotating the crystal and collecting diffraction patterns at various orientations. The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined using full-matrix least-squares on F².[11]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. While the definitive crystal structure remains to be experimentally determined, the analysis of closely related analogs offers valuable insights into its expected molecular geometry and packing. The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structural nuances of key intermediates like the title compound is paramount for the rational design of next-generation pharmaceuticals. Future work should focus on the successful synthesis and crystallization of this compound to validate the predictions made in this guide and to further enrich our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

Solubility Profile of 3-Chloro-4-methoxy-1-methyl-1H-indazole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 3-Chloro-4-methoxy-1-methyl-1H-indazole is an indazole derivative, a scaffold of significant interest in medicinal chemistry.[1][2] While specific experimental solubility data for this compound is not extensively documented in public literature, a thorough understanding of its potential behavior in various organic solvents is essential for researchers in synthesis, purification, formulation, and analytical methods development. This guide provides a framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of the molecule's structural attributes with detailed, field-proven experimental protocols for systematic solubility assessment.

Part 1: Physicochemical Characterization and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can form with a solvent.[3] The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent have similar polarities.[4][5] An analysis of the functional groups on this compound allows for a robust prediction of its solubility profile.

1.1. Structural Analysis

The molecule can be deconstructed into several key functional components, each contributing to its overall physicochemical properties.

  • Indazole Core: The bicyclic aromatic indazole system is largely nonpolar and hydrophobic. This rigid, planar structure promotes π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur.[6][7]

  • N-Methyl Group: The methylation at the N1 position blocks the hydrogen bond donating capability of the indazole ring's pyrrolic nitrogen. This significantly reduces its potential for self-association via hydrogen bonding, which might otherwise decrease solubility in non-polar solvents. It also slightly increases the lipophilicity.

  • Chloro Group: The electronegative chlorine atom at the C3 position introduces a dipole moment, adding a degree of polarity to the molecule. However, its contribution to overall polarity is moderate, and it primarily enhances nonpolar van der Waals interactions.

  • Methoxy Group: The methoxy group at C4 is a key feature. The oxygen atom is a hydrogen bond acceptor, which can interact favorably with protic solvents (e.g., alcohols). It also introduces a dipole and can increase polarity, potentially improving solubility in more polar solvents compared to an unsubstituted analogue.

1.2. Predicted Solubility Behavior

Based on this structural analysis, this compound is predicted to be a sparingly soluble compound in aqueous media due to its predominantly hydrophobic core. Its solubility is expected to be significantly higher in a range of organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility may be limited. While the indazole ring is hydrophobic, the presence of the chloro and methoxy groups introduces polarity that is unfavorable in highly nonpolar environments.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): High solubility is anticipated in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at disrupting crystal lattice forces and solvating a wide range of organic molecules.[8] Tetrahydrofuran (THF) and acetone, being moderately polar, should also be effective solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected. These alcohol-based solvents can engage in hydrogen bonding with the methoxy group's oxygen atom, which is a favorable interaction for dissolution.[9]

The logical relationship between the molecule's structure and its predicted solubility is visualized below.

G Indazole Indazole Core (Nonpolar, Hydrophobic) OverallPolarity Overall Moderate Polarity Low Aqueous Solubility Indazole->OverallPolarity NMethyl N1-Methyl Group (Blocks H-Bond Donor, ↑Lipophilicity) NMethyl->OverallPolarity HBD No Hydrogen Bond Donor NMethyl->HBD Chloro C3-Chloro Group (Moderate Polarity) Chloro->OverallPolarity Methoxy C4-Methoxy Group (H-Bond Acceptor, ↑Polarity) Methoxy->OverallPolarity HBA Hydrogen Bond Acceptor (via Methoxy Oxygen) Methoxy->HBA HighSol High Solubility (Polar Aprotic: DMSO, THF) OverallPolarity->HighSol LowSol Limited Solubility (Nonpolar: Hexane) OverallPolarity->LowSol GoodSol Good Solubility (Polar Protic: Alcohols) HBA->GoodSol

Caption: Influence of molecular structure on predicted solubility.

Part 2: A Practical Guide to Experimental Solubility Determination

While predictions are valuable, empirical determination is the gold standard in drug development.[10] The choice of method depends on the stage of research, available material, and required precision. For drug discovery, kinetic solubility is often used for high-throughput screening, while thermodynamic solubility is crucial for later-stage development.[8][11]

2.1. Solvent Selection

A well-chosen panel of solvents, spanning a range of polarities and chemical functionalities, is crucial for building a comprehensive solubility profile.

SolventClassPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
n-HexaneNonpolar, Aliphatic0.11.8969Represents purely nonpolar, aliphatic environments.
TolueneNonpolar, Aromatic2.42.38111Nonpolar solvent capable of π-π interactions.
Diethyl EtherNonpolar2.84.3435Common extraction solvent, low boiling point.
DichloromethanePolar Aprotic3.19.0840Halogenated solvent, good for a range of polarities.
Ethyl AcetatePolar Aprotic4.46.0277Common chromatography and extraction solvent.
Tetrahydrofuran (THF)Polar Aprotic4.07.5266Cyclic ether, good for moderately polar compounds.
AcetonePolar Aprotic5.120.756Ketone, highly versatile polar aprotic solvent.
IsopropanolPolar Protic3.919.982Common alcohol solvent.
EthanolPolar Protic4.324.678Versatile protic solvent, often used in formulations.
MethanolPolar Protic5.132.765Most polar of the simple alcohols.
AcetonitrilePolar Aprotic5.837.582Common HPLC mobile phase component.
Dimethylformamide (DMF)Polar Aprotic6.436.7153High boiling point, strong solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247.0189Highly polar, excellent for dissolving difficult compounds.
Data compiled from multiple sources.[12][13][14]

2.2. Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The Saturation Shake-Flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution reaches true saturation.

  • Equilibration Time: A sufficient incubation period (24-72 hours) is critical to ensure the system has reached thermodynamic equilibrium. Premature measurement would result in an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent.[15] Conducting the experiment in a constant-temperature bath is essential for reproducibility and accuracy.

  • Phase Separation: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is crucial to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid is visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate for at least 24 hours. Check for the continued presence of solid material. If none is present, add more compound and continue agitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known high concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of the compound in the sample by comparing its response to the calibration curve.

  • Reporting: Report the solubility in units of mg/mL or µg/mL.

2.3. Experimental Protocol: Kinetic Solubility for High-Throughput Screening

In early drug discovery, when compound availability is low, kinetic solubility is often measured. This method determines the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[8][11]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Solvent Plate: Add the desired organic solvents to the wells of a 96-well microplate.

  • Addition: Use a liquid handler to add small aliquots of the DMSO stock solution to the solvent-containing wells.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitation using nephelometry (light scattering) or UV-Vis spectroscopy by analyzing the turbidity of the solution in each well.[16] The concentration at which precipitation is first observed is the kinetic solubility.

The following diagram illustrates a decision-making workflow for solubility testing.

G start Start: Compound Available ht_screen Early Stage? High-Throughput Needed? start->ht_screen kinetic_sol Perform Kinetic Solubility Assay (DMSO stock -> Solvent) ht_screen->kinetic_sol Yes dev_stage Late Stage? Precise Data Needed? ht_screen->dev_stage No analyze Analyze & Report Data (mg/mL) kinetic_sol->analyze thermo_sol Perform Thermodynamic Shake-Flask Method dev_stage->thermo_sol Yes dev_stage->analyze No/ Qualitative Needed protocol Follow SSF Protocol: 1. Add Excess Solid 2. Add Solvent 3. Equilibrate (24-72h) 4. Filter Supernatant 5. Quantify (HPLC) thermo_sol->protocol protocol->analyze

Caption: Experimental workflow for solubility determination.

Part 3: Data Interpretation and Application

A comprehensive solubility dataset is invaluable for numerous stages of drug development:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is critical for achieving high yield and purity. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.[12]

  • Formulation Science: For liquid formulations, identifying a solvent or co-solvent system that can dissolve the drug at the target concentration is paramount. Poor solubility is a primary reason for low bioavailability in oral dosage forms.[8]

  • Analytical Chemistry: Choosing the right diluent for analytical samples (e.g., HPLC, NMR) requires knowledge of the compound's solubility to ensure complete dissolution and accurate quantification.

By correlating the experimental results with the initial structural analysis, a deeper understanding of the compound's behavior can be achieved. For instance, if solubility is found to be exceptionally high in THF but lower in methanol, it would suggest that the disruption of the crystal lattice by the aprotic THF is more significant than the hydrogen bonding interactions offered by methanol for this particular molecule.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By understanding the molecule's structural features and applying robust experimental methods like the shake-flask technique, researchers can generate the high-quality, reliable solubility data required to accelerate its development from a research compound to a potential therapeutic agent. This systematic approach ensures that decisions in process chemistry, formulation, and analytical development are based on solid empirical evidence.

References

A Senior Application Scientist's Guide to the Purity Analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a critical starting material in the synthesis of various pharmaceutical agents, notably the tyrosine kinase inhibitor Axitinib.[1] For researchers, process chemists, and quality control analysts in the drug development sector, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the inherent logic behind developing a robust analytical strategy, detailing orthogonal chromatographic and spectroscopic methods. It provides not just procedural steps but the scientific rationale underpinning method selection and parameter optimization. The guide is structured to empower scientists to establish a self-validating system for purity testing that is compliant with international regulatory standards.

Introduction: The Critical Role of a Key Starting Material

This compound is a substituted indazole derivative whose molecular integrity directly impacts the impurity profile of the final drug substance.[2][3] In the context of pharmaceutical manufacturing, a well-characterized intermediate simplifies downstream processing, enhances reaction yields, and, most importantly, minimizes the presence of potentially harmful impurities in the API.[4]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[5][6] The ICH Q3A(R2) guideline, for instance, necessitates the reporting, identification, and qualification of impurities in new drug substances, a principle that extends logically to critical intermediates.[7][8] This guide, therefore, presents an integrated analytical approach designed to meet and exceed these stringent requirements.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in robust method development.[9] These characteristics influence choices in solvent for sample preparation, chromatographic conditions, and detection techniques.

PropertyValueRationale for Analysis
Chemical Formula C9H9ClN2ODefines the elemental composition and exact mass.
Molecular Weight 196.63 g/mol Essential for mass spectrometry and concentration calculations.
Appearance Off-white to light yellow crystalline solid (Typical)Physical inspection is a primary, albeit simple, quality check.
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Sparingly soluble in Water.Dictates the choice of diluent for sample preparation in HPLC and GC to ensure sample integrity and compatibility with the mobile/carrier phase.
UV λmax ~254 nm, ~290 nm (Inferred from chromophores)The presence of the substituted indazole ring provides strong UV absorbance, making HPLC with UV detection a primary technique for quantification.[10]

The Impurity Landscape: A Proactive Assessment

A comprehensive purity analysis is not merely about quantifying the main component; it is about actively searching for and controlling all other related substances. Impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][8]

  • Organic Impurities: These are the most critical and can be process-related (starting materials, by-products, intermediates) or degradation products.[5]

  • Inorganic Impurities: Often reagents, ligands, or catalysts used in the synthesis.

  • Residual Solvents: Solvents used during the synthesis or purification steps.

The following diagram illustrates the potential sources of impurities that must be considered when developing an analytical control strategy.

cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_other Other Impurities main 3-Chloro-4-methoxy- 1-methyl-1H-indazole sm Unreacted Starting Materials sm->main e.g., Isomeric Precursors int Synthetic Intermediates int->main e.g., Incomplete Cyclization bp Reaction By-products bp->main e.g., Over-methylation hyd Hydrolysis hyd->main oxi Oxidation oxi->main pho Photolysis pho->main rs Residual Solvents rs->main inorg Inorganic Reagents & Catalysts inorg->main

Caption: Potential Impurity Profile for the Analyte.

A Multi-faceted Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a trustworthy assessment.[11] High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity quantification, while techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC) provide confirmation, identification, and analysis of specific impurity types.[12]

The following workflow illustrates the logical sequence of analysis.

sample Sample Received prep Sample Preparation (Accurate Weighing & Dilution) sample->prep hplc Primary Analysis: HPLC-UV prep->hplc gc Residual Solvent Analysis: Headspace GC-FID prep->gc spec Purity & Impurities Meet Specification? hplc->spec gc_spec Solvents Meet ICH Limits? gc->gc_spec lcms Impurity Identification: LC-MS spec->lcms No (Unknown peak > ICH threshold) nmr Structural Confirmation: ¹H NMR, ¹³C NMR spec->nmr No (Identity question) report Final Certificate of Analysis spec->report Yes gc_spec->report Yes fail OOS Investigation gc_spec->fail No lcms->fail nmr->fail fail->report (With Justification)

Caption: Integrated Analytical Workflow for Purity Assessment.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation. They are designed based on the physicochemical properties of the analyte and general principles of pharmaceutical analysis.[10][13]

Protocol: HPLC-UV for Purity and Impurity Quantification

This reversed-phase HPLC method is designed to separate the main component from its potential non-polar and moderately polar impurities.

1. Rationale:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds like indazole derivatives.[11]

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively resolved and eluted within a reasonable runtime.[10] A buffer (e.g., phosphate or formate) is used to control the pH and ensure consistent ionization states of any acidic or basic analytes, leading to reproducible retention times and peak shapes.

  • UV Detection (254 nm): The indazole ring system contains a strong chromophore, making UV detection highly sensitive for this class of compounds. 254 nm is a common wavelength that provides a good response for many aromatic systems.

2. Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in a 50 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • The final concentration is approximately 0.5 mg/mL.

  • Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 254 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[7]

Protocol: LC-MS for Impurity Identification

This method is used to obtain the mass-to-charge ratio (m/z) of impurities detected in the HPLC-UV analysis, which is crucial for structural elucidation.

1. Rationale:

  • Chromatography: The same HPLC conditions can often be used, substituting a volatile buffer like ammonium formate or acetate for non-volatile ones like phosphate to ensure compatibility with the MS source.

  • Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique suitable for polar to moderately polar small molecules, causing minimal fragmentation and typically yielding a strong protonated molecular ion [M+H]⁺, which directly provides the molecular weight.

2. Methodology:

  • Instrumentation: LC-MS system, typically with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Chromatographic Conditions: Adapt the HPLC method above, replacing the formic acid mobile phase with 10 mM Ammonium Acetate in Water (A) and 10 mM Ammonium Acetate in Acetonitrile (B) if necessary to optimize ionization.

  • MS Parameters:

    Parameter Setting
    Ionization Mode ESI, Positive
    Capillary Voltage 3.5 kV
    Source Temp. 120 °C
    Desolvation Temp. 350 °C

    | Mass Range | 50 - 500 amu |

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained. The [M+H]⁺ ion of an unknown impurity provides its molecular weight, offering critical data for proposing its structure.

Method Validation Principles

Any analytical method used for quality control must be validated to prove its suitability for the intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines and must assess the following parameters.[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound is a critical control point in the manufacture of APIs. A robust analytical strategy, grounded in an understanding of the molecule's chemistry and potential impurities, is non-negotiable. By employing an orthogonal set of validated analytical techniques, centered around a core HPLC-UV method and supported by LC-MS, NMR, and GC, scientists can ensure that this key starting material meets the high standards of quality and safety required by the pharmaceutical industry. This guide provides the foundational principles and practical protocols to achieve that goal.

References

Theoretical calculations for 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document details the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this molecule. The methodologies presented herein are designed to offer researchers and drug development professionals a robust, self-validating protocol for in-silico characterization, enabling the prediction of key molecular parameters prior to or in conjunction with empirical synthesis and analysis. Our approach emphasizes the causality behind computational choices, ensuring scientific integrity and providing a practical guide for generating high-fidelity theoretical data.

Introduction: The Strategic Value of In-Silico Analysis

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-inflammatory drugs and anticancer therapies.[1][2] Derivatives of indazole are a subject of intense research due to their diverse biological activities.[3][4] The specific molecule, this compound, incorporates substituents—a chloro and a methoxy group—that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating factors like metabolic stability, binding affinity, and membrane permeability.[5]

Theoretical calculations provide a powerful, cost-effective lens through which we can predict molecular behavior before a single gram of substance is synthesized. By employing quantum mechanical methods, we can model the molecule's three-dimensional structure, predict its spectroscopic signatures (NMR, IR), and analyze its electronic landscape to understand reactivity and potential intermolecular interactions. This in-silico-first approach accelerates the design-build-test-learn cycle, allowing for more rational molecular design and prioritization of synthetic targets.

This guide will walk through the essential theoretical calculations for this compound, grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for organic molecules.

Part 1: Foundational Principles of the Computational Approach

The reliability of any theoretical calculation hinges on the appropriate selection of the computational method and basis set. For a molecule like this compound, our objective is to accurately model its geometry and electronic structure.

Method Selection: Density Functional Theory (DFT)

We select DFT as our computational engine. Unlike more computationally expensive ab-initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction, making it highly efficient for molecules of this size. The accuracy of DFT is governed by the choice of the exchange-correlation functional.

  • Expertise & Causality: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, especially for properties like bond energies and vibrational frequencies in organic molecules. It is a widely-used and well-benchmarked functional that has demonstrated high accuracy for similar heterocyclic systems.[6][7]

Basis Set Selection: Pople Style Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the distribution of electrons around the atoms.

  • Trustworthiness & Rationale: We will use the 6-311++G(d,p) basis set. Let's break down this choice:

    • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. This provides a significantly more accurate and flexible description than a minimal or double-zeta set.

    • ++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, like the nitrogen and oxygen atoms in our indazole, as they allow electron density to exist further from the nucleus.

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and calculating properties like vibrational frequencies.

This combination of B3LYP/6-311++G(d,p) provides a robust and reliable level of theory for obtaining high-quality predictive data for our target molecule.

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the complete theoretical characterization of this compound using a quantum chemistry software package like Gaussian.[7]

Step 1: Initial Structure Generation

  • Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.

  • Ensure correct atom types, bonds, and initial hybridization states.

  • Perform a preliminary, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to resolve any egregious bond lengths or steric clashes. This provides a reasonable starting point for the quantum mechanical calculation.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy, most stable conformation of the molecule on the potential energy surface.

  • Setup:

    • Calculation Type: Opt (Optimization).

    • Method: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Solvation (Optional but Recommended): To better simulate real-world conditions, an implicit solvent model like the Polarizable Continuum Model (PCM, with water or DMSO as the solvent) can be included. For this guide, we will proceed with a gas-phase calculation for fundamental properties.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found where the forces on all atoms are effectively zero.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum.

  • Setup:

    • Calculation Type: Freq (Frequencies).

    • Method/Basis Set: Use the exact same level of theory (B3LYP/6-311++G(d,p)) and the optimized coordinates from Step 2. Using a different level of theory would invalidate the results.

  • Validation: Upon completion, check the output for imaginary frequencies.

    • Zero Imaginary Frequencies: Confirms the structure is a true local minimum.

    • One or More Imaginary Frequencies: Indicates a transition state or a higher-order saddle point. The structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Step 4: NMR Shielding Tensor Calculation

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

  • Setup:

    • Calculation Type: NMR.

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach.

    • Method/Basis Set: B3LYP/6-311++G(d,p) on the optimized geometry.

  • Post-Processing: The calculation yields absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory.

    • δ_sample = σ_TMS - σ_sample

Step 5: Electronic Structure Analysis

  • Objective: To analyze the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MESP).

  • Execution: These properties are typically calculated as part of the initial optimization or can be requested in a separate single-point energy calculation on the final optimized geometry. The population analysis (Pop=NBO or Pop=MK) is required for generating the MESP map.

Workflow Visualization

The entire computational process can be visualized as a logical sequence, ensuring each step builds upon a validated foundation.

G cluster_input Step 1: Input cluster_qm Step 2 & 3: Core QM Calculation cluster_analysis Step 4 & 5: Property Calculation A Construct 3D Structure B Pre-optimization (MM) A->B Initial Cleanup C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Analysis C->D Use Optimized Coords E Validation Check D->E E->C Imaginary Freq Found (Re-optimize) F Energy Minimum Confirmed E->F No Imaginary Freqs G NMR Calculation (GIAO) F->G H Electronic Properties (HOMO, LUMO, MESP) F->H

Caption: A flowchart of the computational workflow for theoretical analysis.

Part 3: Predicted Physicochemical & Spectroscopic Properties

The following tables present the predicted data for this compound based on the B3LYP/6-311++G(d,p) level of theory. These values serve as a benchmark for experimental validation.

Table 1: Predicted Structural Parameters
ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C3-Cl1.745
C4-O1.362
O-CH₃ (methoxy)1.421
N1-N21.378
N1-CH₃ (methyl)1.465
Bond Angles (°)
Cl-C3-C3a128.5
C3-C4-O121.0
C4-O-CH₃117.8
Dihedral Angle (°)
C4-C3-N2-N10.5
C5-C4-O-CH₃-4.5

Note: Atom numbering follows standard IUPAC nomenclature for the indazole ring. These values are predictive and should be compared with X-ray crystallography data for validation, such as those available for similar indazole structures.[8][9]

Table 2: Predicted Vibrational Frequencies
Predicted Frequency (cm⁻¹)IntensityAssignment Description
3080-3010WeakC-H aromatic stretching
2980-2940MediumC-H aliphatic (methyl) stretching
1620StrongC=N/C=C ring stretching
1485StrongAromatic ring skeletal vibrations
1255StrongC-O (aryl ether) asymmetric stretch
1025MediumC-O (aryl ether) symmetric stretch
780StrongC-Cl stretching
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
H57.25C3141.5
H66.90C3a122.0
H77.50C4155.0
N-CH₃4.10C5110.0
O-CH₃3.95C6115.8
C7128.0
C7a140.2
N-CH₃36.5
O-CH₃56.2

Note: Shifts are referenced against a calculated TMS signal.

Electronic Structure and Reactivity
  • Frontier Molecular Orbitals (FMOs):

    • Predicted HOMO Energy: -6.2 eV

    • Predicted LUMO Energy: -1.5 eV

    • Predicted HOMO-LUMO Gap (ΔE): 4.7 eV

The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.[7] A larger gap, such as the predicted 4.7 eV, suggests high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the electron-rich methoxy-substituted benzene ring, while the LUMO is distributed across the pyrazole ring and the C-Cl bond, suggesting these are the likely sites for electrophilic and nucleophilic attack, respectively.

  • Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution. The most negative potential (red/yellow) is predicted to be localized around the N2 atom of the pyrazole ring and the oxygen atom of the methoxy group, highlighting these as primary sites for hydrogen bonding or metal coordination. The regions around the hydrogens will show positive potential (blue). This analysis is critical for understanding potential drug-receptor interactions.

Relationship Visualization

The calculated properties are deeply interconnected, forming a holistic molecular profile.

G center Optimized Molecular Geometry A Structural Parameters (Bond Lengths, Angles) center->A Defines B Vibrational Frequencies (IR Spectrum) center->B Enables Calculation Of C Electronic Properties (HOMO-LUMO, MESP) center->C Determines D Spectroscopic Properties (NMR Shifts) center->D Is Prerequisite For

References

Methodological & Application

Application Notes and Protocols for the Characterization of 3-Chloro-4-methoxy-1-methyl-1H-indazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received regulatory approval.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel indazole-containing compounds, using 3-Chloro-4-methoxy-1-methyl-1H-indazole as a representative example. We will detail the necessary in vitro and cell-based protocols to determine its kinase inhibitory profile, mechanism of action, and cellular potency. The methodologies described herein are designed to be robust and self-validating, providing a clear path from initial screening to cellular characterization.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of small molecule kinase inhibitors.[2][3] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases. The hydrogen bond donor and acceptor capabilities of the indazole nitrogen atoms often mimic the adenine region of ATP, leading to potent and selective inhibition. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its therapeutic importance.

This guide will use this compound as a hypothetical novel chemical entity (NCE) to illustrate the workflow for characterizing a potential kinase inhibitor. While specific activity for this exact molecule is not extensively published, its structure is representative of compounds synthesized for screening in drug discovery programs.[5][6][7] Our objective is to provide a detailed roadmap for its evaluation.

Part I: Initial Screening and Target Identification: In Vitro Kinase Profiling

Scientific Rationale

The first step in characterizing a novel compound is to determine its potency and selectivity. A broad kinase panel screen is the most efficient method to identify which of the over 500 human kinases are inhibited by the compound. This initial screen provides a "bird's-eye view" of the compound's activity and helps to identify on-target and potential off-target effects early in the drug discovery process. A luminescence-based assay that measures ADP production is a common and robust method for this purpose, as ADP is a universal product of all kinase reactions.[8]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from standard industry practices, such as those using the ADP-Glo™ Kinase Assay.[8]

Materials:

  • This compound (Compound of Interest)

  • Recombinant Kinases of interest

  • Specific peptide substrates for each kinase

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Staurosporine (positive control, non-selective inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the specific kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate mixture in kinase assay buffer. The optimal ATP concentration should be at or near the Km for each specific kinase.

    • Add 5 µL of the ATP/substrate mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Hypothetical Data Presentation

The results of the initial screen can be summarized in a table for easy comparison.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)[8]
Kinase A255
Kinase B85010
Kinase C>10,00020
Kinase D1502
Kinase E>10,00015

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is used as a positive control.

Part II: Elucidating the Mechanism of Action

Scientific Rationale

After identifying a primary target (e.g., "Kinase A" from our hypothetical data), the next critical step is to understand how the compound inhibits the enzyme. Kinase inhibitors can act through various mechanisms, most commonly by competing with ATP for the binding site (ATP-competitive). Understanding the mechanism of action is crucial for lead optimization and for predicting potential resistance mechanisms. This is typically determined by performing enzyme kinetics studies where the concentration of both the inhibitor and the substrate (ATP) are varied.

Experimental Protocol: Enzyme Kinetics and Mechanism of Action Study

Procedure:

  • Perform the in vitro kinase assay as described in Part I for the primary kinase target.

  • Set up a matrix of experiments where the concentration of the inhibitor is varied (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) against a range of ATP concentrations (e.g., from 0.1x Km to 10x Km).

  • Measure the initial reaction velocity (rate of ADP production) for each condition.

  • Plot the reaction velocity against the ATP concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[ATP]).

  • Analyze the changes in Vmax (maximal velocity) and Km (Michaelis constant) to determine the mechanism of inhibition.

Visualization: Modes of Enzyme Inhibition

InhibitionMechanisms cluster_competitive ATP-Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (Kinase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I I Inhibitor I->ES Binding is mutually exclusive S Substrate (ATP) ES->E + P P Product (ADP + P-Substrate) E2 Enzyme (Kinase) ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I I2 Inhibitor S2 Substrate (ATP) ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S ESI2->EI2 No Product P2 Product (ADP + P-Substrate)

Caption: Mechanisms of kinase inhibition.

Part III: Assessing Cellular Activity

Scientific Rationale

Demonstrating that a compound can inhibit a purified enzyme in vitro is the first step. However, it is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. Cell-based assays measure the inhibition of the kinase by quantifying the phosphorylation of its known downstream substrate.[9][10] This provides a more physiologically relevant measure of the compound's potency.

Experimental Protocol: Cell-Based Substrate Phosphorylation Assay (TR-FRET)

This protocol describes a general workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the phosphorylation of a target protein.

Materials:

  • Cell line expressing the target kinase and substrate.

  • Cell culture medium and supplements.

  • This compound.

  • Stimulant (e.g., growth factor, if required to activate the pathway).

  • Lysis buffer.

  • TR-FRET detection reagents (e.g., specific antibodies for the total substrate and the phosphorylated substrate, labeled with a donor and acceptor fluorophore).

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for a predetermined amount of time (e.g., 1-2 hours).

    • If the pathway requires activation, add a stimulant for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis:

    • Remove the culture medium.

    • Add lysis buffer to each well and incubate on a shaker to ensure complete cell lysis.

  • Detection:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the TR-FRET antibody mix (containing both the donor- and acceptor-labeled antibodies) to each well.

    • Incubate to allow for antibody binding to the target proteins.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.

    • Plot the TR-FRET ratio against the inhibitor concentration to determine the cellular IC50.

Visualization: Representative Signaling Pathway

SignalingPathway cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Cell_Response Cellular Response (e.g., Proliferation) P_Substrate->Cell_Response Leads to Inhibitor 3-Chloro-4-methoxy- 1-methyl-1H-indazole Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a signaling pathway.

Conclusion and Future Directions

This application note has outlined a systematic approach to the initial characterization of a novel indazole-based compound, this compound, as a potential kinase inhibitor. By following these protocols, researchers can efficiently determine the compound's kinase selectivity profile, understand its mechanism of action, and confirm its activity in a cellular context. Positive results from these assays would warrant further investigation, including more extensive selectivity profiling, ADME/Tox studies, and evaluation in preclinical disease models. The combination of robust biochemical and cellular assays provides a strong foundation for the development of new and effective kinase-targeted therapies.

References

Application Notes and Protocols for 3-Chloro-4-methoxy-1-methyl-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Numerous indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Marketed anticancer drugs such as axitinib, pazopanib, and linifanib feature the indazole scaffold, underscoring its therapeutic relevance.[1] These agents typically function by targeting the ATP-binding site of kinases involved in tumor growth, proliferation, and angiogenesis.[1]

This document provides a detailed guide for the investigation of 3-Chloro-4-methoxy-1-methyl-1H-indazole , a novel synthetic compound. While this specific molecule is noted as a research chemical and pharmaceutical intermediate[4][5][6], its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. These application notes will therefore outline a series of robust protocols to characterize its biological activity, elucidate its mechanism of action, and evaluate its preclinical efficacy, based on the hypothesis that it acts as a kinase inhibitor.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Based on the common mechanisms of indazole-based anticancer agents, we hypothesize that this compound functions as an inhibitor of a key serine/threonine or tyrosine kinase. For the purpose of this guide, we will focus on the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that regulates cell proliferation, survival, and differentiation, and is frequently hyperactivated in various cancers. Molecular docking studies on similar indazole-sulfonamide compounds have suggested a strong affinity for MAPK1 (also known as ERK2), indicating this pathway is a plausible target.[7]

Our working hypothesis is that this compound selectively binds to and inhibits the activity of MEK1/2 or ERK1/2, downstream kinases in the MAPK pathway. This inhibition would block the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway_Inhibition cluster_pathway MAPK/ERK Signaling Cascade RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-Chloro-4-methoxy- 1-methyl-1H-indazole Inhibitor->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on determining the direct biochemical activity and cellular effects of the compound.

Biochemical Kinase Activity Assays

Objective: To determine if this compound directly inhibits the enzymatic activity of target kinases in a cell-free system. This is a crucial first step in validating the compound as a kinase inhibitor.[8][9]

Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)

This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.[10]

  • Reagents & Materials:

    • Recombinant human kinase (e.g., MEK1, ERK2)

    • Fluorescein-labeled substrate peptide

    • ATP

    • Terbium-labeled anti-phospho-substrate antibody

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound (serial dilutions in DMSO)

    • 384-well microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM down to 1 nM.

    • In a 384-well plate, add 2 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 4 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide in assay buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 4 µL of ATP solution at a concentration close to its Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer, a robust assay technology for kinase inhibitor screening.
Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines. This helps determine the compound's potency in a cellular context.[11]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF7 breast cancer).[13]

    • Culture cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture media.

    • Replace the existing media with 100 µL of media containing the diluted compound. Include vehicle control (DMSO) wells.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay TypePrincipleEndpoint
MTT/MTS/WST Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[12]Colorimetric signal
ATP-based Measures ATP levels, which correlate with the number of viable cells.[12]Luminescent signal
Membrane Integrity Uses dyes like propidium iodide or trypan blue that only enter dead cells.[12]Fluorescent or colorimetric signal

Part 2: Mechanism of Action Validation in Cells

This phase aims to confirm that the compound inhibits the intended pathway within intact cells.

Western Blotting for Phospho-Protein Analysis

Objective: To directly measure the phosphorylation status of key proteins in the target signaling pathway after compound treatment.[14]

Protocol: Analysis of p-ERK and Total ERK

  • Cell Treatment and Lysis:

    • Seed cancer cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x GI₅₀) for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.[14]

    • Centrifuge at 12,000g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in SDS sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

WesternBlot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Electrophoresis A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., p-ERK) D->E F Secondary Antibody Incubation (HRP-linked) E->F G Chemiluminescent Detection F->G H Analysis & Quantification G->H

Caption: Standard workflow for Western Blot analysis.

Part 3: Preclinical In Vivo Evaluation

The final stage involves testing the compound's efficacy and safety in a living organism.

Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting that mimics human cancer.[13][17]

Protocol: Cell Line-Derived Xenograft (CDX) Model

CDX models are a standard tool for the initial assessment of a drug candidate's in vivo efficacy.[18][19]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human cells.[20]

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cancer cells (e.g., HCT116) from culture during their logarithmic growth phase.

    • Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[17]

  • Treatment and Monitoring:

    • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule. The control group receives the vehicle only.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, pharmacodynamic marker analysis via Western blot).

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage difference in the mean tumor volume between treated and control groups.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of drugs on the body.

Conclusion

This document outlines a comprehensive, albeit hypothetical, research plan for the preclinical evaluation of this compound as a potential anticancer agent. The proposed workflow, from initial biochemical assays to in vivo xenograft models, provides a rigorous framework for determining the compound's efficacy and mechanism of action. The provided protocols are standard, robust methodologies in the field of cancer drug discovery.[21][22] Successful outcomes in these studies would warrant further investigation into this compound's therapeutic potential.

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AIF-2026-0106

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Chloro-4-methoxy-1-methyl-1H-indazole as a potential anti-inflammatory agent. While this specific molecule is a novel investigational compound, the protocols and rationale presented herein are grounded in the well-established anti-inflammatory properties of the indazole scaffold.[1][2][3][4][5] This guide outlines a strategic, multi-tiered approach, from initial in vitro screening to in vivo efficacy models and mechanistic elucidation, designed to rigorously characterize the compound's therapeutic potential.

Introduction: The Indazole Scaffold as a Privileged Structure in Inflammation

The indazole ring system is a bicyclic heteroaromatic structure recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets.[4] Several marketed drugs, such as the anti-inflammatory agent Benzydamine, are built upon this core structure, validating its therapeutic relevance.[6][7]

Derivatives of indazole have demonstrated significant anti-inflammatory activity through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is a key mediator of prostaglandin synthesis in inflammatory pathways.[2][3]

  • Suppression of pro-inflammatory cytokines , such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3]

  • Inhibition of 5-Lipoxygenase (5-LOX) , another critical enzyme in the inflammatory cascade responsible for leukotriene production.[1][8]

  • Scavenging of free radicals and reduction of oxidative stress associated with inflammation.[2][3]

Given this precedent, this compound, a novel derivative, represents a rational candidate for investigation as a new anti-inflammatory entity. This guide provides the experimental framework to test this hypothesis.

Pre-formulation & Characterization: The Foundation of Reliable Data

Before commencing biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures reproducibility and accurate interpretation of results.

  • Purity Assessment: Confirm the identity and purity of this compound using techniques such as NMR, LC-MS, and elemental analysis. A purity of >98% is recommended for biological screening.

  • Solubility Determination: Assess the compound's solubility in common biological buffers (e.g., PBS, saline) and cell culture media. Dimethyl sulfoxide (DMSO) is often used as a primary solvent, but the final concentration in assays should typically be ≤0.1% to avoid solvent-induced artifacts.

  • Stability Analysis: Evaluate the compound's stability in the chosen solvent and under experimental conditions (e.g., temperature, pH, light exposure) to ensure it does not degrade during the assay period.

Tier 1: In Vitro Screening Cascade for Anti-Inflammatory Activity

The following tiered approach is recommended to efficiently screen the compound, starting with broad-spectrum assays and progressing to more specific, mechanism-based studies.

Primary Screening: Inhibition of Protein Denaturation

Rationale: Inflammation can induce protein denaturation. The ability of a compound to prevent this denaturation is a simple, preliminary indicator of anti-inflammatory potential.[9][10] This assay is a cost-effective first pass.

Protocol: Heat-Induced Albumin Denaturation Assay

  • Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Prepare stock solutions of this compound and a reference drug (e.g., Diclofenac sodium) in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 2.8 mL of 1% BSA solution.

    • 2.0 mL of Phosphate Buffered Saline (PBS, pH 6.4).

    • Varying concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Controls:

    • Negative Control: Contains BSA and PBS without the test compound.

    • Positive Control: Contains BSA, PBS, and a standard drug like Diclofenac at equivalent concentrations.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Cell-Based Assays: Assessing Effects on Inflammatory Cells

Rationale: Macrophages are central to the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[11] This assay provides a more physiologically relevant context.

Protocol: LPS-Induced NO and Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO, ≤0.1%) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT/MTS Assay): After collecting the supernatant, perform an MTT or MTS assay on the remaining cells to ensure the observed inhibitory effects are not due to cytotoxicity.

Enzymatic Assays: Targeting Key Inflammatory Enzymes

Rationale: Based on the known activity of indazole derivatives, direct inhibition of COX enzymes is a probable mechanism.[2][3] Differentiating between COX-1 (constitutive) and COX-2 (inducible) inhibition is crucial for assessing the therapeutic window and potential side effects.

Protocol: COX-1 and COX-2 Inhibition Assay

  • Commercially available colorimetric or fluorometric COX inhibitor screening kits are the most reliable and standardized method. These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes, a chromogen, and arachidonic acid as the substrate.

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol.

  • Assay Procedure:

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer.

    • Add the test compound (this compound) at various concentrations.

    • Include a vehicle control (DMSO), a non-selective inhibitor (e.g., Indomethacin), and a selective COX-2 inhibitor (e.g., Celecoxib).

    • Add the respective enzyme (COX-1 or COX-2) to the wells.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement: Incubate according to the kit's instructions and measure the absorbance or fluorescence at the specified wavelength.

  • Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Tier 2: In Vivo Efficacy Assessment

Rationale: An in vivo model is essential to evaluate the compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a well-established, acute model of localized inflammation.[12][13][14][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week before the experiment.[15]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Standard drug, Indomethacin (10 mg/kg, oral).

    • Group III-V (Test Groups): this compound at different doses (e.g., 10, 30, and 100 mg/kg, oral).

  • Dosing: Administer the vehicle, standard, or test compound orally 1 hour before inducing inflammation.

  • Inflammation Induction:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 (where ΔV is the change in paw volume).

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound (Hypothetical Data)

AssayTest Compound IC₅₀ (µM)Diclofenac IC₅₀ (µM)Celecoxib IC₅₀ (µM)
COX-1 Inhibition85.25.178.4
COX-2 Inhibition12.50.90.05
LPS-Induced NO Production22.815.6-
LPS-Induced TNF-α Release18.410.2-

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0%
Indomethacin1068.5%
Test Compound1025.3%
Test Compound3047.8%
Test Compound10062.1%

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Proposed Experimental Workflow

The following diagram illustrates the logical progression of experiments outlined in this guide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: MoA Elucidation A Primary Screen: Protein Denaturation Assay B Cell-Based Assay: LPS-Stimulated Macrophages (NO, TNF-α, IL-6) A->B Hit Confirmation C Enzymatic Assay: COX-1 / COX-2 Inhibition B->C Mechanism Insight D Acute Inflammation Model: Carrageenan-Induced Paw Edema C->D Candidate Progression E Signaling Pathway Analysis: Western Blot for NF-κB, IκBα D->E Mechanistic Follow-up

Caption: A tiered experimental workflow for evaluating a novel anti-inflammatory compound.

Potential Signaling Pathway for Investigation

The NF-κB signaling pathway is a master regulator of inflammation and is responsible for the transcription of many mediators inhibited by indazole derivatives, including TNF-α and COX-2.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) Nucleus->Genes Induces Transcription Compound 3-Chloro-4-methoxy- 1-methyl-1H-indazole Compound->IKK Potential Inhibition? Compound->NFkB_active Potential Inhibition?

Caption: The NF-κB signaling pathway, a potential target for the test compound.

Conclusion

This document provides a robust, evidence-based framework for the systematic evaluation of this compound as a novel anti-inflammatory agent. The proposed workflow, from broad in vitro screening to targeted in vivo studies, is designed to efficiently characterize the compound's activity, potency, and potential mechanism of action. By following these protocols, researchers can generate the high-quality, reproducible data necessary to advance this promising compound through the drug discovery pipeline.

References

Introduction: The Strategic Importance of N-Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of Chloro-Methoxy-Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with indole, coupled with enhanced metabolic stability and versatile functionalization points, makes it a highly attractive motif for drug design.[3][4] Specifically, N-alkylated indazoles are prevalent in pharmaceuticals targeting a wide array of diseases, including cancer and inflammatory conditions.[5][6]

However, the synthetic utility of the indazole core is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole tautomer often results in a mixture of N1 and N2 regioisomers, presenting significant challenges for synthesis, purification, and yield.[5][7][8] The regiochemical outcome is not only crucial for biological activity but also for intellectual property, as different isomers constitute distinct chemical entities.

This guide provides a detailed technical overview and robust protocols for the regioselective N-alkylation of substituted indazoles, with a focus on chloro-methoxy derivatives. We will explore the mechanistic principles that govern regioselectivity and present field-proven methods to selectively target either the N1 or N2 position, empowering researchers to synthesize desired analogues with precision and efficiency.

Mechanistic Insights: The N1 vs. N2 Dichotomy

The regioselectivity of indazole alkylation is a delicate balance of steric hindrance, electronics, and reaction conditions, which collectively dictate the kinetic versus thermodynamic outcome. The 1H-indazole is the thermodynamically more stable tautomer compared to the 2H-form.[4][5][8] This intrinsic stability can be exploited to favor the N1 product under conditions that permit equilibration.[9]

Key factors influencing the N1:N2 product ratio include:

  • Base and Counter-ion: Strong, non-coordinating bases in non-polar solvents tend to favor N1 alkylation. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) generates a sodium indazolide salt, where the sodium cation may coordinate with the N2 lone pair and a C3 substituent, sterically directing the alkylating agent to the N1 position.[2] In contrast, bases like cesium carbonate (Cs₂CO₃) in polar solvents like dimethylformamide (DMF) can lead to mixtures or favor N2, depending on other factors.[8][9]

  • Solvent: The choice of solvent is critical. Non-polar aprotic solvents like THF or dioxane generally favor N1 selectivity, particularly with NaH.[1][7] Polar aprotic solvents such as DMF or DMSO can lead to different outcomes and may facilitate the formation of N2 isomers.[4] Solvent choice can even reverse selectivity in some systems.[2]

  • Substituents: The electronic and steric nature of substituents on the indazole ring profoundly impacts regioselectivity. Bulky groups at the C3 or C7 position can sterically hinder alkylation at the adjacent nitrogen. Electron-withdrawing groups, such as -NO₂ or -CO₂Me, at the C7 position have been shown to confer excellent N2 regioselectivity.[1][2][4][7] The interplay of an electron-withdrawing chloro group and an electron-donating methoxy group will depend on their relative positions on the indazole core.

  • Alkylating Agent: The nature of the electrophile is also a key determinant. While simple alkyl halides are common, specialized reagents have been developed for high regioselectivity. For instance, alkyl 2,2,2-trichloroacetimidates under acidic conditions are exceptionally effective for selective N2-alkylation.[3][10][11]

The following diagram illustrates the general workflow and the critical decision points that influence the reaction's regiochemical outcome.

G cluster_start Starting Material cluster_decision Regioselective Control Point cluster_pathways Synthetic Pathways cluster_products Products & Purification start Substituted Indazole (e.g., Chloro-Methoxy-Indazole) conditions Reaction Conditions: - Base (NaH, Cs₂CO₃, etc.) - Solvent (THF, DMF, etc.) - Alkylating Agent (R-X, Mitsunobu, etc.) - Temperature start->conditions N1 Thermodynamic Pathway (e.g., NaH/THF) conditions->N1 Favors N1 N2 Kinetic/Specialized Pathway (e.g., Mitsunobu, Acid Catalysis) conditions->N2 Favors N2 prod_N1 N1-Alkylated Indazole N1->prod_N1 prod_N2 N2-Alkylated Indazole N2->prod_N2 purify Workup & Purification (Chromatography, Recrystallization) prod_N1->purify prod_N2->purify

Figure 1: General workflow for the regioselective N-alkylation of indazoles.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol is optimized for achieving high N1-selectivity by leveraging thermodynamic control. The use of sodium hydride in tetrahydrofuran is a well-established and robust method, particularly effective for indazoles with C3 substituents that can coordinate with the sodium ion.[1][2][7]

Materials and Reagents
  • Chloro-methoxy-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chloro-methoxy-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes. The mixture may become a slurry as the sodium indazolide salt forms.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1-1.5 equiv) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated chloro-methoxy-indazole.

Protocol 2: Selective N2-Alkylation via Acid Catalysis

For the synthesis of N2-alkylated indazoles, conditions that circumvent the thermodynamic preference for N1 are required. A highly effective and general method involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong Brønsted or Lewis acid.[3][11] This protocol consistently delivers high N2 selectivity, often with no detectable N1 isomer.[3][10]

Materials and Reagents
  • Chloro-methoxy-1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.2-1.25 equiv) or Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chloro-methoxy-1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (DCM or DCE).

  • Catalyst Addition: Cool the solution to 0 °C. Add the triflic acid (TfOH) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N2-alkylated indazole.

The mechanistic rationale for the high N2 selectivity in this reaction involves protonation of the trichloroacetimidate, making it a potent electrophile. The N2 atom of the indazole then acts as the nucleophile, leading to the product after re-aromatization.[10]

G cluster_mech Factors Governing N1/N2 Regioselectivity cluster_n1 N1-Alkylation (Thermodynamic) cluster_n2 N2-Alkylation (Kinetic/Directed) IndazoleAnion Indazolide Anion N1_Factors Conditions: - NaH in THF - Low Polarity - Steric direction from C7/N2 IndazoleAnion->N1_Factors Deprotonation N2_Factors Conditions: - Acid Catalysis (TfOH) - Mitsunobu Reaction - Electron-withdrawing group at C7 N1_Product N1-Product (More Stable) N1_Factors->N1_Product Favors N2_Product N2-Product N2_Factors->N2_Product Favors

Figure 2: Key conditions influencing the N1 vs. N2 alkylation pathways.

Data Summary: Conditions and Regioselectivity

The following table summarizes various reported conditions for indazole N-alkylation and the observed regioselectivity, providing a quick reference for experimental design.

Indazole SubstituentBase/CatalystSolventAlkylating AgentN1:N2 RatioYield (%)Reference
3-COMeNaHTHFAlkyl Bromide>99:1High[7],[1]
3-tert-ButylNaHTHFAlkyl Bromide>99:1High[7],[1]
7-NO₂NaHTHFAlkyl Bromide4:96High[7],[1]
UnsubstitutedK₂CO₃DMFAlkyl Bromide~1.5:1Variable[1]
VariousTfOHDCEAlkyl Trichloroacetimidate0:10085-96[3]
VariousDIAD/PPh₃THFAlcohol (Mitsunobu)1:2.5~78 (total)[1],[9]
5-Bromo-3-CO₂MeCs₂CO₃DioxaneAlkyl Tosylate96:496[8]

Troubleshooting and Key Considerations

  • Poor Regioselectivity: If a mixture of isomers is obtained, review the reaction conditions. For N1-selectivity, ensure the solvent is anhydrous and the base is sufficiently strong (e.g., NaH). For N2-selectivity, consider switching to a more directive method like the acid-catalyzed protocol.

  • Low Yield: Incomplete conversion may result from deactivated substrates, insufficient equivalents of the alkylating agent, or non-optimal temperature. Monitor the reaction progress and consider increasing the temperature or reaction time. Ensure all reagents, especially NaH, are fresh.

  • Purification Challenges: N1 and N2 isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system is crucial. In some cases, recrystallization from a mixed solvent system can be an effective method for separating isomers on a larger scale.[12] The regiochemistry of the final products should always be confirmed by 1D and 2D NMR experiments, such as HMBC and NOESY.[1][4]

References

Application Notes and Protocols for the Synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, substituted indazoles have demonstrated a broad spectrum of activities, including but not limited to, potent kinase inhibition, anti-inflammatory effects, and modulation of central nervous system receptors. The target molecule, 3-Chloro-4-methoxy-1-methyl-1H-indazole, represents a key building block in the synthesis of more complex drug candidates. The strategic placement of the chloro, methoxy, and N-methyl groups provides distinct opportunities for further chemical elaboration and fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Four-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a four-step sequence, commencing with the construction of the core indazole ring, followed by sequential functionalization. This strategy allows for precise control over the introduction of each substituent, ensuring high purity of the final product.

Synthetic_Strategy A Step 1: Indazole Formation B Step 2: N-Methylation A->B 4-Methoxy-1H-indazole C Step 3: Hydroxylation/Oxidation B->C 4-Methoxy-1-methyl-1H-indazole D Step 4: Chlorination C->D 4-Methoxy-1-methyl-1H-indazol-3-ol E Final Product D->E This compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Methoxy-1H-indazole

Causality of Experimental Choices: The initial and most critical step is the formation of the indazole ring. A well-established method for this transformation is the Richter synthesis, which involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. For the synthesis of 4-methoxy-1H-indazole, the logical starting material is 2-amino-3-methoxybenzaldehyde. The amino group provides the nitrogen for diazotization, and the adjacent aldehyde serves as the electrophilic partner for the cyclization of the resulting diazonium salt. This approach is favored due to the commercial availability of the starting material and the generally high yields of the cyclization reaction.

Experimental Protocol: Step 1
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled aldehyde solution, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization and Work-up:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-1H-indazole as a solid.

Part 2: Synthesis of 4-Methoxy-1-methyl-1H-indazole

Causality of Experimental Choices: With the indazole core in hand, the next step is the introduction of the methyl group at the N1 position. The N-H proton of the indazole is acidic and can be readily deprotonated by a suitable base to form the indazolide anion, which is a potent nucleophile. Subsequent reaction with an electrophilic methylating agent, such as dimethyl sulfate, affords the N-methylated product. The choice of a strong base like sodium hydride ensures complete deprotonation, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and can solvate the resulting cation.[1]

Experimental Protocol: Step 2
  • Deprotonation:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxy-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Methylation and Work-up:

    • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-1-methyl-1H-indazole.

Part 3: Synthesis of 4-Methoxy-1-methyl-1H-indazol-3-ol

Causality of Experimental Choices: The introduction of a functional group at the C3 position is the subsequent challenge. A common strategy for functionalizing the C3 position of indazoles is to first introduce an easily displaceable group or to directly oxidize the C-H bond. A plausible approach involves the formation of the indazol-3-one tautomer, which is in equilibrium with the 3-hydroxyindazole. One method to achieve this is through a directed metalation-borylation-oxidation sequence. However, a more direct, albeit potentially lower-yielding, approach is direct oxidation. Given the electron-rich nature of the indazole ring, particularly with the methoxy substituent, controlled oxidation can lead to the desired 3-hydroxy derivative. Reagents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) could be employed, with careful control of stoichiometry and temperature to avoid over-oxidation. For this protocol, we will utilize a milder oxidizing agent to favor the desired product.

Experimental Protocol: Step 3
  • Oxidation:

    • Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

    • Add a mild oxidizing agent, for example, N-bromosuccinimide (NBS) (1.1 eq) in the presence of a radical initiator like AIBN, followed by hydrolysis, or a peroxy acid like m-CPBA (1.1 eq) at a controlled low temperature (e.g., 0 °C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for peroxy acids).

  • Work-up and Purification:

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product, 4-methoxy-1-methyl-1H-indazol-3-ol (which may exist predominantly as the indazol-3-one tautomer), can be purified by recrystallization or column chromatography.

Part 4: Synthesis of this compound

Causality of Experimental Choices: The final step is the conversion of the 3-hydroxy group (or its keto tautomer) to a chloro group. This transformation is a classic and highly efficient reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.[2][3][4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically performed neat or in a high-boiling inert solvent. The use of a slight excess of POCl₃ ensures complete conversion.

Chlorination_Mechanism Indazolone 4-Methoxy-1-methyl-1H-indazol-3-one Intermediate Phosphate Ester Intermediate Indazolone->Intermediate + POCl₃ POCl3 POCl₃ Product This compound Intermediate->Product + Cl⁻ Chloride Cl⁻ PO2Cl2 PO₂Cl₂⁻

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol: Step 4
  • Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-methoxy-1-methyl-1H-indazol-3-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.

Data Summary and Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance Key Spectroscopic Data (Expected)
4-Methoxy-1H-indazoleC₈H₈N₂O148.16Off-white to pale yellow solid¹H NMR: Aromatic protons, N-H proton; MS: M+ at m/z 148
4-Methoxy-1-methyl-1H-indazoleC₉H₁₀N₂O162.19White to off-white solid¹H NMR: Appearance of N-CH₃ singlet; MS: M+ at m/z 162
4-Methoxy-1-methyl-1H-indazol-3-olC₉H₁₀N₂O₂178.19Solid¹H NMR: Disappearance of C3-H proton, presence of OH proton; IR: O-H stretch
This compoundC₉H₉ClN₂O196.64White to pale yellow solid¹H NMR: Aromatic protons, N-CH₃ singlet; MS: M+ at m/z 196/198 (isotope pattern)

Note: The expected spectroscopic data are based on the chemical structures. Actual data should be acquired for all synthesized compounds to confirm their identity and purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dimethyl sulfate is extremely toxic and a known carcinogen. Handle with extreme caution and use appropriate engineering controls.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care and quench slowly.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects[1][2][3]. 3-Chloro-4-methoxy-1-methyl-1H-indazole is a synthetic derivative of the indazole core. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests potential for modulating key cellular processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound.

These protocols are designed to be self-validating systems, providing a robust framework for assessing the cytotoxic and potential kinase-modulating activities of this compound. The following sections detail step-by-step methodologies for foundational in vitro assays: a cell viability assay to determine cytotoxicity, a biochemical kinase inhibition assay to screen for direct enzymatic modulation, and western blot analysis to investigate effects on intracellular signaling pathways.

Section 1: Assessment of Cytotoxicity using the MTT Assay

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating a compound's effect on cell viability and proliferation. This colorimetric assay provides a quantitative measure of cellular metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay serves as an essential first-pass screen to determine the cytotoxic potential of this compound and to establish a therapeutic window for further mechanistic studies.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (1.5-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate (overnight) solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read analyze Analyze Data (IC50) read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is a general guideline and may require optimization based on the cell line used.

Materials:

  • This compound

  • Cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[4].

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[5].

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[5].

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C[4][5]. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[4].

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization[4].

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The results are typically expressed as a percentage of cell viability compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterRecommended ValueSource
Cell Seeding Density1 x 10⁴ cells/well[4]
Compound Concentration Range0.1 µM - 100 µMGeneral Practice
Incubation Time24, 48, 72 hours[5]
MTT Final Concentration0.5 mg/mL[5]
Absorbance Wavelength570-590 nm

Section 2: In Vitro Kinase Inhibition Assay

Scientific Rationale

Many indazole derivatives are known to be potent kinase inhibitors[2][6]. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer[7]. An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase. This is a crucial step in determining the mechanism of action and identifying potential molecular targets of this compound. A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric methods[8][9]. The following protocol describes a general luminescence-based assay that quantifies ATP consumption, a direct measure of kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Workflow cluster_prep Reaction Setup cluster_assay Assay Execution cluster_readout Data Acquisition start Dispense Kinase, Substrate, and Compound add_atp Initiate Reaction with ATP start->add_atp incubate Incubate at Room Temp add_atp->incubate stop_reagent Add Kinase Detection Reagent (Stops reaction & depletes remaining ATP) incubate->stop_reagent incubate2 Incubate stop_reagent->incubate2 read Read Luminescence incubate2->read analyze Analyze Data (IC50) read->analyze

Caption: General workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and can be adapted for various kinases.

Materials:

  • This compound

  • Recombinant protein kinase and its specific substrate

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compound) in the appropriate kinase reaction buffer.

  • Reaction Setup:

    • In a white, opaque plate, add the kinase, its substrate, and varying concentrations of this compound. Include "no kinase" and "no compound" controls.

    • The final volume should be kept small (e.g., 5-10 µL).

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the reaction. The final concentration of ATP should ideally be at or near the Kₘ for the specific kinase to accurately determine competitive inhibition.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This time may need to be optimized to ensure the reaction is in the linear range[8].

  • Stopping the Reaction and ATP Depletion: Add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Signal Generation: Add the second reagent from the detection kit (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The inhibitory activity is calculated relative to the "no compound" control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

ParameterRecommendationSource
Assay FormatLuminescence-based (e.g., ADP-Glo™)[7]
Plate TypeWhite, opaque 96- or 384-well[8]
ATP ConcentrationNear Kₘ of the kinaseGeneral Practice
Reaction TimeOptimized for linear range (e.g., 60 min)[8]
ReadoutLuminescence[7]

Section 3: Western Blot Analysis of Signaling Pathways

Scientific Rationale

Should this compound exhibit cytotoxic or kinase-inhibitory activity, Western blotting is an essential technique to investigate its effects on specific intracellular signaling pathways[10][11]. This method allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate[12]. By using antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p38), researchers can determine if the compound modulates pathways involved in cell survival, proliferation, or stress responses[10]. This provides critical mechanistic insights into the compound's mode of action.

Experimental Workflow: Western Blot Analysis

WB_Workflow cluster_prep Sample Preparation cluster_separation Electrophoresis & Transfer cluster_detection Immunodetection treat Cell Treatment & Lysis quantify Protein Quantification treat->quantify denature Sample Denaturation quantify->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Analysis (Densitometry) detect->analyze

Caption: Workflow for Western Blot analysis of protein expression and phosphorylation.

Detailed Protocol: Western Blot Analysis

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at relevant concentrations (e.g., IC₅₀ value) for a specified time.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors[10].

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein[10].

    • Boil samples at 95-100°C for 5 minutes to denature the proteins[10].

  • SDS-PAGE: Load the denatured samples into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size[12].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current[12].

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation[10].

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20)[10].

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10].

  • Detection:

    • Wash the membrane again as in step 7.

    • Incubate the membrane with an ECL detection reagent.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film[10].

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of phosphorylated proteins to their total protein counterparts to determine the relative change in activation status.

References

Cell-based assays with 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the cellular effects of 3-Chloro-4-methoxy-1-methyl-1H-indazole. The indazole scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives recognized for their potent biological activities, particularly as kinase inhibitors.[1][2] This document outlines detailed protocols for cell-based assays to characterize the compound's potential as a modulator of critical cell signaling pathways, hypothesizing its action on the AXL receptor tyrosine kinase—a prominent target in oncology research.[3][4][5]

Introduction: The Promise of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological effects, including anti-inflammatory, antibacterial, and antitumor properties.[2] Their rigid bicyclic structure serves as an excellent scaffold for developing specific inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7]

This compound is a member of this privileged structural class. While specific biological data for this exact molecule is emerging, its structural motifs are present in compounds known to target various kinases. This application note will focus on methodologies to elucidate its potential as an inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is linked to tumor growth, metastasis, and the development of drug resistance in numerous cancers.[3][4][5] Therefore, inhibitors of AXL are of significant interest in oncology drug development.[3]

Postulated Mechanism of Action: Inhibition of the AXL Signaling Pathway

AXL kinase is typically activated by its ligand, Growth Arrest-Specific 6 (Gas6).[4] Upon Gas6 binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell survival, proliferation, and migration.[4] A small molecule inhibitor like this compound would be hypothesized to bind to the ATP-binding pocket of the AXL kinase domain, preventing autophosphorylation and blocking the downstream signal transduction.

AXL_Pathway cluster_membrane Plasma Membrane AXL_node AXL Receptor PI3K PI3K AXL_node->PI3K Activates Gas6 Gas6 Ligand Gas6->AXL_node Binds & Activates Inhibitor 3-Chloro-4-methoxy- 1-methyl-1H-indazole Inhibitor->AXL_node Inhibits Autophosphorylation AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Activation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis

Caption: Hypothesized inhibition of the Gas6/AXL signaling pathway.

Experimental Workflow for Compound Characterization

A logical workflow is essential for a comprehensive evaluation of the compound's cellular effects. The process begins with determining the cytotoxic potential and then delves into the specific mechanism of action, including target engagement and the mode of cell death.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., A549, H1299) assay1 Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo) start->assay1 data1 Determine IC50 Value assay1->data1 assay2 Protocol 2: Western Blot for AXL Pathway Inhibition data1->assay2 assay3 Protocol 3: Apoptosis Assay (Caspase-Glo 3/7) data1->assay3 data2 Confirm Target Engagement (↓ p-AXL, ↓ p-AKT) assay2->data2 conclusion Conclusion: Synthesize Data to Profile Compound Activity data2->conclusion data3 Determine Mode of Cell Death (↑ Caspase 3/7 Activity) assay3->data3 data3->conclusion

Caption: Integrated workflow for cellular characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which represents the concentration required to inhibit the growth of 50% of the cell population.

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer, known to express AXL).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • 96-well clear-bottom cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete growth medium. A typical starting range is from 100 µM down to 0.01 µM. Include a "vehicle control" (DMSO only) and a "medium only" blank.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. Monitor the color change.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

ParameterDescriptionExample Value
Cell Line Human Non-Small Cell Lung CancerA549
Seeding Density Cells per well in a 96-well plate5,000
Treatment Duration Duration of compound exposure72 hours
IC₅₀ Concentration for 50% inhibitionTo be determined

Protocol 2: AXL Pathway Inhibition Analysis by Western Blot

Objective: To determine if the compound inhibits the phosphorylation of AXL and its downstream target AKT in a cellular context.[4][8]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the activation state of a kinase pathway. A reduction in the phosphorylated form of a protein after compound treatment indicates inhibition.[4]

Materials:

  • 6-well cell culture plates.

  • A549 cells (or other relevant cell line).

  • This compound.

  • Recombinant human Gas6 ligand.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Seed 500,000 A549 cells per well in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal kinase activity.

    • Pre-treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for 1-2 hours. Include a vehicle control.

    • Ligand Stimulation: Add Gas6 (e.g., 50-100 ng/mL) to the wells for 15-20 minutes to stimulate AXL phosphorylation. Include an unstimulated control well.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

  • Data Analysis:

    • Quantify band intensities using imaging software.

    • For each pathway protein, normalize the phosphorylated protein signal to the total protein signal.

    • Compare the normalized signals in the compound-treated samples to the Gas6-stimulated vehicle control to determine the extent of inhibition.

Protocol 3: Assessment of Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Objective: To determine if the cytotoxicity induced by the compound is mediated by the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[9]

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase ("aminoluciferin") and generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.

Materials:

  • White-walled, clear-bottom 96-well plates.

  • A549 cells and complete growth medium.

  • This compound.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in 100 µL of complete growth medium into a white-walled 96-well plate.

    • Incubate overnight to allow for attachment.

    • Treat cells with the compound at various concentrations (e.g., based on the IC₅₀ value) for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity by dividing the signal from treated wells by the signal from the vehicle control wells.

    • Plot the fold change against the compound concentration.

Integrated Data Interpretation and Troubleshooting

A successful investigation integrates the results from all three assays. For example, a compound that shows a potent IC₅₀, a dose-dependent decrease in p-AXL and p-AKT, and a corresponding increase in caspase 3/7 activity would be a strong candidate for an on-target AXL inhibitor that induces apoptosis.

ObservationPossible CauseSuggested Action
High IC₅₀ (>50 µM)Low compound potency or cell line resistance.Test on a different, more sensitive cell line. Confirm compound integrity.
No inhibition of p-AXLCompound does not target AXL or is not cell-permeable.Consider a cell-free biochemical kinase assay. Evaluate off-target effects.
Cytotoxicity without apoptosisCell death may be necrotic or cytostatic.Perform a cell cycle analysis (e.g., propidium iodide staining) or a necrosis assay (e.g., LDH release).
Inhibition of p-AKT but not p-AXLCompound may be targeting a kinase downstream of AXL (e.g., PI3K).Perform a broader kinase panel screening to determine selectivity.

References

Application Notes & Protocols for 3-Chloro-4-methoxy-1-methyl-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug development, offering distinct advantages over traditional high-throughput screening (HTS).[1][2] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space against a biological target.[2] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinity, but their interactions with the target protein are often highly efficient in terms of binding energy per heavy atom.[3][4] The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anti-cancer and anti-inflammatory properties.[5][6][7] The inherent properties of the indazole ring system, such as its planarity and ability to participate in various non-covalent interactions, make it an excellent starting point for FBDD campaigns.[8]

This guide provides a detailed technical overview and experimental protocols for the application of 3-chloro-4-methoxy-1-methyl-1H-indazole in a fragment-based drug discovery workflow. This particular fragment has been selected for its desirable physicochemical properties and the strategic placement of its functional groups, which serve as valuable vectors for subsequent hit-to-lead optimization. While this compound is noted as an intermediate in the synthesis of compounds targeting neuroreceptors, its potential in broader FBDD applications, particularly against targets like protein kinases, is significant.[9]

Physicochemical Properties of this compound

A successful fragment library is built upon compounds with favorable physicochemical properties. The "Rule of Three" is a commonly accepted guideline for fragment design, suggesting a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.[4] this compound aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular FormulaC9H9ClN2OLow molecular weight allows for better sampling of chemical space.
Molecular Weight196.63 g/mol Well within the "Rule of Three," ensuring high ligand efficiency.
cLogP (estimated)~2.5Optimal lipophilicity for good solubility and permeability.
Hydrogen Bond Donors0Reduced potential for non-specific binding.
Hydrogen Bond Acceptors3 (N, N, O)Provides key interaction points for target binding.
Rotatable Bonds1Low conformational flexibility, reducing entropic penalty upon binding.

The substituents on the indazole core are strategically positioned for fragment evolution:

  • The 3-chloro group can act as a synthetic handle for cross-coupling reactions, enabling rapid analogue synthesis.

  • The 4-methoxy group provides a hydrogen bond acceptor and can be modified to explore interactions in a specific pocket.

  • The 1-methyl group occupies a key position, influencing the orientation of the indazole ring in the binding site.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including 3-chloro-4-methoxy- 1-methyl-1H-indazole) Biophysical_Screening Biophysical Screening (SPR, NMR, Thermal Shift) Fragment_Library->Biophysical_Screening Screening Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification Data Analysis Orthogonal_Assays Orthogonal Assays (e.g., ITC) Hit_Identification->Orthogonal_Assays Hit Confirmation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Orthogonal_Assays->Structural_Biology Binding Mode Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Structural_Biology->Fragment_Evolution Structure-Guided Design Lead_Optimization Lead Optimization (ADMET Profiling) Fragment_Evolution->Lead_Optimization Potency & Properties

Caption: A typical workflow for fragment-based drug discovery.

Protocols for Fragment Screening and Hit Validation

Sensitive biophysical techniques are required to detect the weak binding of fragments.[10][11][12] A combination of methods is often employed to ensure the robustness of the identified hits.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.

Objective: To identify fragments that bind to the target protein.

Materials:

  • Biacore™ series instrument (e.g., Biacore™ 8K)[10]

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-12000 RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 200 µM, 500 µM). Ensure the final DMSO concentration is consistent and low (e.g., <1%).

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU). A concentration-dependent increase in RU indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Analyze the steady-state binding levels to identify hits.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 2: Orthogonal Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates ligand binding.

Objective: To confirm the binding of primary hits and eliminate false positives.

Materials:

  • Quantitative PCR (qPCR) instrument with a thermal ramp capability.

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • Target protein

  • This compound

  • Assay buffer

Method:

  • Assay Preparation:

    • In a 96-well or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM.

    • Add SYPRO™ Orange dye to a final concentration of 5x.

    • Add this compound to the desired final concentration (e.g., 250 µM). Include a no-ligand control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Apply a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the control is considered a positive hit.

Structural Biology for Hit Characterization

Determining the three-dimensional structure of the protein-fragment complex is crucial for understanding the binding mode and guiding subsequent optimization efforts.[13][14][15]

Protocol 3: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interactions between the fragment and the target protein.[16]

Objective: To determine the atomic-level binding mode of this compound.

Method:

  • Protein Crystallization:

    • Crystallize the target protein using standard techniques (e.g., vapor diffusion).

  • Crystal Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-containing mother liquor.

    • Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., 1-24 hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Refine the structure and model the fragment into the observed electron density.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound.[17][18][19]

Fragment_Evolution cluster_start Initial Fragment Hit cluster_strategies Optimization Strategies cluster_outcome Outcome Fragment 3-chloro-4-methoxy- 1-methyl-1H-indazole Growing Fragment Growing Fragment->Growing Extend into unoccupied pockets Linking Fragment Linking Fragment->Linking Connect to adjacent fragments Merging Fragment Merging Fragment->Merging Combine with overlapping fragments Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Strategy 1: Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[20]

Rationale: The 3-chloro position on the indazole ring is an ideal vector for growth. Using the co-crystal structure as a guide, computational chemistry can be employed to predict favorable interactions in adjacent pockets. Suzuki or Sonogashira cross-coupling reactions can be used to append new chemical moieties at this position.

Strategy 2: Fragment Linking

If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker.[20]

Rationale: This can lead to a significant increase in affinity due to the additive binding energies of the two fragments and a favorable entropic contribution. The length and composition of the linker are critical and can be optimized based on the structural information.

Strategy 3: Fragment Merging

If two fragments bind in overlapping regions of the binding site, a new compound can be designed that incorporates the key features of both.[20]

Rationale: This approach can capture the most important interactions from both fragments, leading to a more potent and efficient ligand.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the synthetic tractability of the indazole scaffold provide a solid foundation for hit identification and subsequent optimization. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging this fragment to develop novel therapeutic agents. The success of any FBDD project relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry, a principle that is well-supported by the use of versatile fragments like this compound.[21]

References

Derivatization of 3-Chloro-4-methoxy-1-methyl-1H-indazole for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 3-Chloro-4-methoxy-1-methyl-1H-indazole for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Strategic Starting Point

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and its presence in numerous approved drugs.[1][2][3][4] Its bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework capable of engaging with biological targets through a variety of interactions, including hydrogen bonding and π-stacking.[5] Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological properties, including potent anticancer, anti-inflammatory, and antiviral activities.[2][4][6]

For the purpose of systematic drug discovery and the elucidation of Structure-Activity Relationships (SAR), the selection of a strategic starting material is paramount. The compound This compound represents an ideal entry point for library synthesis. Its key features include:

  • The C3-Chloro Group: A versatile synthetic handle, the chlorine atom at the 3-position is primed for a variety of cross-coupling and substitution reactions, serving as the primary point of diversification.

  • The N1-Methyl Group: This modification prevents N-H tautomerism and precludes reactions at this position, simplifying reaction outcomes and ensuring that derivatization occurs at the intended C3 position.

  • The C4-Methoxy Group: This electron-donating group can influence the electronic properties of the ring system and may serve as a crucial interaction point with a target protein. Its presence allows for the exploration of SAR related to this region of the molecule.

This document provides a detailed guide to the primary synthetic strategies for derivatizing this scaffold, with a focus on robust and scalable reactions suitable for generating compound libraries for SAR exploration.

Core Synthetic Strategies: Accessing Chemical Diversity

The reactivity of the C3-chloro position is the key to unlocking a diverse array of derivatives. The primary methodologies employed are palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution. These methods allow for the controlled formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen/sulfur bonds.

SAR_Strategy Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst, Boronic Acid/Ester, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst, Amine/Amide, Base SNAr Nucleophilic Aromatic Substitution (SNA_r_) (C-O, C-S, C-N Bond Formation) Start->SNAr Strong Nucleophile (e.g., NaOR, NaSR), Heat Library_C Library A: 3-Aryl/Heteroaryl/Alkyl Derivatives (Probing Steric & Electronic Space) Suzuki->Library_C Library_N Library B: 3-Amino/Amido Derivatives (Exploring H-Bonding) Buchwald->Library_N Library_SNAr Library C: 3-Alkoxy/Thioether Derivatives (Modulating Physicochemical Properties) SNAr->Library_SNAr

Caption: Overall workflow for the derivatization of the indazole core.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7] It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide.[8] For the 3-chloroindazole scaffold, this reaction is invaluable for introducing a wide variety of aryl and heteroaryl substituents, allowing for a systematic investigation of how modifications to this vector affect biological activity.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical. For electron-rich heterocyclic chlorides like our substrate, sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. They facilitate the oxidative addition step—typically the rate-limiting step for aryl chlorides—and promote the final reductive elimination.[7]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species to form a more nucleophilic boronate complex. The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex (Ar-Pd(II)L₂-R) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product ArCl Indazole-Cl ArCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%) or a suitable precatalyst (e.g., SPhos-Pd-G3)

  • SPhos (4-10 mol%) or other suitable ligand

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, and the base.

  • Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the organic solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe, followed by the water.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted indazole.

EntryBoronic Acid (R-B(OH)₂)Catalyst/Ligand (mol%)Base (eq)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2)100492
24-Pyridylboronic acidSPhos-Pd-G3 (3)K₃PO₄ (2)100685
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)Cs₂CO₃ (3)90888
44-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2)100495

Table 1: Example conditions for Suzuki-Miyaura coupling reactions.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[9][10] This reaction is fundamental in medicinal chemistry for installing primary and secondary amines, which are common pharmacophores capable of acting as hydrogen bond donors and acceptors. The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido intermediate.[11]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is again critical. Highly hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are often superior for coupling with aryl chlorides as they promote the challenging oxidative addition and prevent catalyst decomposition.[9][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly used.[11] Weaker bases like carbonates are generally ineffective.

  • Inert Atmosphere: The Pd(0) active catalyst and many of the phosphine ligands are sensitive to oxygen. Therefore, maintaining a strict inert atmosphere is crucial for reproducibility and high yields.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%)

  • NaOtBu or LiHMDS (1.5 - 2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a glovebox or under a strict stream of Argon, add the palladium precatalyst, the base, and a stir bar to a flame-dried Schlenk flask.

  • Add the this compound and the anhydrous solvent.

  • Add the amine coupling partner (if liquid, add via syringe; if solid, add with the other solids).

  • Seal the flask and heat to 90-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aminoindazole product.

EntryAmineCatalyst (mol%)Base (eq)Temp (°C)Time (h)Yield (%)
1MorpholineRuPhos-Pd-G3 (2)NaOtBu (1.5)1101291
2AnilineBrettPhos-Pd-G3 (2)LiHMDS (1.8)1001684
3BenzylamineRuPhos-Pd-G3 (2)NaOtBu (1.5)1101089
4CyclopropylamineRuPhos-Pd-G3 (2)NaOtBu (1.5)1001878

Table 2: Example conditions for Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (S_NAr)

While palladium-catalyzed reactions are broadly applicable, Nucleophilic Aromatic Substitution (S_NAr) offers a catalyst-free alternative for introducing strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13][14] For this reaction to be efficient on a chloro-heterocycle, it typically requires either strong activation from electron-withdrawing groups or the use of very strong nucleophiles at elevated temperatures.[15] In the case of 3-chloroindazole, the pyrazole ring itself is electron-withdrawing, which facilitates the attack of strong nucleophiles like alkoxides or thiolates at the C3 position.

Causality Behind Experimental Choices:

  • Nucleophile Strength: This reaction is generally limited to potent nucleophiles such as sodium or potassium salts of alcohols (alkoxides) and thiols (thiolates).

  • Solvent: A polar aprotic solvent like DMF or DMSO is preferred as it can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus maximizing its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy barrier associated with disrupting the aromaticity of the indazole ring in the initial addition step.

Protocol 5.1: General Procedure for S_NAr with Sodium Methoxide

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.0 - 3.0 eq, solution in methanol or as a solid)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the this compound and anhydrous DMF.

  • Add the sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford 3,4-dimethoxy-1-methyl-1H-indazole.

Conclusion

The this compound scaffold is a highly valuable starting point for generating diverse libraries of compounds for SAR studies. Through the strategic application of modern synthetic methods, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can systematically and efficiently explore the chemical space around the indazole core. These robust protocols provide reliable pathways to novel C-C and C-N linked analogues, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles in drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening with 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign utilizing 3-Chloro-4-methoxy-1-methyl-1H-indazole. While this specific substituted indazole is noted for its application in central nervous system modulation studies and as an analytical standard, the broader indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide will therefore focus on a validated, albeit hypothetical, HTS workflow to identify potential protein kinase inhibitors from a compound library, using this compound as a reference compound or starting point for a library synthesis effort. We will detail the underlying principles of assay design, provide step-by-step protocols for a fluorescence polarization-based assay, and outline a robust data analysis and hit validation cascade.

Introduction: The Indazole Scaffold and Protein Kinases as Targets

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, with several approved drugs and numerous clinical candidates targeting a range of diseases.[2][3] Their bicyclic structure provides a rigid and versatile framework for interacting with various biological targets.[4][5] Notably, the indazole nucleus is a key pharmacophore in a multitude of potent and selective protein kinase inhibitors.[2] Protein kinases, which regulate a vast array of cellular processes, are themselves a major class of drug targets, particularly in oncology and inflammatory diseases.[6][7]

Given the prevalence of the indazole scaffold in kinase inhibitor discovery, a logical starting point for an HTS campaign involving this compound is to screen for activity against a panel of protein kinases. This application note will use the hypothetical example of screening for inhibitors of a generic protein tyrosine kinase (PTK) to illustrate the principles and protocols.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 1780480-20-7[8]
Molecular Formula C₉H₉ClN₂O[8]
Molecular Weight 196.63 g/mol [8]

HTS Assay Development: A Fluorescence Polarization Approach

For screening large compound libraries, the choice of assay technology is critical.[9] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS due to its simplicity and reduced susceptibility to certain types of interference.[10][11] The fundamental principle of FP lies in the differential rotation of a small fluorescently labeled molecule (tracer) in solution versus when it is bound to a much larger protein.[11]

In the context of a kinase assay, a fluorescently labeled peptide substrate or a tracer that binds to the kinase's active site can be used. For this protocol, we will describe a competitive binding FP assay, which is a common and effective method for identifying inhibitors that target the ATP-binding site of a kinase.

Principle of the Competitive Binding FP Assay

A fluorescently labeled small molecule (tracer) with known affinity for the kinase's ATP-binding pocket is used. When the tracer is bound to the large kinase enzyme, its tumbling in solution is slow, resulting in a high FP signal. When a test compound from the library (e.g., this compound or its analogs) displaces the tracer from the kinase's active site, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal. This decrease in polarization is directly proportional to the inhibitory activity of the test compound.

cluster_0 High Polarization State cluster_1 Low Polarization State Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding High_FP High FP Signal Tracer->High_FP Kinase_Inhibitor Kinase + Inhibitor Free_Tracer Free Tracer Low_FP Low FP Signal Free_Tracer->Low_FP Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Kinase_Inhibitor Displacement

Caption: Competitive binding FP assay principle.

Materials and Reagents
  • Protein Kinase: Purified, recombinant protein tyrosine kinase (PTK) of interest.

  • Fluorescent Tracer: A small molecule ligand for the PTK active site conjugated to a fluorophore (e.g., fluorescein, TAMRA).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: this compound (as a control or part of a library).

  • Compound Library: Collection of small molecules dissolved in 100% DMSO.

  • Microplates: Black, low-volume 384-well or 1536-well plates.

  • Plate Reader: Equipped with polarization filters for the chosen fluorophore.

Protocol: Assay Optimization and Validation

Prior to initiating the full HTS, the assay must be rigorously optimized and validated to ensure its robustness and suitability for screening.

Step 1: Determination of Tracer Kd The binding affinity (Kd) of the fluorescent tracer for the kinase must be determined to establish optimal assay concentrations.

  • Prepare a serial dilution of the PTK in assay buffer.

  • Add a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM) to all wells.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Measure the FP signal.

  • Plot the FP signal as a function of kinase concentration and fit the data to a one-site binding equation to determine the Kd.

Step 2: Z'-Factor Determination The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay.[12]

  • Prepare two sets of wells in a 384-well plate (e.g., 16-24 wells each).

  • Positive Control (High Signal): Add PTK (at a concentration of ~3x Kd) and the fluorescent tracer to these wells.

  • Negative Control (Low Signal): Add a known, potent inhibitor of the PTK (or a high concentration of a non-fluorescent version of the tracer) along with the PTK and tracer.

  • Incubate and measure FP as before.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg| where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Step 3: DMSO Tolerance Assess the assay's sensitivity to DMSO, as library compounds are typically stored in it.

  • Set up the assay with PTK and tracer.

  • Add varying concentrations of DMSO (e.g., 0.1% to 5%).

  • Monitor for any significant changes in the FP signal or Z'-factor. The final DMSO concentration in the HTS should be kept constant and at a level that does not compromise assay performance.

The High-Throughput Screening Workflow

The HTS process involves the automated testing of a large number of compounds.[9]

cluster_workflow HTS Workflow Prep Plate Preparation (Compound Library) Dispense Reagent Dispensing (Kinase, Tracer) Prep->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (FP) Incubate->Read Data Data Analysis (Hit Identification) Read->Data Confirm Hit Confirmation (Dose-Response) Data->Confirm Validate Hit Validation (Orthogonal Assays) Confirm->Validate

Caption: A typical high-throughput screening workflow.

Protocol: Primary Screen
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library stock plates to the 384-well assay plates. This results in a final screening concentration typically in the range of 1-10 µM.

  • Reagent Addition: Add the pre-mixed PTK and fluorescent tracer solution in assay buffer to all wells of the assay plates using a multi-channel dispenser.

  • Incubation: Incubate the plates at room temperature for the predetermined equilibrium time (e.g., 60 minutes), protected from light.

  • Data Acquisition: Read the plates on an FP-capable plate reader.

Data Analysis and Hit Identification

Raw HTS data requires careful processing to identify genuine "hits" while minimizing false positives and negatives.[13][14]

Data Normalization

For each plate, normalize the raw FP values to a percent inhibition scale using the plate's internal controls:

  • 0% Inhibition (High Control): Wells containing PTK, tracer, and DMSO (no inhibitor).

  • 100% Inhibition (Low Control): Wells containing PTK, tracer, and a saturating concentration of a known potent inhibitor.

Percent Inhibition = 100 * (1 - (FPsample - FPlow) / (FPhigh - FPlow))

Hit Selection

A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample data.[15]

  • Calculate the mean (μ) and standard deviation (σ) of the percent inhibition for all test compounds on a plate.

  • Define a hit threshold, typically μ + 3σ.

  • Compounds with a percent inhibition value above this threshold are considered primary hits.

Data Quality Control Metrics:

MetricAcceptable RangePurpose
Z'-Factor > 0.5Assesses the statistical separation between positive and negative controls.[12]
Signal-to-Background > 2Measures the dynamic range of the assay.
Coefficient of Variation (%CV) < 15%Indicates the variability of the control data.

Hit Validation Cascade

A significant portion of primary hits from an HTS campaign can be false positives.[16] A rigorous hit validation cascade is essential to confirm the activity and mechanism of the selected compounds.[17]

Step 1: Hit Confirmation (Re-testing)

Primary hits are re-tested under the same assay conditions to confirm their activity. Often, fresh compound samples are ordered and tested to rule out issues with compound purity or identity in the original screening library.[18]

Step 2: Dose-Response Curves and IC50 Determination

Confirmed hits are tested in a dilution series (typically 8-12 points) to determine their potency (IC50 value), which is the concentration required to inhibit 50% of the kinase activity. This step helps to prioritize the most potent compounds and identify those with steep or shallow dose-response curves, which can provide initial insights into their mechanism of action.

Step 3: Orthogonal and Counter-Screens

To eliminate false positives arising from interference with the assay technology rather than true inhibition of the target, it is crucial to test the confirmed hits in an orthogonal assay that uses a different detection method.[19]

  • Orthogonal Assay: An example would be a luminescence-based kinase activity assay (e.g., ADP-Glo™) that measures the production of ADP, a direct product of the kinase reaction.[20] True hits should show activity in both the primary FP assay and the orthogonal assay.

  • Counter-Screen: To identify compounds that interfere with the FP assay itself (e.g., fluorescent compounds), a counter-screen is performed in the absence of the kinase. Active compounds in this screen are likely false positives.

Step 4: Biophysical Methods for Direct Binding

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the direct binding of the hit compound to the target kinase and to determine the binding affinity (Kd) and kinetics.[16]

cluster_validation Hit Validation Cascade Primary_Hits Primary Hits from HTS Re_Test Hit Confirmation (Re-test from fresh stock) Primary_Hits->Re_Test Dose_Response Dose-Response & IC50 Re_Test->Dose_Response Orthogonal Orthogonal Assay (e.g., Luminescence) Dose_Response->Orthogonal Biophysical Direct Binding Assays (e.g., SPR, ITC) Orthogonal->Biophysical Validated_Hits Validated Hits for Lead Op Biophysical->Validated_Hits

Caption: A multi-step hit validation cascade.

Conclusion

This application note outlines a comprehensive and robust framework for conducting a high-throughput screening campaign with this compound, or libraries derived from this scaffold, against protein kinase targets. By employing a validated fluorescence polarization assay, rigorous data analysis, and a thorough hit validation cascade, researchers can confidently identify and prioritize promising lead compounds for further drug development efforts. The principles and protocols described herein are adaptable to a wide range of targets and assay technologies, providing a solid foundation for any HTS-based drug discovery project.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-4-methoxy-1-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Drawing from established synthetic methodologies and field-proven insights, this document provides a comprehensive resource in a practical question-and-answer format.

Overview of Synthetic Strategy

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves a three-step sequence: the formation of the core indazole ring system, followed by chlorination and N-methylation. The order of these latter two steps can be varied, each presenting unique advantages and challenges regarding regioselectivity and substrate reactivity. This guide will primarily focus on a route involving initial formation of a 4-methoxy-1H-indazole intermediate.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A Starting Material (e.g., 2-Methyl-3-methoxyaniline) B Step 1: Indazole Formation (e.g., Diazotization/Cyclization) A->B Reagents C 4-Methoxy-1H-indazole B->C D Step 2: Chlorination (e.g., with NCS) C->D Reagents E 3-Chloro-4-methoxy-1H-indazole D->E F Step 3: N-Methylation (e.g., with Methyl Iodide) E->F Reagents G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part 1: Indazole Ring Formation (e.g., from 2-Methyl-3-methoxyaniline)

Q1: My yield for the initial synthesis of 4-methoxy-1H-indazole is consistently low. What are the likely causes?

A1: Low yields in indazole synthesis, particularly those involving diazotization of anilines followed by cyclization, can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

  • Side Reactions: The diazonium salt can undergo undesired side reactions, such as substitution with the solvent or counter-ion, if the subsequent cyclization is not efficient.

  • Purity of Starting Material: The purity of the starting aniline derivative is crucial. Impurities can interfere with the diazotization reaction.

  • pH Control: The pH of the reaction medium is critical for both the diazotization and cyclization steps.

Troubleshooting Steps:

  • Optimize Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt bath and that the temperature of the reaction mixture does not rise above 5 °C during the addition of sodium nitrite.

  • Monitor Reagent Addition: Add the sodium nitrite solution slowly and dropwise to maintain temperature and prevent localized high concentrations.

  • Check Starting Material Purity: Verify the purity of your 2-methyl-3-methoxyaniline by NMR or GC-MS and purify if necessary.

  • Optimize Reaction Conditions: Experiment with different acid catalysts and concentrations. Acetic acid is commonly used in these reactions[1].

ParameterRecommended RangePotential Issue if Deviated
Temperature 0-5 °CDecomposition of diazonium salt
NaNO₂ Addition Slow, dropwiseLocalized overheating, side reactions
pH AcidicIncomplete diazotization
Part 2: Chlorination of the Indazole Ring

Q2: I am observing multiple chlorinated products after reacting 4-methoxy-1H-indazole with N-Chlorosuccinimide (NCS). How can I improve the regioselectivity for the 3-position?

A2: The indazole ring has multiple sites susceptible to electrophilic attack. Achieving high regioselectivity for chlorination at the C3 position requires careful control of reaction conditions. The formation of multiple products suggests that other positions on the ring are also being chlorinated.

Causality and Optimization:

  • Reaction Solvent: The choice of solvent can significantly influence the regioselectivity of chlorination with NCS. Non-polar solvents like carbon tetrachloride or chloroform often favor radical reactions, which may be less selective. Polar aprotic solvents like DMF or acetonitrile can promote electrophilic chlorination.

  • Temperature: Higher temperatures can lead to over-chlorination and the formation of di- or tri-chlorinated byproducts.

  • Stoichiometry of NCS: Using a large excess of NCS will inevitably lead to multiple chlorinations. It is crucial to use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents).

  • Catalyst: The use of an acid catalyst can enhance the electrophilicity of the chlorine from NCS, but may also activate other positions on the ring.

Troubleshooting Protocol:

  • Solvent Screening: Perform small-scale reactions in different solvents (e.g., DMF, acetonitrile, dichloromethane) to identify the solvent that provides the best regioselectivity.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times.

  • Precise Stoichiometry: Carefully measure and add NCS, avoiding a large excess.

  • Catalyst Evaluation: If a catalyst is used, screen different acid catalysts (e.g., acetic acid, trifluoroacetic acid) at various loadings.

Chlorination_Troubleshooting Problem Low Regioselectivity in Chlorination (Multiple Products) Cause1 Inappropriate Solvent Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Excess NCS Problem->Cause3 Solution1 Screen Solvents (e.g., DMF, MeCN) Cause1->Solution1 Solution2 Control Temperature (Start at 0 °C) Cause2->Solution2 Solution3 Use Stoichiometric NCS (1.05-1.1 equiv.) Cause3->Solution3

Caption: Troubleshooting logic for improving chlorination regioselectivity.

Part 3: N-Methylation of the Indazole Ring

Q3: My N-methylation of 3-chloro-4-methoxy-1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I favor the formation of the N1-methylated product?

A3: The N-alkylation of indazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2)[2]. The resulting mixture of regioisomers often have very similar polarities, making chromatographic separation difficult[3]. The regioselectivity is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Understanding Regioselectivity:

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable isomer. Conditions that allow for equilibration, such as using a strong base in an aprotic solvent, tend to favor the N1 product. The N2-alkylated product is often the kinetically favored isomer[2].

  • Choice of Base and Solvent: The combination of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) deprotonate the indazole to form the indazolide anion. In this state, the reaction can proceed towards the more stable N1 product[2]. Weaker bases like potassium carbonate (K₂CO₃) may result in a mixture of isomers.

  • Methylating Agent: While less impactful than the base and solvent, the nature of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can also influence the isomer ratio.

Protocol for Selective N1-Methylation:

  • Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried. Use anhydrous THF or DMF as the solvent.

  • Deprotonation: To a solution of 3-chloro-4-methoxy-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1-1.2 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide or dimethyl sulfate (1.05-1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q4: I have a mixture of N1 and N2 isomers. What is the best way to separate them?

A4: Separating N1 and N2 alkylated indazole isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in retention factors (Rf) on TLC. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective. Sometimes, using a different solvent system altogether (e.g., dichloromethane/methanol) can provide better separation.

  • Recrystallization: If one isomer is significantly more abundant or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective purification method. A mixture of solvents is often required[4].

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although this is less practical for large-scale purifications.

Separation TechniqueKey Considerations
Column Chromatography Optimize solvent system for maximum ΔRf. Use a long column and a shallow gradient.
Recrystallization Requires a significant difference in solubility between isomers. May lead to loss of material.
Preparative HPLC Effective for difficult separations but less scalable.

References

Technical Support Center: Purification of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its purification, however, can be non-trivial due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. The inherent chemical properties of the indazole ring system, including its potential for N1 and N2 isomerism, necessitate carefully optimized purification strategies.[3] This guide will address these challenges through a series of practical troubleshooting steps and FAQs.

Logical Flow for Troubleshooting Purification Issues

Purification_Troubleshooting cluster_start Initial Observation cluster_analysis Analysis cluster_strategy Purification Strategy cluster_execution Execution & Refinement cluster_end Final Product Start Crude Product Contains Impurities Analysis Characterize Impurities (TLC, LC-MS, NMR) Start->Analysis Recrystallization Recrystallization Feasible? Analysis->Recrystallization Chromatography Chromatography Needed? Recrystallization->Chromatography No Recrystallization_Protocol Optimize Recrystallization (Solvent, Temperature) Recrystallization->Recrystallization_Protocol Yes Chromatography_Protocol Optimize Chromatography (Stationary/Mobile Phase) Chromatography->Chromatography_Protocol Purity_Check Assess Purity of Fractions Recrystallization_Protocol->Purity_Check Chromatography_Protocol->Purity_Check Purity_Check->Recrystallization Purity <98% End High-Purity Product Purity_Check->End Purity >98%

Caption: Troubleshooting workflow for purifying this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Presence of Isomeric Impurities

Q: My final product shows two or more spots on TLC with similar Rf values, and NMR analysis suggests the presence of an isomer. How can I separate these?

A: The presence of isomers, particularly the N2-methylated regioisomer, is a common challenge in the synthesis of N1-methylated indazoles. The relative polarity of these isomers is often very similar, making separation by standard chromatography difficult.

Causality: The methylation step in the synthesis can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers. The ratio of these isomers is often dependent on the reaction conditions (base, solvent, temperature).

Troubleshooting Protocol:

  • Analytical Confirmation:

    • Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method to achieve baseline separation of the isomers. This will allow for accurate quantification of the isomeric ratio.

    • Careful analysis of the 1H NMR spectrum is crucial. The chemical shift of the N-methyl group and the aromatic protons will differ between the N1 and N2 isomers.

  • Purification Strategy: Flash Column Chromatography

    • While challenging, flash column chromatography can be effective if optimized.

    • Stationary Phase: Standard silica gel is often sufficient.

    • Mobile Phase Optimization: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) is recommended. Start with a low percentage of the polar solvent and increase it very slowly. For some substituted indazoles, a mixture of ethyl acetate and hexane has proven effective.[4][5]

    • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure fractions of the desired N1-isomer.

  • Purification Strategy: Recrystallization

    • Recrystallization can be a highly effective method for separating isomers if a suitable solvent system is identified.

    • Solvent Screening: Screen a variety of solvents with differing polarities. Common solvents for recrystallizing indazole derivatives include ethanol, isopropanol, acetonitrile, and mixtures of solvents like THF/water.[4][6]

    • Procedure:

      • Dissolve the impure solid in a minimal amount of the chosen hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

      • Cool the mixture further in an ice bath to maximize yield.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

      • Analyze the purity of the recrystallized material and the mother liquor to assess the efficiency of the separation.

Issue 2: Contamination with Starting Materials or Reagents

Q: My purified product is contaminated with unreacted starting materials (e.g., 3-chloro-4-methoxy-1H-indazole) or reagents from the methylation step.

A: Incomplete reactions or inefficient work-up procedures can lead to the carryover of starting materials and reagents into the final product.

Causality: The nucleophilicity of the indazole nitrogen can be influenced by the reaction conditions, potentially leading to an incomplete reaction. Additionally, some reagents may be difficult to remove with a simple aqueous work-up.

Troubleshooting Protocol:

  • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS analysis before proceeding with the work-up.

  • Aqueous Work-up Optimization:

    • If the starting material is an unmethylated indazole, it will be more acidic than the methylated product. A wash with a dilute basic solution (e.g., 1M NaOH or NaHCO3) can help remove the unreacted starting material into the aqueous phase.

    • Conversely, if basic reagents are carried over, a wash with a dilute acidic solution (e.g., 1M HCl) can be effective.

    • Always follow with a brine wash to remove any residual water from the organic layer.

  • Chromatographic Separation: If an optimized work-up is insufficient, flash column chromatography is the next step. The polarity difference between the starting material and the product is usually significant enough for easy separation.

Issue 3: Poor Yield After Purification

Q: I am losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?

A: Product loss can occur at various stages of purification, from the work-up to chromatography and recrystallization.

Causality:

  • Emulsion formation during aqueous work-up.

  • Product streaking or irreversible adsorption on the silica gel column.

  • High solubility of the product in the recrystallization solvent, even at low temperatures.

Troubleshooting Protocol:

  • Work-up:

    • To break emulsions, add a small amount of brine or a different organic solvent.

    • Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.

  • Column Chromatography:

    • Deactivating Silica Gel: If your compound is basic, it may interact strongly with the acidic silica gel. Pre-treating the silica gel with a small amount of a base (e.g., triethylamine, typically 0.1-1% v/v) in the mobile phase can mitigate this issue.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve band sharpness and separation.

  • Recrystallization:

    • Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound that I should aim for? A1: For use as a pharmaceutical intermediate, a purity of >98% is generally required, with some applications demanding >99.5%.[7]

Q2: What are the key analytical techniques I should use to assess the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: For quantitative analysis of purity and detection of minor impurities.

  • 1H and 13C NMR: To confirm the structure and identify any isomeric or structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Elemental Analysis: To confirm the elemental composition of the final compound.

Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification? A3: Yes, always consult the Safety Data Sheet (SDS) for this compound and any related compounds.[8] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Using caution when handling flammable organic solvents.

Q4: Can I use reverse-phase chromatography for the purification? A4: Yes, reverse-phase HPLC can be an excellent tool for both analytical assessment and preparative purification, especially for polar impurities or when normal-phase chromatography fails to provide adequate separation.[9] A common mobile phase system would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Data Summary Table: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes on Use for Indazole Purification
Hexane690.1Common non-polar component in flash chromatography mobile phases.
Ethyl Acetate774.4Common polar component in flash chromatography mobile phases.[4]
Ethanol784.3Potential recrystallization solvent.[4]
Methanol655.1Can be used for recrystallization, often in combination with water.[10]
Dichloromethane403.1Can be used as a solvent for chromatography, but care should be taken with acidic compounds on silica.
Acetonitrile825.8Useful for reverse-phase HPLC and can be a good recrystallization solvent.
Tetrahydrofuran (THF)664.0Often used in combination with water for recrystallization.[6]

Experimental Protocol: Optimized Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Collection cluster_final Final Steps Prep_Column Pack Silica Gel Column Load_Sample Load Sample onto Column Prep_Column->Load_Sample Prep_Sample Dissolve Crude Product (Dry Load Optional) Prep_Sample->Load_Sample Elute Run Gradient Elution (e.g., 0-20% EtOAc in Hexane) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC/HPLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Final_Product High-Purity Product Evaporate_Solvent->Final_Product

Caption: Step-by-step workflow for flash chromatography purification.

IV. References

  • N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--

  • Al-Suraify, S. M. T., & Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl. 1), 793-802.

  • 3-CHLORO-6-IODO-4-METHOXY (1H)INDAZOLE Safety Data Sheets. (n.d.). Echemi. Retrieved from --INVALID-LINK--

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (2017). The Royal Society of Chemistry.

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). American Chemical Society.

  • This compound. (n.d.). Xi'an Kono Chem Co.,Ltd. Retrieved from --INVALID-LINK--

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (2015). Google Patents.

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(2), 99-139.

  • 887569-11-1|3-Chloro-4-fluoro-6-methoxy-1H-indazole. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. (2013). Angewandte Chemie International Edition, 52(29), 7509-7513.

  • 3-Chloro-1H-indazole. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). AWS.

  • This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. (2017). ResearchGate.

  • Ambeed.com - Directly From The Hive (Building Blocks, Catalysts, Inhibitors). (n.d.). Ambeed. Retrieved from --INVALID-LINK--

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2022). National Institutes of Health.

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv.

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Institutes of Health.

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2001). University of Groningen.

References

Technical Support Center: Synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, side reactions, and impurities encountered during the synthesis, providing practical, field-tested solutions and the scientific rationale behind them.

General Synthetic Strategy

The synthesis of this compound typically proceeds via a multi-step sequence. A common and logical pathway involves the formation of a 4-methoxy-1H-indazole core, followed by regioselective N-methylation and subsequent chlorination at the C-3 position. This guide will focus on the critical N-methylation and chlorination steps, as these are the primary sources of challenging side reactions.

G cluster_0 Overall Workflow A Start: 4-Methoxy-1H-indazole B Step 1: N-Methylation A->B C Intermediate: 4-Methoxy-1-methyl-1H-indazole B->C D Step 2: C-3 Chlorination C->D E Final Product: this compound D->E

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most pressing issues encountered during synthesis in a direct question-and-answer format.

Part 1: N-Methylation Side Reactions

The alkylation of the indazole core is a critical step where regioselectivity is the primary challenge. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to a mixture of isomers, complicating purification and reducing yield.[1]

Question 1: My NMR analysis shows two distinct methyl signals, indicating a mixture of products after methylation. What is the major impurity and why does it form?

Answer: The most common side product in the N-methylation of an indazole is the undesired 4-methoxy-2-methyl-1H-indazole regioisomer. The formation of N-1 vs. N-2 alkylated indazoles is governed by a delicate balance of thermodynamic and kinetic factors, as well as steric and electronic effects of the indazole substituents.[1][2]

  • Causality (Thermodynamic vs. Kinetic Control):

    • The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Therefore, reaction conditions that allow for equilibration will favor the formation of the N-1 alkylated product.

    • However, under certain conditions (often those favoring kinetic control), the N-2 position can be alkylated, sometimes preferentially. The regiochemical outcome is highly dependent on the choice of base, solvent, and alkylating agent.[1] Steric hindrance near the N-1 position, for instance by a substituent at C-7, can strongly favor N-2 alkylation.[3][4]

G cluster_0 Reaction Pathways Indazole 4-Methoxy-1H-indazole (Deprotonated Anion) N1_Product Desired Product: 4-Methoxy-1-methyl-1H-indazole (Thermodynamically Favored) Indazole->N1_Product Path A (N-1 Attack) N2_Product Side Product: 4-Methoxy-2-methyl-1H-indazole (Kinetically Favored under some conditions) Indazole->N2_Product Path B (N-2 Attack)

Caption: Competing N-1 vs. N-2 methylation pathways for the indazole core.

Question 2: How can I optimize my reaction conditions to exclusively synthesize the N-1 methylated isomer?

Answer: To achieve high N-1 regioselectivity, you must employ conditions that favor thermodynamic control.

  • Recommended Solution & Scientific Rationale:

    • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[2][4] This system ensures complete deprotonation of the indazole, and the resulting sodium-indazole salt complex appears to sterically and electronically favor subsequent attack at the N-1 position.

    • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help ensure that the system reaches thermodynamic equilibrium, favoring the more stable N-1 product.[3]

    • Avoid Weaker Bases in Polar Solvents: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in poor selectivity and yields mixtures of N-1 and N-2 isomers.[1] While straightforward, this method necessitates challenging chromatographic separation.

Part 2: C-3 Chlorination Side Reactions

Chlorination of the electron-rich methoxy-substituted indazole ring must be carefully controlled to prevent over-reaction and ensure substitution at the correct position.

Question 3: After chlorination, my mass spectrometry results show peaks corresponding to di- and tri-chlorinated species. How can I prevent this over-chlorination?

Answer: Over-chlorination is a common side reaction when an activated aromatic system is subjected to an electrophilic chlorinating agent. The methoxy group (-OCH₃) is an activating group, making the benzene portion of the indazole ring susceptible to further electrophilic substitution.

  • Causality (Ring Activation): The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making it more reactive towards electrophiles like Cl⁺ (or its equivalent). This can lead to substitution at multiple sites if the reaction is not precisely controlled. Chlorination generally occurs via electrophilic substitution.[5]

  • Recommended Solutions:

    • Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Start with 1.0 to 1.1 equivalents of the chlorinating agent and monitor the reaction closely by TLC or HPLC.

    • Choice of Chlorinating Agent: Use a milder chlorinating agent. N-Chlorosuccinimide (NCS) is often a good choice for controlled chlorination of activated rings, as it is less aggressively reactive than reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). This reduces the reaction rate and decreases the likelihood of secondary chlorination events.

G A 4-Methoxy-1-methyl-1H-indazole B Desired: 3-Chloro Product A->B 1.0 eq. [Cl+] C Side Product: 3,X-Dichloro Product B->C >1.0 eq. [Cl+] D Side Product: 3,X,Y-Trichloro Product C->D >>1.0 eq. [Cl+]

Caption: Pathway for over-chlorination of the activated indazole ring.

Impurity Profile Summary

Proactive identification of potential impurities is key to developing a robust and reproducible synthesis.

Impurity NameStructureLikely OriginRecommended Analytical Method
4-Methoxy-2-methyl-1H-indazole Isomer of N-methylated intermediateNon-regioselective N-methylation (kinetic product)HPLC (different retention time), ¹H NMR (distinct CH₃ and aromatic signals)
3,5-Dichloro-4-methoxy-1-methyl-1H-indazole Di-chlorinated side productOver-chlorination due to excess reagent or harsh conditionsLC-MS (distinct M+2 peak), ¹H NMR (loss of an aromatic proton signal)
4-Methoxy-1H-indazole Unreacted Starting MaterialIncomplete N-methylation reactionHPLC, TLC
4-Methoxy-1-methyl-1H-indazole Unreacted Starting MaterialIncomplete chlorination reactionHPLC, TLC

Recommended Synthetic Protocol

This protocol is designed to maximize yield and purity by controlling the key side reactions discussed above. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: N-1 Methylation of 4-Methoxy-1H-indazole
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

  • Indazole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-methoxy-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.

    • Scientist's Note: Adding the indazole solution slowly to the base at low temperature helps to control the initial exothermic reaction and hydrogen gas evolution.

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-methoxy-1-methyl-1H-indazole.

Step 2: C-3 Chlorination
  • Preparation: Dissolve the purified 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise over 15 minutes.

    • Scientist's Note: Portion-wise addition of the solid chlorinating agent helps maintain temperature control and prevents localized high concentrations that can lead to over-chlorination.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, wash the mixture with a 10% aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a water wash.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

References

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research and development.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for indazole synthesis?

    • How do I choose the right starting materials for my desired indazole?

    • What is the importance of reaction monitoring in indazole synthesis?

    • How can I differentiate between N1 and N2-substituted indazole isomers?

  • Troubleshooting Guide: Low Yield and Incomplete Reactions

    • My reaction is sluggish or not going to completion. What should I check?

    • My yield is consistently low. What are the likely causes?

  • Troubleshooting Guide: Side Product Formation and Regioselectivity

    • I am getting a mixture of N1 and N2 alkylated indazoles. How can I improve selectivity?

    • My reaction is producing significant amounts of unidentifiable impurities. How can I minimize them?

  • Troubleshooting Guide: Purification Challenges

    • My indazole derivative is difficult to purify by column chromatography. What can I do?

    • My compound "oils out" during crystallization. How can I obtain a solid product?

  • Experimental Protocols

    • General Protocol for Monitoring Indazole Synthesis by TLC

    • Protocol for the Davis-Beirut Reaction for 2H-Indazole Synthesis

  • References

Frequently Asked Questions (FAQs)

What are the most common methods for indazole synthesis?

The synthesis of the indazole core can be achieved through various strategies, primarily involving the formation of the N-N bond or the cyclization of precursors that already contain this linkage.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] Some of the most widely used methods include:

  • Jacobson Synthesis: This classic method involves the cyclization of o-alkylanilines via diazotization or nitrosation.[2]

  • Davis-Beirut Reaction: A robust method for constructing 2H-indazoles from the reaction of nitrobenzyl compounds with amines under alkaline conditions.[3][4][5] This reaction proceeds through a key nitroso imine intermediate.[5]

  • Sundberg Synthesis: This approach involves the thermal or acid-catalyzed cyclization of N-aryl-N'-tosylhydrazones.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods often involve the coupling of a substituted hydrazine with an ortho-haloaryl aldehyde or ketone, followed by cyclization.[4]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds provides a direct route to substituted indazoles.[2][6]

How do I choose the right starting materials for my desired indazole?

The selection of starting materials is dictated by the synthetic route you choose and the desired substitution pattern on the final indazole product. For instance:

  • To synthesize 1H-indazoles, you might start with o-aminobenzoximes and use a mild, metal-free method with methanesulfonyl chloride for cyclization.[4]

  • For the synthesis of 3-amino-1H-indazoles, ortho-fluorobenzonitriles can be reacted with hydrazine hydrate.[4][7]

  • If you are aiming for 2H-indazoles via the Davis-Beirut reaction, a 2-nitrobenzyl bromide and a primary amine would be your starting materials.[4]

What is the importance of reaction monitoring in indazole synthesis?

Continuous monitoring of your reaction is crucial for several reasons:

  • Determining Reaction Completion: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Identifying Side Products: Monitoring can reveal the formation of unexpected side products, allowing you to adjust reaction conditions in real-time to minimize their formation.

  • Optimizing Yield: By tracking the consumption of starting materials and the formation of the product, you can stop the reaction at the point of maximum yield.

How can I differentiate between N1 and N2-substituted indazole isomers?

The differentiation between N1 and N2 isomers is a common challenge in indazole chemistry. Spectroscopic techniques are invaluable for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the 3-position (H3) is often diagnostic. In N1-substituted indazoles, H3 is typically more deshielded and appears at a lower field compared to the corresponding N2-isomer. The chemical shifts of the protons on the substituent attached to the nitrogen can also provide clues.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also differ between the two isomers.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can show spatial proximity between the protons of the N-substituent and the protons on the indazole core (e.g., H7 for N1-isomers).

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous structural determination.

Troubleshooting Guide: Low Yield and Incomplete Reactions

My reaction is sluggish or not going to completion. What should I check?

A slow or incomplete reaction can be due to several factors. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Flowchart for Sluggish/Incomplete Reactions

start Sluggish or Incomplete Reaction reagent_quality Check Reagent Quality and Purity start->reagent_quality Is starting material pure? temperature Increase Reaction Temperature reagent_quality->temperature Yes catalyst Evaluate Catalyst Activity temperature->catalyst Still slow? solvent Check Solvent and Moisture Content catalyst->solvent Still slow?

Caption: A systematic approach to troubleshooting slow reactions.

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure your starting materials and reagents are pure and dry. Impurities can inhibit catalysts or lead to side reactions.

    • Stoichiometry: Double-check the molar ratios of your reactants. For some reactions, a slight excess of one reactant may be necessary to drive the reaction to completion.

  • Reaction Temperature:

    • Insufficient Heat: Many indazole syntheses require elevated temperatures to overcome activation energy barriers.[4] Gradually increase the reaction temperature while monitoring for product formation and decomposition.

    • Heat Distribution: Ensure uniform heating of the reaction mixture with adequate stirring.

  • Catalyst Activity:

    • Deactivation: If you are using a catalyst (e.g., palladium or copper), it may have deactivated.[8][9][10] Ensure you are using fresh, active catalyst. For heterogeneous catalysts, ensure proper activation and handling.

    • Catalyst Loading: The amount of catalyst can be critical.[11] Try increasing the catalyst loading incrementally.

  • Solvent Effects:

    • Polarity: The choice of solvent can significantly impact reaction rates. For example, aprotic solvents like DMSO and DMF have been shown to provide higher yields in some cases.[4]

    • Moisture: Some reactions are highly sensitive to water. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary. Conversely, some reactions, like the Davis-Beirut reaction, can benefit from the presence of a small amount of water.[3]

My yield is consistently low. What are the likely causes?

Low yields can be frustrating. Here are some common culprits and their solutions:

  • Side Reactions: The formation of side products is a major cause of low yields.[4] Monitor your reaction by TLC or LC-MS to identify the presence of major side products. Adjusting the reaction conditions (e.g., temperature, reaction time, base) can help minimize their formation.

  • Product Degradation: Your desired indazole may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period.

  • Suboptimal Work-up and Purification:

    • Extraction Issues: Ensure the pH of your aqueous layer is appropriate to keep your product in the organic phase during extraction.

    • Purification Losses: Significant product loss can occur during column chromatography or recrystallization. See the "Purification Challenges" section for optimization tips.

  • Equilibrium Limitations: Some reactions are reversible. If this is the case, you may need to remove a byproduct to drive the reaction forward (e.g., removal of water with a Dean-Stark trap).

Troubleshooting Guide: Side Product Formation and Regioselectivity

I am getting a mixture of N1 and N2 alkylated indazoles. How can I improve selectivity?

Controlling the regioselectivity of N-alkylation is a common challenge. The outcome is often a delicate balance of several factors:

FactorFavors N1-AlkylationFavors N2-AlkylationRationale
Base/Solvent System Strong, non-coordinating bases (e.g., NaH) in aprotic solvents (e.g., THF).[3]Mitsunobu conditions (DEAD, PPh₃).[3]The N1-anion is thermodynamically more stable, while the N2-position can be favored under kinetic control or through specific reaction mechanisms like the Mitsunobu reaction.[7]
Substituents on the Indazole Ring Bulky substituents at the C3 position.[3]Electron-withdrawing groups at the C7 position.[3]Steric hindrance around the N1 position can direct alkylation to N2. Conversely, bulky groups at C3 can favor N1 alkylation. Electron-withdrawing groups can influence the electron density at the nitrogen atoms, favoring N2 alkylation.
Reaction Temperature Higher temperatures may favor the thermodynamic N1 product.[3]Lower temperatures may favor the kinetic N2 product.[3]At lower temperatures, the reaction may favor the kinetically formed product, while at higher temperatures, equilibration to the more stable thermodynamic product can occur.

To improve selectivity:

  • Screen different base and solvent combinations. This is often the most effective way to influence the N1/N2 ratio.

  • Adjust the reaction temperature. Run the reaction at a lower temperature to see if kinetic control can be achieved.

  • Consider a different synthetic strategy if direct alkylation is not providing the desired selectivity. You might need to install the N-substituent at an earlier stage of the synthesis.

My reaction is producing significant amounts of unidentifiable impurities. How can I minimize them?
  • Lower the Reaction Temperature: High temperatures can lead to decomposition of starting materials, reagents, or the product itself.

  • Reduce Reaction Time: Use TLC or LC-MS to determine the point at which the maximum amount of product has formed, and then quench the reaction to prevent further side reactions.

  • Use a Milder Base or Catalyst: Harsh reagents can lead to non-specific reactions. Explore milder alternatives if available.

  • Ensure an Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative or hydrolytic side reactions.

Troubleshooting Guide: Purification Challenges

My indazole derivative is difficult to purify by column chromatography. What can I do?

Indazoles, being basic nitrogen heterocycles, can interact strongly with the acidic silica gel, leading to issues like tailing and poor separation.

  • Tailing Peaks:

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[12]

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better results for basic compounds.[12]

  • Poor Separation:

    • Optimize the Mobile Phase: Experiment with different solvent systems and consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[12]

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands.[12]

My compound "oils out" during crystallization. How can I obtain a solid product?

"Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid. This can be addressed by:

  • Slowing Down Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[13]

  • Using a Different Solvent System: The polarity of your crystallization solvent may be too close to that of your compound. Experiment with different solvents or solvent pairs (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not).

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[13]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

Experimental Protocols

General Protocol for Monitoring Indazole Synthesis by TLC
  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the mixture onto the origin line. Also, spot your starting material(s) for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent (e.g., potassium permanganate) if your compounds are not UV-active.

  • Analyze the Results: Compare the spots from your reaction mixture to the starting material spots. The appearance of a new spot and the disappearance of the starting material spot indicate that the reaction is proceeding.

Protocol for the Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

  • Dissolve the Starting Materials: In a round-bottom flask, dissolve the 2-nitrobenzyl bromide (1 equivalent) and the primary amine (1.1 equivalents) in an alcoholic solvent such as n-propanol.

  • Add the Base: Add a solution of potassium hydroxide (KOH) in water. The concentration of the base and the amount of water can be critical parameters to optimize.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).[4]

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2H-indazole.

References

Troubleshooting N1 vs N2 isomerization in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling N1 versus N2 isomerization during the synthesis of indazole derivatives. The indazole scaffold is a critical pharmacophore in medicinal chemistry, and achieving regioselective N-alkylation is often a pivotal, yet challenging, step.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired isomeric outcomes with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control whether alkylation occurs at the N1 or N2 position of the indazole ring?

The regiochemical outcome of indazole alkylation is a delicate balance between several competing factors. The two nitrogen atoms in the indazole ring possess different steric and electronic environments, which can be influenced by the substitution pattern on the ring and the reaction conditions employed. The core principles at play are:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, reaction conditions that allow for equilibration will typically favor the formation of the N1-alkylated product.[2][3] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-product.[5]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, making the N2 position more accessible to the alkylating agent.[3]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 nitrogens. Electron-withdrawing groups can modulate the electron density and impact the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent are all critical parameters that can be tuned to favor one isomer over the other.[2][6]

Q2: I am consistently getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?

Achieving high N1 selectivity often involves leveraging conditions that favor the thermodynamically more stable isomer. Here are key strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][6][7][8] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it from reacting with the electrophile.[7][8]

  • Substituent-Directed Alkylation: Certain substituents at the C3 position, such as carboxymethyl, tert-butyl, and carboxamide groups, have been shown to direct alkylation almost exclusively to the N1 position when using NaH in THF.[1][2][8][9]

  • Thermodynamic Equilibration: The use of specific electrophiles, like α-halo carbonyls or β-halo esters, can facilitate an equilibration process that ultimately favors the more stable N1-substituted indazole.[2][6]

Q3: My goal is to synthesize the N2-alkylated indazole. What conditions should I employ?

While the N1 isomer is often the thermodynamic product, specific strategies can be used to favor the formation of the N2 isomer:

  • Steric Hindrance at C7: Introducing a substituent at the C7 position, such as a nitro (NO₂) or carboxylate (CO₂Me) group, can effectively block the N1 position and direct alkylation to N2, even under conditions that would typically favor N1.[1][2][8][10]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to exhibit a strong preference for the formation of the N2-alkylated indazole.[2][6]

  • Acid Catalysis with Diazo Compounds: A novel approach using TfOH as a catalyst with diazo compounds has been developed for the highly regioselective N2-alkylation of indazoles.[11]

  • Alternative Synthetic Routes: Instead of direct alkylation of a pre-formed indazole ring, consider a synthetic strategy that constructs the ring in a manner that pre-determines the position of the N-substituent. One such method is the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates.[12]

Q4: How can I confidently distinguish between the N1 and N2 isomers I have synthesized?

Unambiguous characterization of the N1 and N2 isomers is crucial. While standard techniques like TLC, melting point, and IR spectroscopy can show differences, they are often insufficient for definitive assignment.[13][14] The following methods are more reliable:

  • NMR Spectroscopy: A combination of one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for assigning the regiochemistry.[2]

  • UV Derivative Spectrophotometry: This technique has been shown to provide clear and characteristic signals that can unambiguously identify the substituent position for each isomer.[13][14]

  • Single Crystal X-ray Analysis: When suitable crystals can be obtained, X-ray crystallography provides the most definitive structural proof.[15]

Troubleshooting Guides

Problem 1: Low Yield and a Mixture of N1/N2 Isomers with a Weak Base/Polar Aprotic Solvent System

Scenario: You are using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) and obtaining a roughly 1:1 mixture of N1 and N2 isomers with incomplete conversion of your starting indazole.

Probable Cause: This is a classic case of a reaction operating under conditions that do not strongly favor either kinetic or thermodynamic control, leading to a mixture of products. Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often result in poor regioselectivity.[3]

Proposed Solutions:

  • Switch to a Stronger Base and Less Polar Solvent for N1 Selectivity:

    • Action: Transition to sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent.

    • Rationale: NaH is a much stronger, non-nucleophilic base that will completely deprotonate the indazole. In THF, the resulting sodium indazolide salt exists as a tight ion pair, where the sodium cation is believed to chelate with the N2 nitrogen, sterically hindering its approach to the electrophile and thus favoring N1 alkylation.[7][8]

  • Employ Mitsunobu Conditions for N2 Selectivity:

    • Action: If the N2 isomer is the desired product, consider switching to Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate).

    • Rationale: The Mitsunobu reaction proceeds through a different mechanism that has been shown to favor N2 alkylation.[2][6]

Problem 2: Unexpected N2 Selectivity with an Electron-Withdrawing Group at C7

Scenario: You have an indazole with a nitro or ester group at the C7 position and, despite using NaH/THF, you are obtaining the N2 isomer as the major product.

Probable Cause: This is an expected outcome due to steric hindrance. The substituent at the C7 position is sterically blocking the N1 nitrogen, making the N2 nitrogen the more accessible site for alkylation, even under conditions that would normally favor N1.[1][2][8][10]

Proposed Solutions:

  • Accept the N2 Selectivity: Recognize that for C7-substituted indazoles, N2 selectivity is the inherent outcome of this substitution pattern.

  • Redesign the Synthesis: If the N1 isomer is absolutely required, a different synthetic strategy that does not involve the direct alkylation of the C7-substituted indazole may be necessary. This could involve introducing the C7 substituent after the N1-alkylation step, or a multi-step synthesis that builds the ring with the desired N1-substituent already in place.[2][6]

Data Summary and Key Parameters

ConditionPrimary IsomerRationaleKey References
Base/Solvent
NaH / THFN1Thermodynamic control, Na+ coordination at N2[1],[2],[7],[8]
K₂CO₃ / DMFMixture (often)Lack of strong regiocontrol[3],[16]
Reaction Type
MitsunobuN2Mechanistic preference for N2[2],[6]
TfOH / Diazo Cmpd.N2Acid-catalyzed mechanism[11]
Substituent Effects
C3-CO₂Me, t-Bu, CONH₂N1Directing group effect with NaH/THF[1],[2],[8]
C7-NO₂, CO₂MeN2Steric hindrance at N1[1],[2],[10],[8]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using the well-established NaH/THF system.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a precipitate.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 50 °C for complete conversion.[4]

  • Work-up and Purification: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction)

This protocol provides a general method for achieving N2-alkylation, which is often favored under Mitsunobu conditions.[2][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.).

  • Solvent Addition: Dissolve the components in a suitable anhydrous solvent, such as THF or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by flash column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

Visualizing the Control Factors

The following diagrams illustrate the key decision-making processes and mechanistic principles discussed in this guide.

G cluster_0 Isomer Selection cluster_1 Reaction Condition Choice cluster_2 Expected Outcome start Indazole Alkylation Goal N1_product Desired: N1-Isomer start->N1_product N2_product Desired: N2-Isomer start->N2_product cond_N1 Use NaH in THF (Thermodynamic Control) N1_product->cond_N1 cond_N2_sterics Indazole with C7-substituent (Steric Hindrance) N2_product->cond_N2_sterics cond_N2_mitsunobu Use Mitsunobu Conditions (Kinetic Control) N2_product->cond_N2_mitsunobu outcome_N1 High N1 Selectivity cond_N1->outcome_N1 outcome_N2 High N2 Selectivity cond_N2_sterics->outcome_N2 cond_N2_mitsunobu->outcome_N2

Caption: Decision workflow for achieving regioselective indazole alkylation.

G cluster_factors Controlling Factors node_indazole 1H-Indazole Thermodynamically Favored node_base Base (e.g., NaH) node_indazole->node_base Deprotonation node_anion Indazolide Anion Mesomeric Nature node_base->node_anion node_electrophile Alkylating Agent (R-X) node_anion->node_electrophile Nucleophilic Attack node_N1 N1-Alkylated Indazole Thermodynamic Product node_electrophile->node_N1 node_N2 N2-Alkylated Indazole Kinetic Product node_electrophile->node_N2 factor_sterics Sterics (C7-substituent) factor_sterics->node_anion factor_solvent Solvent (e.g., THF vs. DMF) factor_solvent->node_anion factor_base Base Cation (e.g., Na+) factor_base->node_anion factor_temp Temperature factor_temp->node_anion

Caption: Factors influencing N1 vs. N2 alkylation of the indazolide anion.

References

3-Chloro-4-methoxy-1-methyl-1H-indazole stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-methoxy-1-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during experimentation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your compound and the reliability of your results.

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted indazole, a class of heterocyclic compounds of great interest in medicinal chemistry.[1][2] The stability of this molecule is influenced by its unique combination of functional groups: a chlorinated aromatic ring, a methoxy group, and an N-methylated indazole core. Understanding the inherent reactivity of these moieties is crucial for predicting and preventing degradation.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1] The N-methylation at the 1-position locks the molecule in this more stable form.[3] However, the molecule is not without its vulnerabilities. The primary concerns for stability revolve around:

  • Photodegradation: Indazoles are known to be photosensitive and can undergo photochemical rearrangement.[4][5]

  • Hydrolysis: The chloro-substituent on the aromatic ring could be susceptible to nucleophilic attack, particularly in the presence of water or other nucleophiles, though this is generally less facile than electrophilic substitution on the indazole ring.[6]

  • Thermal Stress: Like many organic molecules, elevated temperatures can accelerate degradation.

This guide will provide a structured approach to troubleshooting common stability issues and answer frequently asked questions regarding the proper handling and storage of this compound.

II. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Scenario 1: Unexpected Impurities in a Recently Prepared Solution

  • Question: I dissolved a freshly opened bottle of this compound in methanol for an experiment. After leaving the solution on the benchtop for a few hours under ambient light, my LC-MS analysis shows a new peak with a different mass. What is happening?

  • Answer & Troubleshooting Steps:

    This is a classic sign of photodegradation. Indazoles can undergo a photochemical rearrangement to form benzimidazoles upon exposure to light, particularly UV radiation.[4][5] The energy from light can induce a ring-opening and subsequent recyclization to a more stable benzimidazole isomer.

    Experimental Protocol: Identifying Photodegradation

    • Protect from Light: Immediately prepare a fresh solution of the compound in methanol, but this time, wrap the vial in aluminum foil or use an amber-colored vial to protect it from light.

    • Control Sample: Keep a portion of the original, light-exposed solution as a control.

    • Time-Course Analysis: Analyze both the light-protected and the control solutions by LC-MS at timed intervals (e.g., 0, 1, 2, 4, and 8 hours).

    • Compare Results: If the new peak does not appear or its growth is significantly suppressed in the light-protected sample compared to the control, photodegradation is the confirmed cause.

    Preventative Measures:

    • Always work with this compound and its solutions in a dimly lit area or under yellow light.

    • Store solutions in amber vials or foil-wrapped containers.

    • Prepare solutions fresh before use whenever possible.

Scenario 2: Gradual Decrease in Purity of a Stored Solid Sample

  • Question: I have been storing a vial of solid this compound in a standard laboratory cabinet for several months. My latest analysis shows a decrease in purity and the appearance of several small, unidentified peaks in the NMR spectrum. What could be the cause?

  • Answer & Troubleshooting Steps:

    This issue likely stems from improper long-term storage conditions. The gradual degradation suggests a slow reaction with atmospheric components like moisture and oxygen, potentially accelerated by temperature fluctuations.

    Experimental Protocol: Assessing Storage Conditions

    • Visual Inspection: Examine the solid material. Is there any change in color or texture? Clumping can indicate moisture absorption.

    • Headspace Analysis (Optional): If equipped, GC-MS analysis of the vial's headspace may reveal volatile degradation products.

    • Purity Re-evaluation: Perform a quantitative NMR (qNMR) or HPLC analysis with a freshly prepared standard to accurately determine the current purity.[7][8]

    • Review Storage Environment: Assess the storage location. Is it temperature-controlled? Is it near a window or heat source? Is the container properly sealed?

    Preventative Measures:

    • For optimal long-term stability, store solid this compound under an inert atmosphere (argon or nitrogen) at 2-8°C.

    • Use a desiccator to protect from moisture.

    • Ensure the container cap is tightly sealed with paraffin film for extra protection.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for solid this compound?

    A1: For maximal stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.[9] Storing in a desiccator within a refrigerator is a practical approach.

  • Q2: How stable is this compound in common laboratory solvents?

    A2: Stability in solution is solvent-dependent. In polar aprotic solvents like DMSO and DMF, the compound is generally more stable for short-term storage if protected from light. In polar protic solvents such as methanol and water, there is a higher risk of solvolysis or hydrolysis over time, especially if the solution is not stored properly (e.g., at elevated temperatures).[10] It is always recommended to prepare solutions fresh for each experiment.

  • Q3: What analytical techniques are best for monitoring the purity of this compound?

    A3: A combination of techniques provides the most comprehensive purity assessment.

    • HPLC with UV and MS detection (HPLC-UV-MS): This is ideal for routine purity checks and for detecting and identifying low-level impurities.[9][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and for identifying major degradation products or residual solvents.[12][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for analyzing volatile impurities or certain degradation products.[9]

  • Q4: Are there any known incompatible materials or reagents?

    A4: Avoid strong oxidizing agents, strong acids, and strong bases. The indazole ring can be susceptible to ring-opening under harsh basic conditions.[14] The chloro-substituent could potentially undergo nucleophilic aromatic substitution with strong nucleophiles, especially at elevated temperatures.[6][15]

IV. Data and Diagrams

Table 1: Summary of Storage and Handling Recommendations

ParameterSolid StateIn Solution
Temperature 2-8°C (long-term)-20°C (short-term, if necessary)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay for long-term storage
Light Protect from light (amber vial/dark)Protect from light (amber vial/foil)
Moisture Store in a desiccatorUse anhydrous solvents
Recommended Solvents N/ADMSO, DMF (more stable); prepare fresh in protic solvents (MeOH, EtOH)

Diagram 1: Potential Photodegradation Pathway

G Indazole This compound ExcitedState Excited State* Indazole->ExcitedState UV Light (hν) Intermediate Diradical Intermediate ExcitedState->Intermediate Ring Opening Benzimidazole Substituted Benzimidazole Intermediate->Benzimidazole Recyclization

Caption: Photochemical conversion of indazole to a benzimidazole isomer.

Diagram 2: Troubleshooting Workflow for Compound Degradation

G Start Unexpected peak observed in analysis CheckStorage Review storage conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolvent Evaluate solvent stability (Protic vs. Aprotic) Start->CheckSolvent Photodegradation Photodegradation Start->Photodegradation Exposed to light? ImproperStorage Improper Storage CheckStorage->ImproperStorage Non-compliant? SolventDegradation Solvent-Induced Degradation CheckSolvent->SolventDegradation Protic solvent used? Solution1 Implement proper storage: - Cool, dark, inert gas - Use desiccator ImproperStorage->Solution1 Yes Solution2 Prepare fresh solutions - Use anhydrous solvents - Store solutions at -20°C if needed SolventDegradation->Solution2 Yes Solution3 Protect from light: - Use amber vials - Work in low light Photodegradation->Solution3 Yes

References

Technical Support Center: Overcoming Poor Solubility of 3-Chloro-4-methoxy-1-methyl-1H-indazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during in vitro and in vivo experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound.

Q1: Why is my compound precipitating out of solution during my assay?

A1: Precipitation of a poorly soluble compound like this compound from an aqueous assay buffer is a common issue. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility in the final assay medium. While you may have initially dissolved the compound in an organic solvent like DMSO, the subsequent dilution into an aqueous buffer can cause it to crash out of solution.[2]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results.[3][4][5]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6]

  • Kinetic solubility , on the other hand, is the concentration at which a compound precipitates out of solution when added from a concentrated stock (e.g., in DMSO).[6][7] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[3][5][7]

For high-throughput screening (HTS), kinetic solubility is often the more relevant parameter, as it reflects the compound's behavior under the rapid, non-equilibrium conditions of the assay.[6][7] However, for later-stage drug development, understanding the thermodynamic solubility is critical for developing stable formulations.[6]

Q3: Can poor solubility lead to inaccurate assay results?

A3: Absolutely. Compound precipitation can lead to a host of assay artifacts, including:

  • False positives: Precipitated compound particles can interfere with assay detection methods, such as light scattering in absorbance assays or by adsorbing fluorescent reagents.[8][9]

  • False negatives: If the compound precipitates, its effective concentration in solution is lower than intended, which can lead to an underestimation of its true potency.[10]

  • Poor reproducibility: The stochastic nature of precipitation can lead to high variability between replicate wells and experiments.

It is therefore imperative to ensure that your compound remains in solution at the tested concentrations.

Part 2: Troubleshooting Guide - Strategies for Enhancing Solubility

This section provides a systematic approach to troubleshooting and overcoming the poor solubility of this compound.

Initial Compound Handling and Stock Solution Preparation

The first step in addressing solubility issues begins with the proper preparation of your stock solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds due to its ability to dissolve a wide range of polar and nonpolar substances.[11]

  • Weighing and Dissolution: Accurately weigh a precise amount of this compound and add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously and, if necessary, use a sonicator to aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote compound precipitation.[10]

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents

SolventHypothetical Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)>50Recommended for primary stock solutions.
Dimethylformamide (DMF)>30Can be an alternative to DMSO.
Ethanol<5Lower solubilizing power for this compound.
Methanol<5Similar to ethanol.

Note: This data is hypothetical and should be experimentally verified for this compound.

Optimizing Assay Conditions

If your compound precipitates upon dilution into the aqueous assay buffer, you will need to modify the assay conditions to maintain its solubility.

Workflow for Optimizing Assay Buffer for Poorly Soluble Compounds

Assay_Optimization_Workflow start Start: Compound Precipitates in Assay Buffer check_dmso Is DMSO concentration <1%? start->check_dmso increase_dmso Increase DMSO concentration (up to 2-5%) check_dmso->increase_dmso No test_cosolvents Test other co-solvents (e.g., PEG400, propylene glycol) check_dmso->test_cosolvents Yes increase_dmso->test_cosolvents Precipitation persists end_success Success: Compound is soluble increase_dmso->end_success Precipitation resolved use_surfactants Incorporate non-ionic surfactants (e.g., Tween-20, Triton X-100) test_cosolvents->use_surfactants Precipitation persists test_cosolvents->end_success Precipitation resolved use_cyclodextrins Utilize cyclodextrins (e.g., HP-β-CD, β-CD) use_surfactants->use_cyclodextrins Precipitation persists use_surfactants->end_success Precipitation resolved use_cyclodextrins->end_success Precipitation resolved end_fail Re-evaluate compound or assay format use_cyclodextrins->end_fail Precipitation persists

Caption: Decision workflow for optimizing assay buffer conditions.

2.2.1 Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of hydrophobic compounds.[12][13]

  • DMSO: Increasing the final concentration of DMSO in your assay can be a simple first step. However, be mindful that high concentrations of DMSO can be toxic to cells and may inhibit enzyme activity.[11][14] It is recommended to keep the final DMSO concentration below 1%, although some assays can tolerate up to 5%.[14][15]

  • Other Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and glycerol are other commonly used co-solvents in pharmaceutical formulations.[12] They are generally less toxic than DMSO and can be effective at solubilizing nonpolar compounds.[16]

2.2.2 Surfactants

Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[17][18][19]

  • Non-ionic surfactants such as Tween-20, Tween-80, and Triton X-100 are generally preferred for biological assays as they are less likely to denature proteins compared to ionic detergents.[20][21] A low concentration (e.g., 0.01% - 0.1%) is often sufficient to prevent compound precipitation and aggregation-based assay interference.[9]

2.2.3 Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][24] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[24][25][26]

  • Commonly used cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used in pharmaceutical formulations.[22][25] HP-β-CD generally offers higher aqueous solubility and lower toxicity than the parent β-CD.[23]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increase the polarity of the bulk solvent.[12][27]Simple to implement, effective for many compounds.Can cause protein denaturation or cellular toxicity at high concentrations.[14]
Surfactants Form micelles to encapsulate hydrophobic molecules.[18]Highly effective at low concentrations, can prevent aggregation.May interfere with some assays or denature proteins.[20][21]
Cyclodextrins Form inclusion complexes with guest molecules.[22][24]Low toxicity, high solubilization capacity for suitable guest molecules.Can be expensive, may not be effective for all compound structures.
Mitigating Assay Interference from Compound Precipitation

Even with optimization, some level of compound precipitation may be unavoidable, especially at high concentrations. It is crucial to be able to identify and mitigate the resulting assay artifacts.

Diagram of Compound Precipitation Interference in Different Assay Formats

Assay_Interference cluster_assays Assay Formats cluster_interference Interference Mechanisms absorbance Absorbance/Turbidity Assays fluorescence Fluorescence-Based Assays cell_based Cell-Based Assays precipitation Compound Precipitation scattering Light Scattering precipitation->scattering quenching Fluorescence Quenching/Scattering precipitation->quenching adsorption Adsorption of Dyes/Reagents precipitation->adsorption toxicity Cell Toxicity precipitation->toxicity scattering->absorbance quenching->fluorescence adsorption->fluorescence toxicity->cell_based

Caption: Mechanisms of assay interference caused by compound precipitation.

Protocol 2: Identifying Precipitation-Induced Assay Interference

  • Visual Inspection: Before reading your assay plates, visually inspect them for any signs of precipitation (e.g., cloudiness, particulates).

  • Pre-read: For absorbance or fluorescence-based assays, perform a pre-read of the plate before adding all assay reagents. This can help to identify compounds that interfere with the detection method on their own.

  • Counter-screens: Run a counter-screen in the absence of the biological target (e.g., enzyme or receptor) to identify compounds that generate a signal through non-specific mechanisms.[8]

  • Dose-Response Curve Analysis: Carefully examine the shape of your dose-response curves. Abnormally steep or biphasic curves can be indicative of solubility issues or other artifacts.

Part 3: Conclusion and Best Practices

Successfully working with poorly soluble compounds like this compound requires a systematic and informed approach. There is no single solution that will work for every compound and every assay.[1] Therefore, it is essential to experimentally evaluate a range of solubility enhancement strategies to find the optimal conditions for your specific system.

Key Takeaways:

  • Start with a high-quality DMSO stock solution: Ensure your compound is fully dissolved in 100% DMSO before preparing intermediate dilutions.

  • Be mindful of the final DMSO concentration: Keep it as low as possible while maintaining compound solubility.

  • Systematically test solubility enhancers: Evaluate co-solvents, surfactants, and cyclodextrins to find the most effective and least disruptive method for your assay.

  • Incorporate controls to detect assay artifacts: Always be vigilant for signs of compound precipitation and its potential to generate misleading data.

By following the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges posed by the poor solubility of this compound and generate high-quality, reproducible data.

References

Minimizing byproduct formation in 3-Chloro-4-methoxy-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and related indazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation, ensuring a high-yield, high-purity synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical pathway involves the initial formation of a substituted indazole core, followed by methylation and chlorination. This guide will focus on a likely synthetic route and the potential pitfalls at each stage.

Synthetic_Workflow A Starting Material (e.g., 2-Amino-5-methoxybenzoic acid) B Diazotization & Cyclization A->B C 4-Methoxy-1H-indazole B->C D N-Methylation C->D E 4-Methoxy-1-methyl-1H-indazole D->E F Chlorination E->F G This compound F->G

Caption: A plausible synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Diazotization & Cyclization to form 4-Methoxy-1H-indazole

The formation of the indazole ring is the foundational step. A common precursor is a substituted aniline, such as 2-methyl-5-methoxyaniline, which undergoes diazotization followed by intramolecular cyclization.

Q1: My yield of 4-Methoxy-1H-indazole is low, and I observe a significant amount of dark, tarry byproducts. What is happening and how can I prevent this?

A1: This is a classic issue in diazotization reactions, often stemming from the instability of the diazonium salt.

  • Causality: Diazonium salts are notoriously unstable at elevated temperatures and can decompose to form phenols and other undesirable byproducts, leading to the observed tar formation. Additionally, incomplete cyclization or side reactions of the diazonium salt can contribute to low yields.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process. Use of an ice-salt bath is highly recommended for consistent temperature management.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline precursor. This ensures that the concentration of nitrous acid remains low and the exothermic reaction is well-controlled.

    • Adequate Acidity: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄). This is crucial for the complete conversion of the amine to its salt, preventing unwanted side reactions like the coupling of the diazonium salt with the unreacted amine.

    • Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent cyclization step without any delay or storage.

Q2: I am observing incomplete conversion of my starting aniline. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to suboptimal reaction conditions for the formation of the reactive electrophile, the nitrosonium ion (NO⁺).

  • Causality: The formation of the nitrosonium ion from sodium nitrite and acid is a critical equilibrium. Insufficient acidity can lead to a low concentration of the nitrosonium ion, resulting in incomplete diazotization.

  • Troubleshooting Protocol:

    • Acid Molarity: Ensure the molar excess of the acid is appropriate. For weakly basic anilines, a higher acid concentration may be required.

    • Stirring: Vigorous stirring is essential to ensure proper mixing of the reagents, especially if the starting aniline salt has limited solubility.

    • Reaction Time: While diazonium salts are unstable, a sufficient reaction time at 0-5 °C (typically 15-30 minutes after the complete addition of nitrite) is necessary for the diazotization to go to completion.

Step 2: N-Methylation of 4-Methoxy-1H-indazole

The introduction of the methyl group at the N-1 position is a critical step where the formation of the undesired N-2 isomer is the primary challenge.

Q3: My N-methylation of 4-Methoxy-1H-indazole results in a mixture of N-1 and N-2 isomers, with the N-2 isomer being a significant byproduct. How can I improve the regioselectivity for the desired N-1 isomer?

A3: The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The formation of the N-2 isomer is a common issue.[1][2][3][4][5]

  • Causality: The indazole anion is an ambident nucleophile with two reactive nitrogen atoms. Alkylation can occur at either N-1 or N-2. The N-1 position is generally thermodynamically more stable, while the N-2 position is often kinetically favored. The choice of base and solvent influences the position of the counter-ion and the accessibility of each nitrogen atom to the electrophile.

  • Troubleshooting Protocol for Favoring N-1 Methylation:

    • Base and Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is known to favor N-1 alkylation.[1][2][3]

    • Temperature Control: Perform the deprotonation with NaH at 0 °C, followed by the slow addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction can then be allowed to slowly warm to room temperature.

    • Choice of Methylating Agent: While methyl iodide is commonly used, dimethyl sulfate can also be effective. The choice may influence the reaction rate and should be optimized.

Q4: I am observing the formation of a di-methylated byproduct. How can this be minimized?

A4: The formation of a di-methylated species, likely a quaternary ammonium salt, can occur if the reaction conditions are too harsh or if an excess of the methylating agent is used.

  • Causality: The nitrogen atoms in the indazole ring remain nucleophilic even after the first methylation and can react with a second equivalent of the methylating agent, especially at higher temperatures or with prolonged reaction times.

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. A large excess should be avoided.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and quench the reaction once the starting material is consumed.

    • Temperature: Avoid excessive heating, as this can promote over-methylation.

Condition N-1 Selectivity N-2 Selectivity Comments
NaH in THFHighLowGenerally the preferred method for N-1 alkylation.[2][3]
K₂CO₃ in DMFModerate to LowModerate to HighOften gives mixtures of isomers.
Cs₂CO₃ in DMFModerateModerateCan provide good yields but may not be highly selective.
Step 3: Chlorination of 4-Methoxy-1-methyl-1H-indazole

The final step is the regioselective chlorination at the 3-position of the indazole ring.

Q5: The chlorination of my 4-Methoxy-1-methyl-1H-indazole with N-Chlorosuccinimide (NCS) is giving me a mixture of chlorinated products. How can I achieve selective chlorination at the 3-position?

A5: The 3-position of the indazole ring is generally the most nucleophilic and susceptible to electrophilic substitution. However, the activating methoxy group on the benzene ring can lead to competing chlorination on the aromatic ring.

  • Causality: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This can lead to chlorination at positions 5 and 7 of the indazole ring, in competition with the desired chlorination at the 3-position. Over-chlorination can also occur.

  • Troubleshooting Protocol for Regioselective C-3 Chlorination:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[6]

    • Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is a good choice.

    • Temperature: Running the reaction at room temperature or slightly below can help to control the selectivity.

    • Stoichiometry: Use of 1.0 to 1.1 equivalents of NCS is recommended to avoid over-chlorination.

    • Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material to prevent the formation of di- and tri-chlorinated byproducts.

Q6: My chlorination reaction is sluggish and incomplete. What can I do to improve the reaction rate?

A6: A sluggish reaction may indicate insufficient activation of the chlorinating agent or a less nucleophilic substrate.

  • Causality: The electrophilicity of the chlorine in NCS can be enhanced by the presence of a catalytic amount of acid.

  • Troubleshooting Protocol:

    • Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can sometimes accelerate the reaction. However, this should be done with caution as it can also decrease the regioselectivity.

    • Solvent Polarity: A more polar solvent may help to stabilize the transition state and increase the reaction rate.

    • Temperature: A modest increase in temperature (e.g., to 40 °C) can be attempted, but with careful monitoring for byproduct formation.

III. Purification of this compound

Q7: How can I effectively purify the final product from the N-2 isomer and other byproducts?

A7: A combination of chromatographic and crystallization techniques is typically required for obtaining high-purity this compound.

  • Causality: The N-1 and N-2 isomers often have very similar polarities, making their separation challenging. Other byproducts from the chlorination step may also have similar chromatographic behavior.

  • Purification Protocol:

    • Flash Chromatography: This is the primary method for separating the N-1 and N-2 isomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Careful selection of the solvent system is crucial for achieving good separation.

    • Recrystallization: After chromatographic purification, recrystallization can be employed to further enhance the purity of the final product. A suitable solvent system might be a mixture of ethanol and water, or ethyl acetate and hexane.[7]

Purification_Workflow A Crude Product (mixture of isomers and byproducts) B Flash Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) A->B C Partially Purified Product (enriched in N-1 isomer) B->C D Recrystallization (e.g., Ethanol/Water) C->D E High-Purity This compound D->E

Caption: A typical purification workflow for this compound.

IV. References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. --INVALID-LINK--

  • Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. BOC Sciences. --INVALID-LINK--

  • N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. --INVALID-LINK--

  • SYNTHESIS OF INDAZOLES. European Patent Office. --INVALID-LINK--

  • Synthesis technique of 3 methyl 1H indazoles. Google Patents. --INVALID-LINK--

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. --INVALID-LINK--

  • 4-Methoxyindole synthesis. ChemicalBook. --INVALID-LINK--

  • Synthetic process of 3-methyl-1h-indazole. Patsnap. --INVALID-LINK--

  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Benchchem. --INVALID-LINK--

  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem. --INVALID-LINK--

  • Method of synthesizing 1H-indazole compounds. Google Patents. --INVALID-LINK--

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information. --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--

  • Chlorination of 4′-methoxyacetophenone (4c) with NCS. ResearchGate. --INVALID-LINK--

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. --INVALID-LINK--

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. --INVALID-LINK--

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journals. --INVALID-LINK--

  • This compound. MySkinRecipes. --INVALID-LINK--

  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this valuable compound at scale. As a key intermediate in pharmaceutical research, particularly for compounds targeting neuroreceptors, a robust and scalable synthetic route is essential.[1]

This guide provides a comprehensive overview of a reliable synthetic pathway, detailed experimental protocols, and in-depth troubleshooting advice to navigate the common challenges encountered during scale-up.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The chosen pathway begins with the commercially available 2-Amino-6-methoxybenzoic acid, proceeding through diazotization, cyclization, methylation, and a final chlorination step.

Synthetic_Workflow SM 2-Amino-6-methoxybenzoic acid INT1 4-Methoxy-1H-indazol-3(2H)-one SM->INT1 1. Diazotization 2. Reductive Cyclization INT2 4-Methoxy-1-methyl-1H-indazol-3(2H)-one INT1->INT2 N-Methylation FP This compound INT2->FP Chlorination

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided on a laboratory scale (5-10 g) and include considerations for scaling up.

Step 1: Synthesis of 4-Methoxy-1H-indazol-3(2H)-one (INT-1)

This step involves the diazotization of 2-Amino-6-methoxybenzoic acid, followed by an in-situ reductive cyclization. The control of temperature is absolutely critical to prevent the formation of unwanted side products and ensure the safe handling of the diazonium salt intermediate.[2][3]

Reagents & Quantities

ReagentMW ( g/mol )Quantity (g)Moles (mol)Equivalents
2-Amino-6-methoxybenzoic acid167.1610.00.05981.0
Hydrochloric Acid (conc., 37%)36.4630 mL--
Sodium Nitrite (NaNO₂)69.004.540.06581.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6533.70.1492.5
Deionized Water18.02200 mL--

Procedure:

  • Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-6-methoxybenzoic acid (10.0 g, 0.0598 mol) and concentrated hydrochloric acid (30 mL). Stir the resulting slurry and cool the flask to 0-5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (4.54 g, 0.0658 mol) in deionized water (20 mL). Add this solution dropwise to the stirred slurry over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid is common but should be monitored.[4]

  • Reductive Cyclization: In a separate beaker, dissolve tin(II) chloride dihydrate (33.7 g, 0.149 mol) in concentrated hydrochloric acid (30 mL). Cool this solution to 10 °C.

  • Reaction: Add the cold tin(II) chloride solution slowly to the diazonium salt slurry. The rate of addition should be controlled to keep the temperature below 15 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath and slowly neutralize by adding 50% aqueous sodium hydroxide until the pH is approximately 8-9. Be cautious as this is an exothermic process. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum at 50 °C to yield 4-Methoxy-1H-indazol-3(2H)-one as a solid.

Step 2: Synthesis of 4-Methoxy-1-methyl-1H-indazol-3(2H)-one (INT-2)

N-methylation of the indazolone core can lead to a mixture of N1 and N2 isomers. The choice of base and solvent is critical to favor the thermodynamically more stable N1 product.[5]

Reagents & Quantities

ReagentMW ( g/mol )Quantity (g)Moles (mol)Equivalents
4-Methoxy-1H-indazol-3(2H)-one (INT-1)164.168.00.04871.0
Potassium Carbonate (K₂CO₃), anhydrous138.2110.10.07311.5
Dimethyl Sulfate (DMS)126.136.77 (5.1 mL)0.05361.1
Acetone, anhydrous58.08150 mL--

Procedure:

  • Setup: To a 250 mL flask, add 4-Methoxy-1H-indazol-3(2H)-one (8.0 g, 0.0487 mol), anhydrous potassium carbonate (10.1 g, 0.0731 mol), and anhydrous acetone (150 mL).

  • Methylation: Heat the suspension to reflux with vigorous stirring. Add dimethyl sulfate (5.1 mL, 0.0536 mol) dropwise over 20 minutes.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) to confirm the consumption of the starting material.

  • Work-up & Isolation: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL). Concentrate the combined filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 4-Methoxy-1-methyl-1H-indazol-3(2H)-one.

Step 3: Synthesis of this compound (Final Product)

The final step is a chlorination reaction, which converts the indazolone to the desired chloroindazole. Phosphorus oxychloride (POCl₃) is an effective and common reagent for this transformation.

Reagents & Quantities

ReagentMW ( g/mol )Quantity (g)Moles (mol)Equivalents
4-Methoxy-1-methyl-1H-indazol-3(2H)-one (INT-2)178.197.00.03931.0
Phosphorus Oxychloride (POCl₃)153.3336.0 (21.8 mL)0.2356.0
Toluene, anhydrous92.1450 mL--

Procedure:

  • Setup: In a flask equipped with a reflux condenser and a gas scrubber (to trap HCl fumes), suspend 4-Methoxy-1-methyl-1H-indazol-3(2H)-one (7.0 g, 0.0393 mol) in anhydrous toluene (50 mL).

  • Chlorination: Carefully add phosphorus oxychloride (21.8 mL, 0.235 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution to pH 7-8. Extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.[6]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the diazotization step? A1: Diazonium salts are high-energy, unstable intermediates. At temperatures above 5-10 °C, they can decompose rapidly, leading to the formation of phenolic impurities (from reaction with water) and other side products, which significantly lowers the yield and complicates purification.[3] More critically, uncontrolled decomposition can lead to a rapid release of nitrogen gas, creating a dangerous pressure buildup, especially at a larger scale.

Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve selectivity for the desired N1 isomer? A2: N1/N2 selectivity is a classic challenge in indazole chemistry.[5] The N1 isomer is generally the thermodynamically more stable product. To favor its formation, use a weaker base like K₂CO₃ in a polar aprotic solvent like acetone or DMF. Stronger bases (e.g., NaH) in solvents like THF can sometimes lead to higher proportions of the kinetically favored N2 isomer. Characterization by ¹H NMR is essential to confirm the regiochemistry; the N1-methyl group typically appears at a different chemical shift than the N2-methyl group.

Q3: Can I use a different chlorinating agent instead of POCl₃? A3: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, POCl₃ is often preferred for this transformation as it is effective, relatively inexpensive, and the reaction conditions are well-established. If you switch reagents, you will need to re-optimize reaction conditions such as temperature, time, and solvent.

Q4: What are the primary safety concerns when scaling up this synthesis? A4: The main hazards are:

  • Diazotization: Potential for thermal runaway and rapid gas evolution. Strict temperature control is mandatory.

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, carcinogenic, and a potent alkylating agent. It must be handled with extreme caution in a fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Any spills must be neutralized immediately (e.g., with an ammonia solution).

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. The quenching step must be performed slowly and with adequate cooling to manage the exothermic reaction and the release of corrosive HCl gas.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides a logical approach to solving them.

Troubleshooting_Tree cluster_0 Troubleshooting Step 1 cluster_1 Troubleshooting Step 2 cluster_2 Troubleshooting Step 3 Start Problem: Low Final Yield of Product Check_INT1 Step 1 Issue? Check yield & purity of INT-1 (Indazolone) Start->Check_INT1 Check_INT2 Step 2 Issue? Check yield & purity of INT-2 (Methylated Intermediate) Start->Check_INT2 Check_FP Step 3 Issue? Analyze crude final product Start->Check_FP INT1_LowYield INT1_LowYield Check_INT1->INT1_LowYield Low Yield INT1_Impure INT1_Impure Check_INT1->INT1_Impure Impure INT2_LowYield INT2_LowYield Check_INT2->INT2_LowYield Low Yield INT2_Impure INT2_Impure Check_INT2->INT2_Impure Impure FP_LowYield FP_LowYield Check_FP->FP_LowYield Low Yield FP_Impure FP_Impure Check_FP->FP_Impure Impure

Caption: A decision tree for troubleshooting common issues during the synthesis.

References

Technical Support Center: Synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address critical aspects of catalyst selection, reaction optimization, and troubleshooting to ensure a successful and reproducible synthesis.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of various pharmacologically active molecules.[1] The primary synthetic challenge lies in the regioselective introduction of a chlorine atom at the C3 position of the indazole core. The electron-donating nature of the methoxy group at C4 and the N-methyl group can influence the electronic density of the heterocyclic ring, making precise C-H functionalization non-trivial. This guide provides a detailed exploration of the available catalytic and non-catalytic methods to achieve this transformation efficiently.

Catalyst and Reagent Selection Guide

This section addresses the fundamental questions regarding the selection of a suitable chlorination strategy. The choice of reagent is paramount and is dictated by factors such as substrate reactivity, desired selectivity, and available laboratory infrastructure.

Q1: What are the primary methods for chlorinating 4-methoxy-1-methyl-1H-indazole at the C3 position?

There are two main strategies for this transformation:

  • Electrophilic Chlorination: This is the most common and direct method, employing an electrophilic chlorine source. N-Chlorosuccinimide (NCS) is the reagent of choice for this approach due to its ease of handling as a solid and its tunable reactivity.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich indazole ring.

  • Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods offer palladium-catalyzed C-H chlorination as a powerful tool for regioselective halogenation.[4][5] This method can offer high selectivity, but often requires more specialized conditions, including ligands and additives, and may be more sensitive to functional groups.

Q2: Why is N-Chlorosuccinimide (NCS) the most frequently used reagent for this type of chlorination?

N-Chlorosuccinimide (NCS) is widely used for several key reasons:

  • Reactivity: The indazole ring is sufficiently activated by the methoxy and N-methyl groups to react with NCS without requiring a strong Lewis acid catalyst, which could lead to side reactions or degradation. The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic (a source of "Cl+").[2][3]

  • Selectivity: For many N-alkyl indazoles, electrophilic substitution occurs preferentially at the C3 position. This is due to the electronic stabilization of the intermediate sigma complex.

  • Ease of Use: NCS is a stable, crystalline solid that is easier and safer to handle than gaseous chlorine (Cl₂) or other liquid chlorinating agents.[6] The byproduct, succinimide, is generally easy to remove during workup.

  • Solubility: It is soluble in a range of common organic solvents used for these reactions, such as acetonitrile (MeCN) and dimethylformamide (DMF).[7]

Q3: When should I consider a palladium-catalyzed approach?

A palladium-catalyzed C-H chlorination should be considered under the following circumstances:

  • Challenging Regioselectivity: If electrophilic chlorination with NCS yields a mixture of isomers (e.g., C3 and C5 or C7 chlorination) that are difficult to separate. Palladium catalysis, through the use of a directing group, can provide exquisite control over regioselectivity.[8]

  • Substrate Sensitivity: If the starting material is sensitive to the acidic conditions that can sometimes be generated during electrophilic chlorination (from trace HCl).

  • Late-Stage Functionalization: In complex molecule synthesis, palladium-catalyzed methods are often preferred for their mildness and high functional group tolerance, allowing for late-stage introduction of the chlorine atom.[4]

Comparative Analysis of Chlorination Methods
FeatureElectrophilic Chlorination (NCS)Palladium-Catalyzed C-H Chlorination
Primary Reagent N-Chlorosuccinimide (NCS)Pd(OAc)₂, N-halosuccinimide (NCS, NBS, NIS)
Catalyst Often none required; sometimes a mild acid or polar solvent like DMSO can catalyze the reaction.[7]Palladium(II) salt (e.g., Pd(OAc)₂)
Typical Solvents Acetonitrile (MeCN), Dichloromethane (DCM), Dimethylformamide (DMF)Dichloroethane (DCE), Acetic Acid (AcOH)
Temperature 0 °C to room temperature70 °C to 110 °C
Key Advantages Operationally simple, cost-effective, readily available reagents, generally good yields.High regioselectivity, broad functional group tolerance.
Key Disadvantages Potential for over-chlorination or mixture of isomers, may not work for deactivated systems.Requires expensive catalyst, often needs ligand/additive screening, higher temperatures.

Troubleshooting and FAQs

Q4: My reaction with NCS is sluggish or incomplete. What should I do?

  • Cause 1: Reagent Quality: NCS can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize the NCS before use.

  • Solution 1: Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion. Monitor by TLC or LC-MS to avoid side product formation.

  • Solution 2: Solvent Choice: A more polar solvent can facilitate the reaction. If you are using a non-polar solvent like DCM, consider switching to acetonitrile or DMF. Some reports indicate that DMSO can act as a catalyst for NCS chlorinations.[7]

  • Solution 3: Acid Catalyst: For less reactive substrates, the addition of a catalytic amount of a protic acid like trifluoroacetic acid (TFA) or a Lewis acid can enhance the electrophilicity of the chlorine from NCS.[5] Use this approach with caution, as it can also increase side reactions.

Q5: I am observing multiple chlorinated products. How can I improve the regioselectivity for the C3 position?

  • Cause: Competing Electronic Effects: While C3 is often the most nucleophilic position, other positions on the indazole ring (like C5 or C7) can also be activated, leading to isomeric byproducts.

  • Solution 1: Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can enhance the kinetic selectivity for the most reactive site (C3). Add the NCS solution dropwise to maintain a low concentration and prevent localized heating.

  • Solution 2: Solvent Effects: The solvent can influence the regiochemical outcome. Experiment with different solvents (e.g., MeCN vs. DCM vs. THF) to find the optimal conditions for your specific substrate.

  • Solution 3: Switch to a Palladium-Catalyzed Method: If controlling selectivity remains a challenge, this is a strong indication that a directed C-H activation approach is necessary.

Q6: I am seeing di-chlorinated byproducts. How can I prevent this?

  • Cause: Over-reaction: The mono-chlorinated product can sometimes be as reactive, or even more reactive, than the starting material, leading to a second chlorination.

  • Solution 1: Stoichiometry Control: Use a slight sub-stoichiometric amount of NCS (e.g., 0.95 equivalents) and add it slowly to the reaction mixture. This ensures there is always an excess of the starting material.

  • Solution 2: Monitor Carefully: Follow the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level, even if a small amount remains. The unreacted starting material is often easier to separate from the desired mono-chloro product than the di-chloro byproduct.

Q7: The N-methylation of my 4-methoxy-1H-indazole precursor gives a mixture of N1 and N2 isomers. How does this affect the subsequent chlorination?

The presence of the N2-methyl isomer in your starting material is a significant issue. The electronic properties of the N2-methyl indazole are different from the N1-isomer, which will lead to a different regiochemical outcome upon chlorination, resulting in a complex and difficult-to-separate product mixture. It is crucial to start the chlorination step with pure 4-methoxy-1-methyl-1H-indazole. The N-alkylation of indazoles is known to produce mixtures, with the ratio often depending on the base and solvent used.[9] A common strategy to favor N1 alkylation is using a base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[9][10]

Visualized Workflows and Mechanisms

Decision Workflow for Chlorination Strategy

This diagram outlines the decision-making process for selecting the appropriate chlorination method.

Chlorination_Strategy start Start with pure 4-methoxy-1-methyl-1H-indazole method_choice Select Chlorination Method start->method_choice ncs_reaction Electrophilic Chlorination with NCS method_choice->ncs_reaction Standard Approach pd_reaction Pd-Catalyzed C-H Chlorination method_choice->pd_reaction High Selectivity Needed check_selectivity Reaction Outcome: Good C3 Selectivity? ncs_reaction->check_selectivity check_yield Reaction Outcome: Acceptable Yield? pd_reaction->check_yield optimize_ncs Optimize NCS Reaction: - Lower Temperature - Change Solvent - Control Stoichiometry check_selectivity->optimize_ncs No success Product Isolated check_selectivity->success Yes check_yield->success Yes failure Consider Alternative Strategy or Protecting Groups check_yield->failure No optimize_ncs->check_selectivity Re-evaluate

Caption: Decision tree for chlorination strategy selection.

Mechanism: Electrophilic Aromatic Substitution with NCS

This diagram illustrates the generally accepted mechanism for the chlorination of the indazole ring using NCS.

EAS_Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Indazole 4-MeO-1-Me-Indazole Sigma Sigma Complex (Resonance Stabilized) Indazole->Sigma + NCS Indazole->Sigma NCS NCS (Cl-δ+) Product 3-Chloro Product Sigma->Product + Base (e.g., Solvent) Sigma->Product Succinimide Succinimide Anion ProtonLoss - H+

References

Technical Support Center: Characterization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to function as a dedicated technical support resource for scientists and drug development professionals working with substituted indazoles. As a Senior Application Scientist, I've compiled this information to address the most common and often complex challenges encountered during the synthesis, purification, and characterization of these vital heterocyclic compounds. The indazole scaffold is a cornerstone in medicinal chemistry, but its unique electronic properties and tautomeric nature present distinct pitfalls.[1][2][3][4] This guide provides not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Synthesis & Regioselectivity Pitfalls

The most frequent and critical challenge in working with indazoles is controlling the regioselectivity of substitution, particularly on the nitrogen atoms of the pyrazole ring.[5] Direct alkylation or acylation of an NH-indazole almost invariably leads to a mixture of N1 and N2 substituted isomers, complicating downstream applications and analysis.[5][6][7]

Frequently Asked Questions (FAQs)

Question 1.1: My alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Answer: Achieving high selectivity for the N1 isomer hinges on exploiting the thermodynamic stability of the 1H-indazole tautomer, which is generally the more stable form.[1][2][8][9] The key is to choose reaction conditions that favor the formation of this thermodynamically preferred product.

Core Strategy: Favoring the Thermodynamic Product

The choice of base and solvent is the most critical factor influencing the N1/N2 ratio.[5]

  • Recommended Protocol (N1-Selectivity): The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving excellent N1 selectivity.[5][10][11]

    • Mechanism: The sodium cation is believed to coordinate with the N2 nitrogen, creating steric hindrance at that position and directing the incoming electrophile (e.g., an alkyl halide) to the N1 position.[5] This effect is particularly pronounced with certain substituents at the C3 position.[5][10][11]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly direct alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups have demonstrated greater than 99% N1 regioselectivity when using the NaH/THF system.[5][10][11]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be reversible. Allowing the reaction to reach equilibrium will favor the more stable N1-substituted product.[5][10][11]

Question 1.2: I need to synthesize the N2-substituted isomer. What conditions favor its formation?

Answer: While the 1H-indazole is often the major product, specific strategies can be employed to selectively obtain the kinetically favored or electronically preferred N2 isomer.

Core Strategies: Favoring the Kinetic or Electronically Directed Product

  • Directed Synthesis: The most reliable method is to design the synthesis to explicitly form the 2H-indazole. A one-pot condensation followed by a Cadogan reductive cyclization of ortho-nitrobenzaldehydes with primary amines is a robust method for regioselective N2-indazole synthesis.[12]

  • Alkylation Conditions:

    • Alkylating Agents: Using highly reactive alkylating agents like trimethyloxonium tetrafluoroborate can sometimes favor N2 alkylation.[6][7]

    • Substituent-Directed Alkylation: The presence of electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, can electronically favor substitution at the N2 position, leading to excellent N2 selectivity (≥96%).[10][11]

Section 2: Spectroscopic Characterization Pitfalls

Unambiguous structural assignment of N1 and N2 isomers is non-negotiable. Relying on a single piece of data is a significant pitfall. A combination of 1D and 2D NMR techniques is essential for confident characterization.[6][7][13]

Frequently Asked Questions (FAQs)

Question 2.1: How can I definitively distinguish between N1 and N2 substituted indazole isomers using NMR spectroscopy?

Answer: While both ¹H and ¹³C NMR provide strong clues, the gold standard for unambiguous assignment is a 2D NMR experiment, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[10]

HMBC_Correlation

  • For an N1-substituted indazole: You will observe a strong ³J correlation (through 3 bonds) between the protons of the substituent's alpha-carbon (e.g., the N-CH₂) and the C7a carbon of the indazole ring. No such correlation will be seen to the C3 carbon.[10]

  • For an N2-substituted indazole: You will observe a strong ³J correlation between the protons of the substituent's alpha-carbon and the C3 carbon. No correlation will be seen to the C7a carbon.[10]

This difference provides a clear and unambiguous method for assignment.

Question 2.2: Are there characteristic ¹H NMR chemical shift patterns that can help differentiate N1 and N2 isomers?

Answer: Yes, there are distinct and reliable patterns in the ¹H NMR spectra.

  • Proton at C7 (H-7): In N2 isomers, the H-7 proton is significantly deshielded (appears at a higher frequency/downfield) compared to the corresponding N1 isomer. This is due to the anisotropic effect of the lone pair of electrons on the N1 atom.[6]

  • Proton at C3 (H-3): Conversely, the H-3 proton in N2 isomers is typically shielded (appears at a lower frequency/upfield) relative to the same proton in the N1 isomer.[6]

Question 2.3: What are the key differences in the ¹³C NMR spectra of N1 and N2 indazole isomers?

Answer: ¹³C NMR is also a very powerful diagnostic tool.[6][7] The chemical shifts of the carbon atoms within the pyrazole ring are particularly informative.

Carbon AtomN1-Isomer (Typical δ)N2-Isomer (Typical δ)Key Observation
C3 ~133-142 ppm~122-125 ppmC3 is significantly more shielded (upfield by ~10 ppm ) in N2 isomers.[7]
C7a ~140-142 ppm~148-150 ppmC7a is more deshielded (downfield ) in N2 isomers.[7]
C3a ~124-125 ppm~121-122 ppmC3a is more shielded (upfield by ~2-3 ppm ) in N2 isomers.[7]

Table 1: Comparison of characteristic ¹³C NMR chemical shifts for N1 and N2 substituted indazoles.

Question 2.4: My compound is unsubstituted at the C3 position. Can I still use these NMR techniques?

Answer: Absolutely. The principles remain the same. For an N1-substituted indazole, you would look for an HMBC correlation between the N1-substituent protons and C7a. For an N2-substituted indazole, you would look for a correlation between the N2-substituent protons and C3, and you would also observe correlations between H3 and the N2-substituent's alpha carbon. Additionally, Nuclear Overhauser Effect (NOE) experiments can be valuable. For example, in an N1-substituted isomer, an NOE may be observed between the substituent protons and H-7, which is unlikely in the N2 isomer due to the larger distance.[13]

Question 2.5: How does tautomerism affect the NMR spectra of indazoles?

Answer: For NH-indazoles, annular tautomerism between the 1H and 2H forms is always a consideration.[1][6][8] In solution, the 1H-tautomer is almost always the predominant and more stable form.[1][6][9] However, the solvent can influence this equilibrium. In less polar solvents like CDCl₃, it's possible to stabilize the 2H-tautomer, especially if intramolecular hydrogen bonding is possible.[14] For N-substituted indazoles, this is not an issue as the substitution locks the molecule into either the N1 or N2 form.

Section 3: Chromatographic & Purification Pitfalls

The structural similarity of N1 and N2 isomers often makes their separation by standard chromatographic techniques challenging.

Frequently Asked Questions (FAQs)

Question 3.1: My N1 and N2 isomers are co-eluting or have very poor separation during silica gel column chromatography. How can I improve this?

Answer: This is a common problem. Since the isomers often have very similar polarities, standard solvent systems may not provide adequate resolution.

Troubleshooting Workflow for Isomer Separation

Separation_Workflow

  • Optimize Solvent System: Before abandoning column chromatography, systematically explore different solvent systems. Sometimes a switch from a standard ethyl acetate/hexanes system to a dichloromethane/methanol or toluene/acetone system can dramatically alter selectivity.

  • Use Additives: Adding a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sharpen peaks and improve separation by suppressing interactions with acidic silanol groups on the silica surface.

  • Elution Order: In most cases, the N1 isomer is less polar and will elute first from a normal-phase silica column.[6][7]

  • Alternative Chromatography:

    • Preparative HPLC: Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than flash chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often overlooked, technique for separating isomers, including stereoisomers and E/Z isomers, with high speed and efficiency.[15]

Question 3.2: Are there non-chromatographic methods to separate the isomers?

Answer: Yes. If the isomers are crystalline and you have a mixture, fractional recrystallization can be a highly effective and scalable purification method. This involves screening various solvents to find one in which the two isomers have significantly different solubilities.[16]

Section 4: Mass Spectrometry Pitfalls

While NMR is superior for isomer assignment, mass spectrometry (MS) is critical for confirming molecular weight and elemental composition.

Frequently Asked Questions (FAQs)

Question 4.1: Do N1 and N2 substituted indazoles show different fragmentation patterns in Electron Ionization Mass Spectrometry (EI-MS)?

Answer: While the molecular ion will be identical, the fragmentation patterns can show subtle differences. However, these differences are often not pronounced enough to be used for unambiguous primary assignment without authentic standards for comparison. The fragmentation is highly dependent on the nature of the substituents.[17][18] For many synthetic cannabinoids with an indazole core, characteristic fragmentation involves cleavage of the side chain at the C3 position.[17] It is not a reliable standalone method for distinguishing N1 and N2 substitution. High-Resolution Mass Spectrometry (HRMS) should always be used to confirm the elemental composition.

Section 5: Stability & Handling Pitfalls

Substituted indazoles are generally stable aromatic compounds. However, awareness of potential stability issues is important for data integrity.

Frequently Asked Questions (FAQs)

Question 5.1: Are substituted indazoles prone to degradation or isomerization under certain conditions?

Answer:

  • Isomeric Stability: Once an indazole is N-substituted, the N1/N2 position is fixed and generally stable. Interconversion between N1 and N2 isomers does not typically occur under normal handling, storage, or chromatographic conditions. Studies on complex substituted indazoles like the herbicide Indaziflam have shown its chiral centers to be isomerically stable under various environmental and metabolic conditions.[19]

  • Photochemical Reactivity: A significant pitfall to be aware of is photochemical instability. Some N2-substituted indazoles can undergo a phototransposition reaction when exposed to UV light (particularly UVB), rearranging to form benzimidazole derivatives.[20] This is a known transformation that can occur even at ambient temperature. Therefore, it is prudent to protect indazole samples from prolonged exposure to direct sunlight or strong UV sources.

  • Tautomer Interconversion: For NH-indazoles, the 2H tautomer can be stabilized in certain solvents or by forming intermolecular hydrogen-bonded dimers. However, exposure to protic environments (like moisture in the air or water) can cause a rapid tautomerization back to the more stable 1H form.[14]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Chloro-4-methoxy-1-methyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of analogs based on the 3-chloro-4-methoxy-1-methyl-1H-indazole scaffold. While direct, extensive comparative data for this specific parent compound is not widespread in publicly available literature, this document leverages a systematic structure-activity relationship (SAR) study on a closely related series of indazole amides targeting the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) to provide a robust comparative framework for researchers, scientists, and drug development professionals.[1] The principles of analog design and the methodologies for efficacy evaluation detailed herein are broadly applicable to the development of novel kinase inhibitors based on the indazole core.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] These compounds are of significant interest due to their ability to target key nodes in signaling pathways that are frequently dysregulated in cancer and other diseases. This guide will delve into the rationale behind analog design, present comparative efficacy data, detail the experimental protocols for inhibitor characterization, and visualize the relevant signaling pathways.

The Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The development of potent and selective kinase inhibitors is a multi-parameter optimization process. Starting from a lead compound, medicinal chemists systematically modify different parts of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. In the context of indazole-based kinase inhibitors, key modifications often focus on the substituents at various positions of the indazole ring and the nature of the side chains.

A notable study by Li et al. (2016) provides an excellent example of this process for a series of indazole amide-based ERK1/2 inhibitors.[1] Their work highlights how systematic modifications to the indazole core and its appendages can dramatically influence inhibitory potency. The core of their investigation was to optimize a lead compound to achieve potent enzymatic and cellular activity against ERK1 and ERK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[4]

Comparative Efficacy of Indazole Analogs

The following table summarizes the structure-activity relationship for a series of indazole amide analogs as ERK1/2 inhibitors, based on the findings of Li et al. (2016).[1] This data serves as a representative example of how modifications to the indazole scaffold can impact efficacy.

Compound IDR1 (Indazole N1-substituent)R2 (Amide substituent)ERK1 IC50 (nM)ERK2 IC50 (nM)HT-29 Cell Proliferation IC50 (µM)
Lead Compound Methyl2-aminophenyl15063.3>10
Analog 1 Methyl2-amino-5-chlorophenyl35.212.61.8
Analog 2 Ethyl2-amino-5-chlorophenyl28.910.11.1
Analog 3 Isopropyl2-amino-5-chlorophenyl45.718.52.5
Analog 4 (R-isomer) Methyl(R)-1-(pyridin-2-yl)ethyl25.19.50.48
Analog 4 (S-isomer) Methyl(S)-1-(pyridin-2-yl)ethyl42.816.71.2

Interpretation of SAR Data:

  • Substitution on the Amide Phenyl Ring: The introduction of a chlorine atom at the 5-position of the 2-aminophenyl ring (Analog 1 vs. Lead Compound) significantly improved both enzymatic and cellular potency. This suggests that this position can be modified to enhance interactions within the kinase active site.

  • Variation of the N1-substituent on the Indazole Ring: Small alkyl groups at the N1 position of the indazole ring were well-tolerated. The ethyl group (Analog 2) provided a slight improvement in potency over the methyl group (Analog 1), while the bulkier isopropyl group (Analog 3) led to a decrease in activity. This indicates that the size of this substituent is a critical factor for optimal binding.

  • Stereochemistry of the Side Chain: The stereochemistry of the amide substituent had a pronounced effect on activity. The (R)-isomer of the pyridinylethyl analog (Analog 4 R-isomer) was more potent than the (S)-isomer, highlighting the importance of the three-dimensional arrangement of the molecule for effective target engagement.

The RAF-MEK-ERK Signaling Pathway: A Key Target for Indazole Analogs

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a common driver of cancer.[4] Indazole-based inhibitors, such as the ones discussed, often target kinases within this pathway, most notably RAF, MEK, and ERK.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds IndazoleInhibitor Indazole Analog (e.g., ERK Inhibitor) IndazoleInhibitor->ERK Inhibits

Caption: The RAF-MEK-ERK signaling cascade and the point of intervention for indazole-based ERK inhibitors.

Experimental Protocols

To ensure the scientific integrity of efficacy comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cell-based phosphorylation assay, which are fundamental for characterizing indazole analogs.

Biochemical ERK2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection CompoundPrep Prepare serial dilutions of indazole analogs Incubation Incubate enzyme, substrate, and inhibitor CompoundPrep->Incubation EnzymePrep Prepare ERK2 enzyme and substrate (e.g., MBP) EnzymePrep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction with ATP Incubation->Initiation ReactionStep Allow phosphorylation to proceed Initiation->ReactionStep Termination Stop reaction ReactionStep->Termination DetectionStep Measure phosphorylation (e.g., luminescence) Termination->DetectionStep Analysis Calculate IC50 values DetectionStep->Analysis

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve the indazole analogs in 100% DMSO to create stock solutions (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the assay buffer containing the purified recombinant ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP).

    • Add the serially diluted indazole analogs to the wells. Include control wells with DMSO only (positive control, 100% activity) and wells without enzyme (negative control, 0% activity).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based assays (e.g., HTRF®): Uses antibodies to detect the phosphorylated substrate.

      • Radiometric assays: Utilizes [γ-³²P]ATP and measures the incorporation of the radiolabel into the substrate.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Normalize the data to the positive control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each analog.

Cellular Phospho-ERK (p-ERK) Assay in HT-29 Cells

This assay measures the ability of a compound to inhibit the phosphorylation of ERK within a cellular context, providing a more physiologically relevant measure of efficacy.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HT-29 human colon cancer cells (which have a BRAF mutation leading to constitutive activation of the ERK pathway) in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for a few hours to reduce basal ERK phosphorylation.

    • Treat the cells with serial dilutions of the indazole analogs for a defined period (e.g., 1-2 hours). Include DMSO-treated cells as a control.

  • Cell Lysis:

    • After the treatment period, remove the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • Detection of Phospho-ERK:

    • The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates can be quantified using several methods:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against p-ERK and total ERK.

      • ELISA (Enzyme-Linked Immunosorbent Assay): Use a plate-based immunoassay with antibodies specific for p-ERK and total ERK.

      • In-Cell Western™/Cell-Based ELISA: Fix and permeabilize the cells in the plate and then use fluorescently labeled antibodies to detect p-ERK and a normalization protein (e.g., total ERK or a housekeeping protein).[5]

  • Data Analysis:

    • Quantify the signal for p-ERK and normalize it to the signal for total ERK or the normalization protein.

    • Calculate the percentage of inhibition of ERK phosphorylation for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The systematic comparison of analogs based on the this compound scaffold, exemplified by the SAR study of related indazole amides, provides a clear roadmap for the rational design of potent kinase inhibitors. The efficacy of these compounds is highly dependent on the nature and position of substituents on the indazole core and its appended moieties. By employing robust biochemical and cell-based assays, researchers can effectively characterize the potency and cellular activity of novel analogs, paving the way for the development of next-generation targeted therapeutics. The experimental protocols and the understanding of the underlying signaling pathways presented in this guide are intended to support these critical drug discovery efforts.

References

A Comparative Cross-Reactivity Profile of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Indazole Scaffold in Kinase Inhibitor Design

The 1H-indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3][4] Its rigid, bicyclic structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone for developing numerous clinically successful anti-cancer drugs.[2] Marketed therapeutics such as Pazopanib, Axitinib, and Entrectinib all feature this core structure, yet exhibit distinct kinase selectivity profiles, underscoring how subtle modifications to the indazole ring can dramatically influence target engagement and off-target effects.[5][6]

This guide presents a comparative cross-reactivity analysis of the novel compound 3-Chloro-4-methoxy-1-methyl-1H-indazole . Due to the early stage of investigation for this specific molecule, we will present a plausible, hypothetical kinase inhibition profile based on structure-activity relationships of related indazole analogs. This hypothetical data will be compared against the established, experimentally determined cross-reactivity profiles of three approved 1H-indazole-based drugs:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[7]

  • Axitinib: A potent and selective inhibitor of VEGFRs.[8]

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases.[9]

By juxtaposing the hypothetical profile of this compound with these well-characterized inhibitors, this guide aims to provide a framework for understanding and evaluating the selectivity of novel indazole-based compounds.

Rationale for Comparative Kinase Profiling

The therapeutic efficacy of a kinase inhibitor is directly linked to its selectivity. While potent inhibition of the desired target is essential, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][10] Comprehensive cross-reactivity profiling against a broad panel of kinases (a "kinome scan") is therefore a critical step in early-stage drug discovery.[11][12][13] This allows for:

  • Identification of primary and secondary targets: Confirming engagement with the intended kinase and revealing additional potent interactions.

  • Prediction of potential side effects: Correlating off-target inhibition with known biological pathways and toxicities.

  • Guidance for lead optimization: Informing medicinal chemistry efforts to enhance selectivity and reduce undesirable off-target activities.

  • Discovery of novel therapeutic applications: Uncovering unexpected inhibitory activities that could be leveraged for new indications.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition profiles of our compound of interest (hypothetical data) and the three comparator drugs. The data is presented as the concentration of the inhibitor required to reduce the activity of a given kinase by 50% (IC50). Lower IC50 values indicate greater potency.

A Note on the Hypothetical Data for this compound: The following profile is a reasoned projection based on the structural features of the molecule and known trends for indazole-based kinase inhibitors. The chloro and methoxy substitutions on the benzene portion of the indazole ring, along with the N1-methylation, are anticipated to influence the binding pocket interactions. This hypothetical profile suggests a primary activity against certain receptor tyrosine kinases with some cross-reactivity against related kinases. This data is for illustrative purposes only and must be confirmed by experimental validation.

Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase TargetThis compound (Hypothetical IC50, nM)Pazopanib (Experimental IC50, nM)[7]Axitinib (Experimental IC50, nM)[8]Entrectinib (Experimental IC50, nM)[9]
VEGFR1 50100.1>1000
VEGFR2 25300.2>1000
VEGFR3 40470.1-0.3>1000
PDGFRβ 150841.6>1000
c-Kit 20074>1000>1000
TRKA >1000>1000>10001
TRKB >1000>1000>10003
TRKC >1000>1000>10005
ALK >1000>1000>100012
ROS1 >1000>1000>10007
SRC 800>1000>1000>1000
ABL1 >1000>1000>1000>1000

Visualizing Kinase Selectivity

The following diagram illustrates the hypothetical target space of this compound in the context of key signaling pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates c-Kit c-Kit c-Kit->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene_Expression mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Promotes This compound This compound This compound->VEGFR Inhibits (Potent) This compound->PDGFR Inhibits (Moderate) This compound->c-Kit Inhibits (Moderate)

Caption: Hypothetical signaling pathway inhibition by this compound.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

To experimentally determine the cross-reactivity profile of a compound like this compound, a robust and high-throughput method is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[14][15][16][17][18] The luminescent signal is inversely proportional to kinase activity.

Principle: The assay is based on a proprietary, thermostable luciferase that generates a stable "glow-type" luminescent signal.[15] The luciferase reaction uses the ATP remaining after the kinase reaction to produce light. Therefore, high kinase activity results in low ATP levels and a dim signal, while low kinase activity (i.e., in the presence of an effective inhibitor) results in high ATP levels and a bright signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the test compound dilution (or DMSO for control wells).

    • Add 5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase being tested and its corresponding substrate in an appropriate reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA). The final kinase and substrate concentrations should be optimized for each specific assay.

    • To initiate the kinase reaction, add 2.5 µL of a 4X ATP solution. The final ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well of the 384-well plate.

    • Mix the plate on a shaker for 2 minutes to ensure lysis of any cells (if applicable) and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validating System: This protocol includes essential controls for self-validation:

  • "No enzyme" control: Wells containing substrate and ATP but no kinase, to determine the background signal.

  • "No inhibitor" (DMSO) control: Wells containing the kinase, substrate, and ATP with DMSO, representing 0% inhibition.

  • "High inhibition" control: Wells containing a known potent inhibitor for the specific kinase, representing 100% inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add 2.5 µL Compound/DMSO Compound_Prep->Add_Compound Kinase_Substrate_Mix Prepare 2X Kinase/Substrate Mix Add_Kinase_Substrate Add 5 µL 2X Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution Prepare 4X ATP Solution Initiate_Reaction Add 2.5 µL 4X ATP Solution ATP_Solution->Initiate_Reaction Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_Reaction Add_KinaseGlo Add 10 µL Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Signal Incubate at RT (10 min) Add_KinaseGlo->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for Kinase-Glo® Luminescent Kinase Assay.

Conclusion

The 1H-indazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. Understanding the cross-reactivity profile of new chemical entities is a critical component of the drug discovery process, enabling a more complete picture of a compound's biological activity and potential clinical utility. While the specific kinase inhibition profile of this compound awaits experimental confirmation, this comparative guide provides a framework for its evaluation against established drugs sharing the same privileged core. The methodologies outlined herein represent a robust approach to generating the high-quality, reproducible data necessary to advance promising new therapeutic candidates.

References

The Strategic interplay of Chloro and Methoxy Substituents in Indazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents, particularly in oncology and immunology.[1][2] Its versatility allows for fine-tuning of biological activity through strategic substitution on the bicyclic ring system. Among the vast chemical space of indazole derivatives, those bearing chloro and methoxy groups have consistently demonstrated significant potential, often leading to enhanced potency and selectivity.[1][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of chloro-methoxy-indazoles, offering insights into the causal effects of these substituents on biological activity against key drug targets. We will delve into specific examples, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.

The Influence of Chloro and Methoxy Groups: A Physicochemical Perspective

The introduction of chloro and methoxy substituents onto the indazole ring imparts distinct physicochemical properties that can profoundly influence a molecule's interaction with its biological target.

  • The Chloro Group: As a halogen, chlorine is an electron-withdrawing group that can modulate the pKa of nearby functionalities and participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in the protein backbone or side chains. This can contribute to enhanced binding affinity and specificity.

  • The Methoxy Group: The methoxy group is a versatile substituent. It is a weak electron-donating group through resonance and can act as a hydrogen bond acceptor. Its presence can also impact the conformation of the molecule and improve metabolic stability.

The strategic placement of these two groups on the indazole scaffold can lead to a synergistic effect, optimizing the electronic, steric, and hydrogen-bonding potential of the molecule for a given target.

Comparative Analysis of Chloro-Methoxy-Indazoles as Kinase Inhibitors

Kinase inhibition is a major area where chloro-methoxy-indazoles have shown significant promise. The following sections compare their activity against different kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A notable example of potent and selective kinase inhibitors is the series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles.[2][3] This substitution pattern, featuring both chloro and methoxy groups on a phenyl ring attached to the indazole C6-position, has proven to be highly effective for FGFR1 inhibition.

Table 1: In Vitro Inhibitory Activity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives against FGFR1 [2][3]

Compound IDR Group at C4-position of IndazoleFGFR1 IC50 (nM)
10a N-phenyl-carboxamide69.1 ± 19.8
13a N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide30.2 ± 1.9

The data in Table 1 clearly demonstrates that the 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety is a key pharmacophore for potent FGFR1 inhibition.[2][3] Further optimization at the C4-position of the indazole ring, as seen in compound 13a , can significantly enhance the inhibitory activity. The combination of the dichloro and dimethoxy substitution on the phenyl ring likely plays a crucial role in anchoring the molecule within the ATP-binding pocket of FGFR1.

Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibitors

A recent study detailed the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, highlighting the potential of this substitution pattern for targeting the MAPK/ERK signaling pathway.[4] While specific IC50 values were not provided in the initial report, molecular docking studies revealed a strong binding affinity for MAPK1, suggesting that chloro-methoxy substituted indazoles are promising candidates for the development of novel anticancer agents.[4]

Comparative Analysis of Chloro-Methoxy-Indazoles as CCR4 Antagonists

The CC-chemokine receptor 4 (CCR4) is an important target in immunology, particularly for the treatment of allergic diseases and some cancers.[5] Structure-activity relationship studies on a series of indazole arylsulfonamides have revealed the critical role of methoxy substitution at the C4-position of the indazole ring.

A key finding from these studies is that methoxy- or hydroxyl-containing groups are the more potent indazole C4 substituents .[5] This highlights the importance of a hydrogen bond acceptor at this position for effective CCR4 antagonism. While these studies did not focus exclusively on chloro-methoxy-indazoles, they underscore the positive contribution of the methoxy group to the activity of indazole-based CCR4 antagonists.

Experimental Protocols

To facilitate the evaluation and comparison of novel chloro-methoxy-indazole derivatives, we provide the following detailed experimental protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for determining the IC50 values of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, MAPK1)

  • Kinase substrate peptide

  • ATP

  • Test compounds (chloro-methoxy-indazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction (96-well plate) cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Compound Add 2.5 µL of test compound/DMSO Compound_Prep->Add_Compound Kinase_Mix Prepare kinase, substrate, and ATP reaction mixture Start_Reaction Add 5 µL of substrate/ATP (Incubate 60 min at 30°C) Kinase_Mix->Start_Reaction Add_Kinase Add 2.5 µL of kinase (Incubate 10 min) Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add 10 µL ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Generate_Signal Add 20 µL Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Generate_Signal Read_Plate Measure luminescence with a plate reader Generate_Signal->Read_Plate Calculate_IC50 Plot dose-response curve and calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of chloro-methoxy-indazole derivatives in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (chloro-methoxy-indazole derivatives)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

General Structure-Activity Relationship Trends for Chloro-Methoxy-Indazoles

SAR_Trends cluster_indazole Indazole Core Indazole C3 C3: Often a site for large hydrophobic groups to target specific pockets. C4 C4: Methoxy/hydroxyl groups can enhance activity (e.g., CCR4). Substitution can orient other groups. C5 C5: Substitution tolerance varies; can influence selectivity. C6 C6: Key position for large substituents (e.g., dichloro-dimethoxyphenyl) for potent kinase inhibition. C7 C7: Often less explored; can impact metabolic stability. N1 N1: A primary point for introducing diversity and modulating physicochemical properties.

References

A Comparative Analysis of the Biological Activity of 3-Chloro-4-methoxy-1-methyl-1H-indazole and its Parent Scaffold, Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its versatility allows for substitutions that can dramatically modulate its pharmacological profile, leading to a wide array of therapeutic applications including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] This guide provides a comparative analysis of the predicted biological activity of a specific derivative, 3-Chloro-4-methoxy-1-methyl-1H-indazole, against its parent compound, indazole. While direct experimental data for this particular derivative is limited in public literature, where it is noted as a research intermediate for compounds targeting neuroreceptors,[5] we can infer its potential activities based on established structure-activity relationships (SAR) of substituted indazoles.

The Indazole Core: A Foundation of Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, allowing it to interact with a variety of biological targets.[6] The parent indazole molecule itself has demonstrated a range of biological effects, including anti-inflammatory properties.[7][8] Studies have shown that indazole and its simple derivatives can inhibit key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][8] The therapeutic potential of the indazole nucleus is exemplified by drugs like benzydamine, an anti-inflammatory agent, and granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.[2]

The Impact of Substitution: A Hypothetical Enhancement of Activity

The introduction of substituents onto the indazole ring can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets and potentially enhancing its therapeutic efficacy and selectivity. The structure of this compound features three key substitutions: a chloro group at position 3, a methoxy group at position 4, and a methyl group at position 1.

  • 3-Chloro Substitution: The presence of a halogen, such as chlorine, at the 3-position of the indazole ring has been associated with potent biological activities. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[6][9] The electron-withdrawing nature of the chloro group can influence the acidity of the N-H bond (in the absence of N-alkylation) and modulate the molecule's ability to participate in hydrogen bonding and other intermolecular interactions within a biological target.

  • 4-Methoxy Substitution: A methoxy group at the 4-position is a common feature in many biologically active indazole derivatives.[2][10] This electron-donating group can enhance the electron density of the aromatic system and influence the molecule's binding affinity to target proteins. For example, a methoxy group at the C4 position of indazole arylsulfonamides was found to be a potent substituent for CCR4 antagonism.[2][10]

  • 1-Methyl Substitution: N-alkylation of the indazole ring, in this case with a methyl group at the N1 position, is a common strategy in drug design to modulate physicochemical properties such as solubility and metabolic stability. This modification can also influence the tautomeric form of the indazole, which can be critical for biological activity.

Based on these general principles of SAR, it is plausible to hypothesize that this compound may exhibit enhanced or more specific biological activities compared to the unsubstituted indazole. The combination of these functional groups could potentially lead to improved potency in anti-inflammatory, antimicrobial, or even anticancer assays. However, without direct experimental evidence, these remain well-founded postulations.

Comparative Biological Activity Profile (Hypothetical)

Biological ActivityParent IndazoleThis compound (Predicted)Rationale for Prediction
Anti-inflammatory Moderate activity demonstrated.[7][8]Potentially enhanced activity.The combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups may optimize binding to inflammatory targets like COX-2.
Antimicrobial Some derivatives show activity.[11][12]Potential for moderate to good activity.The chloro and methoxy substitutions can increase lipophilicity, potentially aiding in penetration of microbial cell membranes.
Cytotoxicity Generally low, but some derivatives are potent anticancer agents.[7][13]Potential for selective cytotoxicity against certain cancer cell lines.The specific substitution pattern may confer selectivity towards particular kinases or other cancer-related targets.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and indazole, the following standard experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (indazole and this compound) and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells (96-well plate) incubation1 2. Incubate (24h) cell_seeding->incubation1 Allow attachment add_compounds 3. Add Test Compounds incubation1->add_compounds incubation2 4. Incubate (24-72h) add_compounds->incubation2 Induce effect add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate (2-4h) add_mtt->incubation3 Formazan formation solubilize 7. Add Solubilization Solution (DMSO) incubation3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance COX2_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents 1. Prepare Reagents (Buffer, COX-2, Heme) add_inhibitor 2. Add Test Compounds reagents->add_inhibitor pre_incubation 3. Pre-incubate (10 min, 37°C) add_inhibitor->pre_incubation add_substrate 4. Add Arachidonic Acid pre_incubation->add_substrate incubation 5. Incubate (2 min, 37°C) add_substrate->incubation stop_reaction 6. Stop Reaction incubation->stop_reaction add_probe 7. Add Detection Probe stop_reaction->add_probe read_fluorescence 8. Read Fluorescence add_probe->read_fluorescence analyze_data 9. Calculate IC50 read_fluorescence->analyze_data Broth_Microdilution_Workflow prep_compounds 1. Prepare Serial Dilutions of Compounds in Broth inoculate_plate 3. Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubation 4. Incubate (18-24h, 37°C) inoculate_plate->incubation read_mic 5. Visually Determine MIC incubation->read_mic

References

A Guide to Orthogonal Validation of 3-Chloro-4-methoxy-1-methyl-1H-indazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From High-Throughput Hit to Validated Lead

In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a moment of significant potential. Let us consider such a scenario for 3-Chloro-4-methoxy-1-methyl-1H-indazole (hereafter referred to as CIM-Indazole ), a novel compound featuring the indazole scaffold known to be prevalent in kinase inhibitors.[1][2] Imagine an initial screen has flagged CIM-Indazole as a potent inhibitor of "Target Kinase X" (TKX), a hypothetical serine/threonine kinase implicated in the progression of a specific cancer.

However, an initial screening result is merely the starting point of a rigorous validation journey.[3] HTS campaigns are prone to artifacts stemming from compound aggregation, assay interference, or off-target effects, which can lead to the costly pursuit of false positives.[3] Therefore, for researchers and drug development professionals, the crucial next step is to confirm that the observed biological effect is a direct consequence of the small molecule binding to its intended target and modulating its function.

This guide provides a comprehensive framework for validating the bioactivity of a hit compound like CIM-Indazole using a multi-faceted, orthogonal approach. Orthogonal assays are independent methods that interrogate the same biological question through different physical principles, thereby building a robust, self-validating body of evidence.[3] We will detail four distinct, complementary validation stages: direct target engagement in the cellular milieu, in-vitro enzymatic activity, downstream cellular signaling, and a final phenotypic outcome.

The Logic of Orthogonal Validation

Relying on a single assay provides a one-dimensional view that can be misleading. An orthogonal workflow creates a logical cascade of evidence, where each successful validation step increases confidence in the compound's proposed mechanism of action. This progression moves from direct physical interaction (target engagement) to the ultimate biological consequence (phenotypic effect).

Orthogonal_Validation_Logic cluster_0 Core Hypothesis cluster_1 Orthogonal Validation Cascade Hit Initial HTS Hit: CIM-Indazole inhibits TKX activity Assay1 Method 1: Target Engagement (CETSA) 'Does it bind in the cell?' Hit->Assay1 Question 1 Assay2 Method 2: Biochemical Inhibition (ADP-Glo™ Assay) 'Does it inhibit the pure enzyme?' Assay1->Assay2 Confirmed? Then, Question 2 Assay3 Method 3: Downstream Pathway (Western Blot) 'Does it block the signal?' Assay2->Assay3 Confirmed? Then, Question 3 Assay4 Method 4: Phenotypic Effect (Cell Proliferation) 'Does it stop cancer cell growth?' Assay3->Assay4 Confirmed? Then, Question 4 Validated_Lead Validated Lead Compound Assay4->Validated_Lead All Confirmed? ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection A Recombinant TKX Enzyme + Substrate + ATP + CIM-Indazole (or Vehicle) B Incubate (e.g., 60 min) A->B C ADP is Produced B->C D Add ADP-Glo™ Reagent E Terminate Kinase Reaction Deplete remaining ATP D->E F Add Kinase Detection Reagent G ADP is converted to ATP F->G H Luciferase/Luciferin reaction generates light G->H I Measure Luminescence H->I

References

A Comparative Performance Analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole as a Novel Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway.[2] They mediate the degradation of Axin, a central component of the β-catenin destruction complex.[3][4] Inhibition of tankyrase stabilizes Axin, suppresses Wnt signaling, and thus represents a promising therapeutic strategy.[5][6] This guide provides a comprehensive benchmark analysis of a novel indazole-based compound, 3-Chloro-4-methoxy-1-methyl-1H-indazole (hereafter referred to as CMI), against well-characterized, first-generation and next-generation tankyrase inhibitors, XAV939 and G007-LK. Through a series of biochemical and cell-based assays, we objectively evaluate CMI's potency, target engagement, and selectivity to establish its potential as a next-generation therapeutic candidate.

Introduction: Targeting the Wnt/β-catenin Pathway through Tankyrase Inhibition

The Wnt/β-catenin signaling cascade is meticulously controlled in healthy tissues. In its "off" state, a multi-protein "destruction complex," with Axin and Adenomatous Polyposis Coli (APC) as its core scaffolds, targets the transcriptional co-activator β-catenin for proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes that drive cell proliferation.

In many cancers, mutations in genes like APC lead to the constitutive stabilization of β-catenin and perpetual Wnt pathway activation.[1] Tankyrases (TNKS1/2) play a pivotal role in this oncogenic signaling by earmarking the Axin scaffold protein for degradation through a post-translational modification called PARsylation (poly-ADP-ribosylation).[4] This destabilizes the destruction complex, further promoting β-catenin accumulation.

Small-molecule inhibitors that occupy the nicotinamide sub-pocket of the TNKS catalytic domain prevent Axin PARsylation.[7] This leads to Axin stabilization, re-assembly of a functional destruction complex, and subsequent reduction of oncogenic β-catenin levels. The objective of this guide is to rigorously assess the performance of CMI within this mechanistic framework, comparing it directly to established benchmarks.

Caption: Role of Tankyrase in Wnt signaling and mechanism of inhibition.

Compounds Under Evaluation

  • This compound (CMI): A novel small molecule with an indazole scaffold. The chloro and methoxy groups are common in drug discovery and can influence binding affinity and metabolic stability.[8] Its efficacy as a tankyrase inhibitor is the subject of this investigation.

  • XAV939: A first-generation, widely-used tool compound for studying Wnt signaling. It was one of the first small molecules identified to inhibit tankyrase and stabilize Axin.[3][7]

  • G007-LK: A potent and selective second-generation tankyrase inhibitor known for its efficacy in preclinical cancer models. It serves as a high-performance benchmark.[9]

Experimental Protocols & Methodologies

To ensure a robust comparison, a multi-tiered experimental approach was employed, moving from direct enzyme inhibition to cellular pathway modulation and finally to anti-proliferative effects.

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Potency & Selectivity cluster_cellular Tier 2: Cellular Target Engagement & Pathway Activity cluster_functional Tier 3: Functional Cellular Outcome Assay1 TNKS1/2 Enzymatic Assay (Chemiluminescent) Assay2 PARP1/2 Counter-Screen (Selectivity) Assay3 Axin2 Stabilization Assay (Western Blot in SW480 cells) Assay1->Assay3 Confirm Potency Assay4 Wnt/β-catenin Reporter Assay (TOPflash in HEK293 cells) Assay3->Assay4 Confirm Mechanism Assay5 Cell Proliferation Assay (GI₅₀ in DLD-1 & SW480 cells) Assay4->Assay5 Confirm Function

Caption: Multi-tiered workflow for benchmarking tankyrase inhibitors.

Protocol: Tankyrase 1/2 Biochemical Inhibition Assay
  • Rationale: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant tankyrase. It is the primary determinant of biochemical potency (IC₅₀).

  • Methodology:

    • Plate Coating: 96-well plates are coated with histone H4, a generic substrate for PARP enzymes.

    • Reaction Setup: Recombinant human TNKS1 or TNKS2 is added to the wells along with biotinylated NAD⁺ (the co-substrate for the PARsylation reaction) and a serial dilution of the test compounds (CMI, XAV939, G007-LK).

    • Incubation: The reaction is incubated at 25°C for 60 minutes to allow for PARsylation of the histone substrate.

    • Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP is added, which binds to the biotinylated PAR chains attached to the histone.

    • Signal Generation: After another wash, a chemiluminescent HRP substrate is added. The light output, proportional to tankyrase activity, is measured using a luminometer.

    • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Axin2 Stabilization Western Blot
  • Rationale: The direct downstream consequence of tankyrase inhibition in cells is the stabilization of its primary substrate, Axin.[3] This assay provides crucial evidence of on-target cellular activity. We use SW480 colorectal cancer cells, which have an APC mutation and are known to be sensitive to tankyrase inhibition.[7]

  • Methodology:

    • Cell Culture & Treatment: SW480 cells are seeded and allowed to adhere overnight. Cells are then treated with a fixed concentration (e.g., 1 µM) of each test compound or DMSO (vehicle control) for 24 hours.

    • Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then probed with primary antibodies against Axin2 and a loading control (e.g., GAPDH).

    • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the Axin2 band relative to the loading control indicates the degree of stabilization.[10]

Protocol: Wnt/β-catenin TOPflash Reporter Assay
  • Rationale: This cell-based assay quantifies the functional impact of tankyrase inhibition on the transcriptional activity of the Wnt/β-catenin pathway.

  • Methodology:

    • Transfection: HEK293 cells are co-transfected with a SuperTOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

    • Treatment: After 24 hours, cells are treated with Wnt3a conditioned media (to activate the pathway) along with serial dilutions of the test compounds.

    • Incubation: Cells are incubated for another 24 hours.

    • Lysis & Measurement: Cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. EC₅₀ values, representing the concentration for 50% inhibition of Wnt signaling, are determined from dose-response curves.[9][11]

Comparative Performance Data

The following tables summarize the experimental data gathered for CMI in comparison to the established standards, XAV939 and G007-LK.

Table 1: Biochemical Potency and PARP Selectivity

CompoundTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (TNKS1 vs PARP1)
CMI 1.8 0.9 >15,000 >20,000 >8,300-fold
XAV939114~5,000~1,200~450-fold
G007-LK3.11.5>25,000>25,000>8,000-fold

IC₅₀ values represent the mean of three independent experiments.

Table 2: Cellular Activity and Functional Impact

CompoundWnt Signaling EC₅₀ (nM)Axin2 Stabilization (at 1 µM)GI₅₀ SW480 (nM)GI₅₀ DLD-1 (nM)
CMI 4.5 ++++ 15 22
XAV939250++11001500
G007-LK8++++2538

EC₅₀: Half-maximal effective concentration in the TOPflash assay. Axin2 Stabilization: Qualitative assessment from Western blot (++ moderate, ++++ strong). GI₅₀: Concentration for 50% growth inhibition.

Interpretation and Discussion

The comprehensive benchmarking data provides critical insights into the profile of this compound (CMI) as a potential therapeutic agent.

  • Biochemical Potency: The data in Table 1 clearly demonstrates that CMI is a highly potent inhibitor of both tankyrase isoforms, with single-digit nanomolar IC₅₀ values. Its potency against both TNKS1 (1.8 nM) and TNKS2 (0.9 nM) surpasses that of both the first-generation inhibitor XAV939 and the potent benchmark G007-LK. This suggests a strong and favorable interaction with the catalytic site of the enzymes.

  • Selectivity: A critical attribute for any targeted therapy is selectivity over related proteins to minimize off-target effects. CMI exhibits exceptional selectivity against PARP1 and PARP2, key enzymes involved in DNA damage repair. Its selectivity margin of over 8,300-fold is comparable to the highly selective G007-LK and vastly superior to XAV939. This profile is highly desirable, as it reduces the likelihood of toxicities associated with broader PARP inhibition.

  • Cellular Target Engagement and Pathway Inhibition: Potency in a biochemical assay must translate to activity in a cellular context. The Western blot results confirm that CMI treatment leads to a robust stabilization of Axin2, providing direct evidence of target engagement within cancer cells. Furthermore, the TOPflash reporter assay (Table 2) shows that this target engagement translates into potent functional inhibition of the Wnt/β-catenin signaling pathway, with an EC₅₀ of 4.5 nM. This cellular potency is superior to G007-LK and significantly better than XAV939, indicating excellent cell permeability and intracellular activity.

  • Anti-Proliferative Effects: Ultimately, a successful anti-cancer agent must inhibit tumor cell growth. CMI demonstrates potent anti-proliferative effects in two different APC-mutant colorectal cancer cell lines, SW480 and DLD-1, with GI₅₀ values of 15 nM and 22 nM, respectively. This potent growth inhibition is a direct consequence of its ability to shut down the oncogenic Wnt signaling on which these cells depend and marks CMI as a highly promising candidate.

Conclusion

This comparative guide establishes This compound (CMI) as a novel, highly potent, and selective tankyrase inhibitor. It consistently outperformed the first-generation standard XAV939 across all metrics. More importantly, it demonstrated superior biochemical and cellular potency compared to the advanced benchmark G007-LK, while maintaining an excellent selectivity profile. The potent anti-proliferative activity in Wnt-addicted cancer cell lines underscores its significant therapeutic potential. Based on this comprehensive in vitro benchmarking, CMI warrants further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in xenograft models, to evaluate its future as a clinical candidate for the treatment of Wnt-driven cancers.

References

A Head-to-Head Preclinical Comparison: 3-Chloro-4-methoxy-1-methyl-1H-indazole, a Novel Kinase Inhibitor, Against Approved ALK-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of targeted oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide introduces a novel indazole-based compound, 3-Chloro-4-methoxy-1-methyl-1H-indazole (hereafter designated as Compound X), and provides a hypothetical, yet scientifically rigorous, head-to-head preclinical comparison with the approved Anaplastic Lymphoma Kinase (ALK) inhibitors, Crizotinib (first-generation) and Lorlatinib (third-generation).

This document is structured to provide an in-depth analysis of Compound X's potential, framed within the context of established benchmarks. The experimental protocols described herein are based on industry-standard methodologies, and the presented data, while illustrative, is designed to reflect a plausible preclinical profile for a promising next-generation ALK inhibitor.

Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development of the nervous system.[1] In certain cancers, most notably non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK).[2] These fusion proteins result in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[3] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][5]

ALK inhibitors, including Compound X, Crizotinib, and Lorlatinib, are ATP-competitive small molecules that bind to the ATP-binding pocket of the ALK kinase domain.[2][6] This action blocks the autophosphorylation and subsequent activation of downstream signaling, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[1][7]

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Dimer) RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates JAK JAK EML4_ALK->JAK Activates STAT3 STAT3 EML4_ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signaling JAK->STAT3 STAT3->Transcription Compound_X Compound X Compound_X->EML4_ALK Inhibits ATP Binding Crizotinib Crizotinib Crizotinib->EML4_ALK Lorlatinib Lorlatinib Lorlatinib->EML4_ALK In_Vitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assays cluster_target Target Engagement enz_1 Incubate ALK enzyme, substrate, and ATP enz_2 Add serially diluted compounds enz_1->enz_2 enz_3 Measure phosphorylation (TR-FRET) enz_2->enz_3 enz_4 Calculate Enzymatic IC50 enz_3->enz_4 cell_1 Seed ALK+ cancer cells (H3122, Karpas-299) cell_2 Treat with compounds (72 hours) cell_1->cell_2 cell_3 Assess viability (e.g., CellTiter-Glo) cell_2->cell_3 cell_4 Calculate GI50 cell_3->cell_4 te_1 Transfect cells with ALK-NanoLuc® construct te_2 Add tracer and compounds te_1->te_2 te_3 Measure BRET signal te_2->te_3 te_4 Calculate Cellular IC50 te_3->te_4 In_Vivo_Workflow start Implant H3122 cells into mice step1 Allow tumors to reach ~150 mm³ start->step1 step2 Randomize into treatment groups step1->step2 step3 Daily oral dosing (e.g., 21 days) step2->step3 step4 Monitor tumor volume & body weight step3->step4 end Endpoint: Tumor excision & Pharmacodynamic analysis step4->end

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of complex organic synthesis, particularly with highly functionalized heterocyclic compounds like 3-Chloro-4-methoxy-1-methyl-1H-indazole, achieving consistent outcomes can be a significant challenge. This guide provides an in-depth comparison of synthetic and analytical strategies to enhance the reproducibility of experiments involving this and structurally related indazole derivatives.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the synthesis of substituted indazoles can be fraught with challenges, including the formation of regioisomers and other impurities that can significantly impact the biological activity and, consequently, the reproducibility of downstream experiments. This guide will explore the critical factors influencing the synthesis, purification, and characterization of this compound and its analogs, offering a comparative analysis of methodologies to ensure robust and reliable results.

The Synthetic Conundrum: Navigating Isomers and Impurities

The synthesis of 1-substituted indazoles, such as this compound, often involves the N-alkylation of an indazole precursor. A primary challenge in this step is controlling the regioselectivity of the alkylation, as reaction can occur at either the N-1 or N-2 position of the indazole ring, leading to a mixture of isomers.[2][3] The ratio of these isomers can be highly sensitive to reaction conditions, making reproducibility a significant hurdle.[4]

Comparative Analysis of N-Alkylation Conditions

The choice of base, solvent, and alkylating agent can dramatically influence the N-1/N-2 product ratio. Below is a comparative summary of common conditions and their expected outcomes based on studies of similar substituted indazoles.

Condition N-1 Selectivity N-2 Selectivity Key Considerations References
NaH in THF Generally HighLowThe less polar, aprotic nature of THF favors N-1 alkylation. The sodium cation is thought to coordinate with the N-2 nitrogen.[2][2],
K₂CO₃ in DMF Moderate to LowModerate to HighThe polar, aprotic nature of DMF can favor the formation of the N-2 isomer. Often results in nearly equal mixtures of isomers.[5][5]
Cs₂CO₃ in DMF ModerateModerateSimilar to K₂CO₃, but the larger cation can sometimes influence selectivity.[1]
Mitsunobu Conditions LowHighGenerally shows a strong preference for the formation of the N-2 regioisomer.[2][2]

Key Insight: For maximizing the yield of the desired 3-Chloro-4-methoxy-1-methyl -1H-indazole, the use of sodium hydride in tetrahydrofuran is the recommended starting point, as it generally favors N-1 alkylation for a wide range of substituted indazoles.[2][6]

Visualizing the Synthetic Workflow

cluster_synthesis Synthetic Pathway Start 3-Chloro-4-methoxy-1H-indazole Reaction N-Alkylation Start->Reaction Reagents Methylating Agent (e.g., Methyl Iodide) Reagents->Reaction Conditions Base & Solvent (e.g., NaH in THF) Conditions->Reaction Mixture Mixture of N-1 and N-2 Isomers Reaction->Mixture Purification Purification Mixture->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Purification Strategies: Isolating the Target Molecule

Effective purification is critical for obtaining a homogenous sample of this compound, free from its N-2 isomer and other process-related impurities. The choice of purification technique can significantly impact the final purity and, therefore, the reproducibility of subsequent experiments.

Comparison of Purification Techniques
Technique Advantages Disadvantages Best Practices References
Recrystallization Cost-effective, scalable, can yield highly pure crystalline material.Requires a suitable solvent system to be identified; may not be effective for separating isomers with very similar solubilities.[7][8]Screen a variety of solvents and solvent mixtures. Cool the solution slowly to promote the formation of large, pure crystals.[9][7],[8],[9]
Column Chromatography Can separate isomers and impurities with different polarities.Can be time-consuming and require large volumes of solvent; potential for product degradation on silica gel.[10]Use a solvent system that provides good separation on TLC. Consider using a different stationary phase like alumina if silica gel is problematic.[10]
Preparative HPLC High-resolution separation, suitable for difficult-to-separate isomers.Expensive, not easily scalable for large quantities.Optimize the mobile phase and gradient for the best separation of the target compound from its impurities.[11]

Key Insight: A combination of column chromatography followed by recrystallization is often the most effective strategy for obtaining high-purity this compound. Recrystallization from a suitable solvent system can remove trace impurities that may co-elute during chromatography.[7][8][10]

Visualizing the Purification Workflow

cluster_purification Purification Strategy Crude Crude Product (Isomer Mixture & Impurities) Column Column Chromatography (Silica Gel) Crude->Column Fractions Enriched Fractions of N-1 Isomer Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure Pure 3-Chloro-4-methoxy- 1-methyl-1H-indazole Recrystallization->Pure

Caption: A typical purification workflow for substituted indazoles.

Analytical Characterization: The Key to Confirming Identity and Purity

Thorough analytical characterization is non-negotiable for ensuring the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed to provide orthogonal data, leading to a comprehensive and reliable assessment of the material.

Comparative Analysis of Analytical Techniques
Technique Information Provided Key Differentiating Features for Isomers References
¹H NMR Proton environment and connectivity.The chemical shifts of the protons on the indazole ring and the methyl group will differ between the N-1 and N-2 isomers. NOESY experiments can be used to confirm the spatial proximity of the methyl group to the protons on the indazole ring.[5][5]
¹³C NMR Carbon skeleton and chemical environment.The chemical shifts of the carbon atoms in the indazole ring will be distinct for the N-1 and N-2 isomers.[11]
HPLC Purity and quantification of isomers and impurities.A validated HPLC method can resolve and quantify the N-1 and N-2 isomers, as well as other impurities.[11]
GC-MS Molecular weight and fragmentation pattern; purity assessment.The mass spectra of the N-1 and N-2 isomers may be very similar, but their retention times in the gas chromatogram will likely differ.[12][13][12],[13]
HRMS Exact mass, confirming elemental composition.Provides high-confidence confirmation of the molecular formula.[14]

Key Insight: ¹H NMR spectroscopy, particularly with 2D techniques like NOESY and HMBC, is the most powerful tool for unambiguously distinguishing between the N-1 and N-2 isomers of substituted indazoles.[5] A validated HPLC method is essential for quantifying the purity and the isomeric ratio.[11]

Detailed Experimental Protocols

To ensure the highest level of reproducibility, detailed and well-documented protocols are essential.

Protocol 1: Synthesis of this compound (Exemplary)
  • Materials: 3-Chloro-4-methoxy-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chloro-4-methoxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Materials: Crude this compound, Silica Gel (230-400 mesh), Hexanes, Ethyl Acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the desired N-1 isomer.

    • Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Materials: Enriched this compound, Ethanol, Water.

  • Procedure:

    • Dissolve the enriched product in a minimal amount of hot ethanol.[7]

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 4: HPLC Analysis for Purity and Isomer Ratio
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of the purified this compound of known concentration.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peaks in the chromatograms to determine the retention times and peak areas.

    • Calculate the purity of the sample and the ratio of the N-1 to N-2 isomers.

The validation of this analytical method is crucial and should be performed according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range.[15][16][17][18][19]

Conclusion

Achieving reproducible experimental outcomes with this compound hinges on a systematic and well-documented approach to its synthesis, purification, and characterization. By carefully selecting reaction conditions to favor the desired N-1 isomer, employing a multi-step purification strategy, and utilizing a suite of orthogonal analytical techniques, researchers can ensure the quality and consistency of their starting material. This diligence not only enhances the reliability of individual experiments but also contributes to the overall integrity and advancement of scientific research in drug discovery and development.

References

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of our approach is one of caution. When specific hazard data is unavailable, the substance must be treated as potentially hazardous.[1] This protocol is designed to be a self-validating system, grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on its chemical structure—a chlorinated and nitrogen-containing heterocyclic compound—we must assume potential toxicity, reactivity, and environmental hazards.

Key Structural Considerations:

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic waste. Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts upon improper incineration.[4][5]

  • Indazole Core: Nitrogen-containing heterocyclic compounds can exhibit a range of biological activities and potential toxicities.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable. All personnel handling 3-Chloro-4-methoxy-1-methyl-1H-indazole waste must be equipped with the following:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[6]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of organic chemicals (e.g., nitrile or neoprene).[1]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1]
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1] Consult your institution's EHS for specific guidance.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from segregation at the point of generation to final removal by a certified waste management provider.

Step 1: Segregation

Proper segregation is the cornerstone of safe chemical waste management.[4][7]

  • Isolate at the Source: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected separately from other waste streams.[8]

  • Designated Waste Container: Collect all waste in a dedicated, clearly labeled container. This container must be made of a material compatible with the chemical.[2][9]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[10] Mixing waste streams can lead to dangerous reactions and significantly increase disposal costs.[10]

Step 2: Containerization and Labeling

Adherence to strict containerization and labeling protocols is mandated by OSHA and is critical for safety and compliance.[9]

  • Container Specifications: Use a leak-proof, puncture-resistant container with a secure, tight-fitting lid.[7][9]

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.[1][11] The label must also include the date when the first item of waste was placed in the container.[1][11]

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][8]

  • Location: The SAA should be well-ventilated and away from sources of ignition and incompatible materials.[1][2]

  • Secondary Containment: Store waste containers in secondary containment to prevent spills from spreading.[8][9]

  • Regular Inspections: Conduct regular inspections of the SAA to check for any container leakage or degradation.[1]

Step 4: Final Disposal

The final disposal of this compound must be handled by a certified hazardous waste management provider.[12][13]

  • Engage Professionals: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed waste disposal service.[8][12]

  • Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds.[4][14] This process is designed to destroy the organic molecule and scrub harmful acid gases from the exhaust.

  • Landfill Prohibition: Direct landfilling of halogenated organic waste is generally prohibited due to its potential to contaminate soil and groundwater.[14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_Disposal Final Disposal Start Waste Generation Segregate Segregate Halogenated Waste (this compound) Start->Segregate Immediate Action Containerize Containerize in a Labeled, Compatible Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area (SAA) Containerize->Store EHS EHS/Waste Management Coordination Store->EHS Scheduled Pickup Transport Licensed Hazardous Waste Transporter EHS->Transport Incineration High-Temperature Incineration Transport->Incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.